molecular formula C15H17NO3 B14858887 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol

2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol

Cat. No.: B14858887
M. Wt: 259.30 g/mol
InChI Key: UWSCMCLQLNPWKF-UHFFFAOYSA-N
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Description

2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol is a useful research compound. Its molecular formula is C15H17NO3 and its molecular weight is 259.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

2-methoxy-6-[(2-methoxyanilino)methyl]phenol

InChI

InChI=1S/C15H17NO3/c1-18-13-8-4-3-7-12(13)16-10-11-6-5-9-14(19-2)15(11)17/h3-9,16-17H,10H2,1-2H3

InChI Key

UWSCMCLQLNPWKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NCC2=C(C(=CC=C2)OC)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (CAS 1019489-58-7): Synthesis, Characterization, and Potential Biological Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol, a substituted phenolic compound with potential applications in medicinal chemistry and materials science. Due to the limited publicly available data for this specific molecule (CAS 1019489-58-7), this guide synthesizes information from analogous structures and the well-established chemistry of its core functional motifs: the 2-methoxyphenol (guaiacol) scaffold, the aminomethyl linkage, and the N-aryl substituent. We will explore its inferred physicochemical properties, propose a robust synthetic route via the Mannich reaction, detail essential analytical and characterization techniques, and discuss its potential biological activities, including antioxidant, anticancer, and anti-inflammatory properties. This document is intended to serve as a foundational resource, providing both theoretical insights and practical, field-proven methodologies for researchers investigating this and related compounds.

Introduction: Deconstructing the Molecule

2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol is a fascinating molecule that combines several key pharmacophores. To understand its potential, we must first analyze its constituent parts:

  • The 2-Methoxyphenol (Guaiacol) Core: This phenolic moiety is prevalent in numerous natural products and pharmaceuticals.[1][2] The hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring are crucial determinants of its chemical reactivity and biological activity, particularly its antioxidant potential.[3] The hydroxyl group can donate a hydrogen atom to scavenge free radicals, while the methoxy group modulates the electronic properties of the ring.[4]

  • The Aminomethyl Linker: The -CH₂-NH- group, introduced ortho to the phenolic hydroxyl, is a hallmark of Mannich bases. This linkage is synthetically versatile and known to be a key structural element in compounds with a wide range of biological activities, including oxytocic,[5][6] antibacterial,[7] and anticancer effects.[8]

  • The N-(2-methoxyphenyl) Substituent: The presence of a second 2-methoxyphenyl group attached to the amine nitrogen significantly influences the molecule's steric and electronic properties. This group can affect its binding affinity to biological targets, solubility, and metabolic stability.

Given the structural features, this compound is a logical target for investigation in several therapeutic areas. This guide will provide the necessary technical framework for such an exploration.

Physicochemical Properties (Inferred)

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₁₅H₁₈N₂O₃Based on structural components.
Molecular Weight ~274.31 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureHigh molecular weight and potential for hydrogen bonding.
Solubility Soluble in organic solvents (e.g., DMSO, ethanol, methanol); sparingly soluble in water.Presence of two aromatic rings and a relatively large carbon skeleton. The phenolic and amine groups may provide some aqueous solubility.
pKa Phenolic -OH: ~9-10; Amine -NH: ~4-5The phenolic proton is acidic, while the aromatic amine is weakly basic.

Synthesis and Purification

The most logical and well-established method for the synthesis of 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol is the Mannich reaction .[9] This is a three-component condensation reaction involving a phenol, formaldehyde, and an amine.[10]

Proposed Synthetic Pathway: The Mannich Reaction

The reaction proceeds via the formation of an Eschenmoser's salt-like intermediate from 2-methoxyaniline and formaldehyde, which then undergoes electrophilic aromatic substitution onto the electron-rich 2-methoxyphenol ring, directed to the ortho position by the hydroxyl group.[11]

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product 2-Methoxyphenol 2-Methoxyphenol (Guaiacol) Mannich_Reaction Mannich Reaction (Ethanol, Reflux) 2-Methoxyphenol->Mannich_Reaction 2-Methoxyaniline 2-Methoxyaniline 2-Methoxyaniline->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Target_Molecule 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol Mannich_Reaction->Target_Molecule

Caption: Proposed synthesis of the target molecule via the Mannich reaction.

Detailed Experimental Protocol

Materials:

  • 2-Methoxyphenol (Guaiacol)

  • 2-Methoxyaniline

  • Formaldehyde (37% aqueous solution)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 2-methoxyphenol in absolute ethanol.

  • To this solution, add 1.0 equivalent of 2-methoxyaniline.

  • Slowly add 1.1 equivalents of aqueous formaldehyde solution to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1M HCl to protonate the amine and facilitate separation from any unreacted phenol.

  • Wash the aqueous layer with ethyl acetate to remove unreacted starting materials.

  • Basify the aqueous layer with 1M NaOH until a precipitate forms.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

Characterization and Analytical Methods

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:[12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, including the regioselectivity of the aminomethylation.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as O-H (phenol), N-H (amine), C-O (ether), and aromatic C-H bonds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[14]

Potential Biological Activities and In Vitro Evaluation

The structural motifs present in 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol suggest several potential biological activities.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties.[4][15] The ability of the target molecule to scavenge free radicals can be assessed using several standard in vitro assays.[16][17][18]

Recommended Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical.[19]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is based on the reduction of the ABTS radical cation.[20]

G cluster_workflow Antioxidant Assay Workflow A Prepare stock solution of 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol C Mix compound and radical solution in a 96-well plate A->C B Prepare DPPH/ABTS radical solution B->C D Incubate in the dark C->D E Measure absorbance using a spectrophotometer D->E F Calculate % inhibition and IC₅₀ value E->F

Caption: A generalized workflow for in vitro antioxidant activity assays.

Anticancer Activity

Many phenolic compounds and their derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8][21][22] The antiproliferative activity of the target compound can be evaluated using cell-based assays.

Recommended Assay:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[23][24] A reduction in metabolic activity suggests a cytotoxic or cytostatic effect.

Experimental Protocol Outline (MTT Assay):

  • Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

The 2-methoxyphenol moiety is known to be present in compounds with anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX) or myeloperoxidase (MPO).[25][26][27]

Potential Signaling Pathway Involvement:

The anti-inflammatory effects of phenolic compounds are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] By scavenging reactive oxygen species (ROS), which are known activators of NF-κB, the compound could potentially downregulate the expression of pro-inflammatory genes.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, ROS) ROS ROS Inflammatory_Stimuli->ROS Target_Compound 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol Target_Compound->ROS Scavenging IKK IKK Activation ROS->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) NFkB->Gene_Expression

Sources

Guaiacol-Derived Mannich Bases: A Technical Guide to Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Guaiacol, a naturally occurring phenolic compound derived from lignin, serves as a versatile scaffold in synthetic chemistry. Its derivatization into Mannich bases—β-amino-ketone compounds formed via the Mannich reaction—unlocks a vast chemical space with significant therapeutic and industrial potential.[1][2] This technical guide provides an in-depth exploration of guaiacol-derived Mannich bases, covering their synthesis, physicochemical characterization, and diverse biological and industrial properties. We delve into the mechanistic underpinnings of their synthesis, provide validated experimental protocols, and present a critical analysis of their structure-activity relationships. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of these compounds in their respective fields.

Introduction: The Strategic Convergence of Guaiacol and the Mannich Reaction

Guaiacol (2-methoxyphenol) is a readily available building block, distinguished by its phenolic hydroxyl and methoxy groups on an aromatic ring. These features not only impart inherent antioxidant and antimicrobial properties but also provide reactive sites for chemical modification.[3][4] The Mannich reaction is a cornerstone of medicinal chemistry, celebrated for its ability to introduce an aminomethyl group onto an active hydrogen-containing substrate.[5][6] This three-component condensation reaction, involving an amine, an aldehyde (typically formaldehyde), and a compound with an active hydrogen (like the phenolic guaiacol), is a powerful tool for creating novel chemical entities.[2][6]

The synthesis of Mannich bases from guaiacol is a strategic choice for several reasons:

  • Enhanced Bioavailability: The introduction of an amino group can increase the lipophilicity of the molecule, potentially improving its ability to cross biological membranes.[7]

  • Structural Diversity: By varying the amine component (e.g., dimethylamine, piperidine, morpholine), a large library of derivatives can be generated from a single scaffold, allowing for fine-tuning of biological activity.[8]

  • Synergistic Bioactivity: The resulting Mannich base often exhibits enhanced or entirely new biological activities compared to the parent guaiacol molecule, spanning antimicrobial, anticancer, anticonvulsant, and antioxidant applications.[9][10]

This guide will systematically explore these facets, providing both the foundational knowledge and the practical insights necessary for the successful synthesis and application of these promising compounds.

Synthesis and Mechanistic Insights

The aminomethylation of guaiacol proceeds via the classic Mannich reaction. The reaction is typically a one-pot synthesis, valued for its efficiency and atom economy.[11]

The Reaction Mechanism

The process begins with the formation of an electrophilic iminium ion (also known as a Mannich reagent) from the reaction between the chosen secondary amine and formaldehyde. Guaiacol, activated by its electron-donating hydroxyl group, then acts as a nucleophile, attacking the iminium ion. This electrophilic aromatic substitution occurs preferentially at the position ortho or para to the hydroxyl group. In the case of guaiacol, the substitution typically happens at the C5 position, adjacent to the hydroxyl group.

Mannich_Mechanism cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Overall Reaction Amine R₂NH (Amine) Iminium [R₂N=CH₂]⁺ (Iminium Ion) Amine->Iminium + H⁺ Formaldehyde CH₂O (Formaldehyde) Formaldehyde->Iminium Product Guaiacol Mannich Base Iminium->Product Electrophilic Attack Guaiacol Guaiacol (Nucleophile) Guaiacol->Product Reactants Guaiacol + Amine + Formaldehyde Final_Product Final Mannich Base Product Reactants->Final_Product Condensation

Caption: General mechanism of the Mannich reaction with guaiacol.

Validated Experimental Protocol: Synthesis of 5-(Dimethylaminomethyl)-2-methoxyphenol

This protocol provides a reliable method for synthesizing a representative guaiacol-derived Mannich base.

Materials:

  • Guaiacol (1.0 eq)

  • Dimethylamine (40% aqueous solution, 1.2 eq)

  • Formaldehyde (37% aqueous solution, 1.2 eq)

  • Ethanol

  • Ice bath

  • Magnetic stirrer and hotplate

Procedure:

  • Preparation: In a round-bottom flask, dissolve guaiacol in ethanol. Place the flask in an ice bath and begin stirring.

  • Reagent Addition: Slowly and sequentially add the aqueous solutions of dimethylamine and formaldehyde to the cooled guaiacol solution. The slow addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Purification: The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure Mannich base as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The melting point should be sharp and consistent with literature values.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized bases.

Technique Purpose Expected Observations for Guaiacol Mannich Bases
¹H NMR Structural elucidationSignals corresponding to aromatic protons of the guaiacol ring, a singlet for the methoxy group (~3.8 ppm), a singlet for the benzylic CH₂ group (~3.5-4.0 ppm), and signals for the N-alkyl groups.
¹³C NMR Carbon framework confirmationResonances for all unique carbon atoms, including the aromatic carbons, the methoxy carbon, the benzylic CH₂ carbon, and the N-alkyl carbons.
FT-IR Functional group identificationA broad peak for the phenolic -OH group, C-H stretching for aromatic and aliphatic groups, and C-N stretching bands.
Mass Spec (MS) Molecular weight determinationA molecular ion peak [M]⁺ corresponding to the calculated molecular weight of the synthesized compound.
Melting Point Purity assessmentA sharp and defined melting point range indicates a high degree of purity.

Key Properties and Applications

The unique chemical structure of guaiacol-derived Mannich bases translates into a wide array of valuable properties.

Antimicrobial and Antifungal Activity

Guaiacol itself possesses known antimicrobial properties.[3][4] The addition of an aminomethyl functional group often enhances this activity.[9] These derivatives have shown efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8][12][13] The mechanism is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.[9] The specific amine used in the synthesis can significantly influence the spectrum and potency of the antimicrobial action.[13]

Anticancer Potential

Numerous studies have highlighted the potential of Mannich bases as anticancer agents.[6][7][11][14] Guaiacol-derived variants are no exception. They have been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells.[11] The proposed mechanisms often involve inducing apoptosis (programmed cell death) or arresting the cell cycle in cancerous cells.[11] The structure-activity relationship is critical here, with minor changes to the amine moiety leading to significant differences in cytotoxic potency.[11]

Anticonvulsant Properties

There is growing interest in Mannich bases as potential anticonvulsant drugs.[15][16][17][18][19] The introduction of the aminomethyl group can increase the lipophilicity of the molecule, facilitating its passage across the blood-brain barrier—a critical requirement for centrally acting drugs.[7] Several Mannich bases have demonstrated significant activity in preclinical models of seizures, such as the maximal electroshock seizure (MES) test.[15][16]

Antioxidant Activity

The phenolic hydroxyl group of the guaiacol scaffold is a natural free-radical scavenger.[3][4] The derivatization to a Mannich base can modulate this antioxidant capacity.[10][20] Some derivatives show enhanced free-radical scavenging activity compared to the parent compound, while others may exhibit a different profile of antioxidant action, such as ferric reducing potential.[20] This property is valuable not only in a therapeutic context but also for industrial applications.

Industrial Application: Corrosion Inhibition

Beyond biomedicine, guaiacol-derived Mannich bases have found utility in industrial settings as effective corrosion inhibitors for metals, particularly steel in acidic environments.[21][22][23][24] The nitrogen and oxygen atoms in the Mannich base can coordinate with the metal surface, forming a protective film that physically blocks the corrosive medium.[22] The aromatic ring and the overall molecular structure contribute to the formation of a dense, stable, and hydrophobic barrier.[22][24]

Research and Development Workflow

The path from synthesis to application for these compounds follows a structured, multi-stage process.

Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological & Property Screening cluster_analysis Analysis & Optimization Synthesis One-Pot Mannich Reaction (Guaiacol, Amine, Formaldehyde) Purification Recrystallization / Chromatography Synthesis->Purification Characterization NMR, FT-IR, MS, Melting Point Purification->Characterization Antimicrobial Antimicrobial Assays (MIC, MBC) Characterization->Antimicrobial Anticancer Cytotoxicity Assays (MTT, Apoptosis) Characterization->Anticancer Anticonvulsant In Vivo Seizure Models (MES, scPTZ) Characterization->Anticonvulsant Antioxidant Antioxidant Assays (DPPH, FRAP) Characterization->Antioxidant Corrosion Corrosion Tests (Weight Loss, EIS) Characterization->Corrosion SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR Anticonvulsant->SAR Antioxidant->SAR Corrosion->SAR Lead_Opt Lead Compound Optimization SAR->Lead_Opt

Caption: Workflow from synthesis to lead optimization of guaiacol Mannich bases.

Conclusion and Future Directions

Guaiacol-derived Mannich bases represent a highly versatile and valuable class of compounds. Their straightforward synthesis, coupled with the vast potential for structural modification, makes them an attractive platform for drug discovery and materials science. The diverse range of demonstrated biological activities—from antimicrobial and anticancer to anticonvulsant—underscores their therapeutic potential.[5][7][25]

Future research should focus on:

  • Expanding Chemical Diversity: Exploring a wider range of primary and secondary amines, as well as substituted aldehydes, to generate novel libraries for high-throughput screening.

  • Mechanistic Elucidation: Deeper investigation into the specific molecular targets and mechanisms of action for the most potent compounds.

  • In Vivo Efficacy and Safety: Moving promising lead compounds from in vitro studies into preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Synergistic Formulations: Investigating the potential for combining these Mannich bases with existing drugs to achieve synergistic effects and overcome drug resistance.

By continuing to explore this rich chemical scaffold, the scientific community can unlock new solutions for pressing challenges in medicine and industry.

References

  • Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids. (2021). Journal of Molecular Structure.
  • Recent advances in biological applications of mannich bases — An overview. (n.d.). World Journal of Advanced Research and Reviews.
  • Anticonvulsant properties of some Mannich bases of conjugated arylidene ketones. (n.d.). Journal of Pharmaceutical Sciences.
  • Synthesis and characterization of thermally curable Guaiacol based poly (benzoxazine –urethane) coating for corrosion protection on mild steel. (2025).
  • Synthesis and antioxidant activity study of new mannich bases derived from vanillic acid. (2020). Indonesian Journal of Chemistry.
  • Synthesis and Biological Activity of Some Mannich Bases. (2016). Semantic Scholar.
  • Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. (2022). Iraqi Journal of Science.
  • Anticancer Activity of Mannich Bases: A Review of Recent Literature. (n.d.).
  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF NOVEL MANNICH BASES. (2022). Connect Journals.
  • Novel Mannich-bases as Potential Anticonvulsants: Syntheses, Characterization and Biological Evalu
  • Synthesis of some Mannich base derivatives and their antimicrobial activity study. (2011). Indian Journal of Chemistry.
  • Synthesis and biological evaluation of some novel Mannich bases. (2010). Scholars Research Library.
  • Synthetic applications of biologically important Mannich bases: An updated review. (2025). Open Access Research Journal of Biology and Pharmacy.
  • Synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl-, 3-isopropyl, and 3-benzhydryl analogs. (2017). Bioorganic & Medicinal Chemistry Letters.
  • The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum. (2021). Frontiers in Microbiology.
  • Design, synthesis, anticonvulsant, and antiarrhythmic properties of novel N-Mannich base and amide derivatives of β-tetralinohydantoin. (2016). Pharmacological Reports.
  • Study on the Corrosion Inhibition Characteristic of ZH and ZG Mannich Base Inhibitors. (2017).
  • Synthesis, physicochemical, and anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl analog. (2014). Archiv der Pharmazie.
  • A Review on Mannich Base Derivatives Some of Natural Compounds: Antimicrobial Activities. (2025).
  • Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. (2023). Molecules.
  • Synthesis, Anti-inflammatory and Antioxidant Activity of Mannich Bases of Dehydrozingerone Derivatives. (2018). Journal of Young Pharmacists.
  • Research Progress of Mannich Base Corrosion Inhibitor. (2021). Clausius Scientific Press.
  • The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum. (2021). Frontiers in Microbiology.
  • Insights into the newly synthesized bi- Mannich base for carbon steel corrosion inhibition in H2S and HCl solution. (2024). Scientific Reports.
  • Synthesis and Research Progress of Mannich Base Corrosion Inhibitor. (2021). Clausius Scientific Press.

Sources

An In-depth Technical Guide to 2-methoxy-6-((2-methoxyphenylamino)methyl)phenol: Synthesis, Properties, and Potential Biological Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Untapped Potential

The aminomethylphenol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of a phenolic hydroxyl group, an amine, and various aromatic substituents allows for a diverse range of pharmacological activities. This guide focuses on a specific, yet unexplored, member of this family: 2-methoxy-6-((2-methoxyphenylamino)methyl)phenol.

This molecule uniquely combines the structural features of a guaiacol (2-methoxyphenol) moiety, known for its antioxidant properties, with a secondary amine linkage to another methoxy-substituted phenyl ring. This combination suggests a rich potential for novel biological activities, from anti-inflammatory and antioxidant effects to applications in materials science as a ligand for metal complexes. The presence of multiple hydrogen bond donors and acceptors, along with its specific stereochemistry, makes it a compelling candidate for drug discovery and development.

This whitepaper will provide a comprehensive theoretical framework covering the proposed synthesis, predicted physicochemical properties, and potential biological activities of 2-methoxy-6-((2-methoxyphenylamino)methyl)phenol. Detailed experimental protocols are provided to facilitate the practical investigation of these hypotheses.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of 2-methoxy-6-((2-methoxyphenylamino)methyl)phenol is characterized by a central aminomethylphenol core with methoxy substitutions on both phenyl rings.

Table 1: Predicted Physicochemical Properties of 2-methoxy-6-((2-methoxyphenylamino)methyl)phenol

PropertyPredicted ValueData Source
Molecular FormulaC₁₅H₁₇NO₃(Calculated)
Molecular Weight259.30 g/mol (Calculated)
XLogP33.2(Predicted)
Hydrogen Bond Donor Count2(Predicted)
Hydrogen Bond Acceptor Count4(Predicted)
Rotatable Bond Count5(Predicted)

These properties are predicted using computational models and are intended as a guide for experimental design.

Proposed Synthesis of 2-methoxy-6-((2-methoxyphenylamino)methyl)phenol

A plausible and efficient synthetic route to the target compound involves a two-step process: the formation of a Schiff base intermediate followed by its selective reduction.

Step 1: Synthesis of the Schiff Base Intermediate

The initial step involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-methoxyaniline to form the corresponding imine (Schiff base). This reaction is typically carried out in an alcohol solvent, often with acid catalysis to facilitate the dehydration.

Experimental Protocol: Synthesis of 2-methoxy-6-((E)-((2-methoxyphenyl)imino)methyl)phenol

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-hydroxy-3-methoxybenzaldehyde in absolute ethanol.

  • Addition of Amine: To the stirred solution, add 1.0 equivalent of 2-methoxyaniline.

  • Catalysis: Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid to the mixture.

  • Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product is expected to precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Step 2: Reduction of the Schiff Base to the Secondary Amine

The second step is the reduction of the imine double bond of the Schiff base to a single bond, yielding the target secondary amine. Sodium borohydride (NaBH₄) is a suitable reducing agent for this transformation due to its mildness and selectivity for imines over other functional groups present in the molecule.

Experimental Protocol: Synthesis of 2-methoxy-6-((2-methoxyphenylamino)methyl)phenol

  • Reactant Preparation: Suspend the synthesized Schiff base (1.0 equivalent) in methanol in a round-bottom flask.

  • Reduction: Cool the suspension in an ice bath and add sodium borohydride (1.5-2.0 equivalents) portion-wise with stirring.

  • Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2-hydroxy-3-methoxybenzaldehyde 2-hydroxy-3-methoxybenzaldehyde Schiff_Base 2-methoxy-6-((E)-((2-methoxyphenyl)imino)methyl)phenol 2-hydroxy-3-methoxybenzaldehyde->Schiff_Base Condensation (Ethanol, Acetic Acid) 2-methoxyaniline 2-methoxyaniline 2-methoxyaniline->Schiff_Base Final_Product 2-methoxy-6-((2-methoxyphenylamino)methyl)phenol Schiff_Base->Final_Product Reduction (NaBH4, Methanol)

Caption: Proposed two-step synthesis of the target compound.

Potential Biological Activities and Mechanisms of Action

Based on the structural motifs present in 2-methoxy-6-((2-methoxyphenylamino)methyl)phenol, several biological activities can be predicted.

Antioxidant Activity

The guaiacol moiety is a well-known radical scavenger. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells. The antioxidant capacity of related phenolic compounds has been extensively documented.[1][2]

Proposed Mechanism of Action: The primary mechanism of antioxidant activity is expected to be hydrogen atom transfer (HAT) from the phenolic hydroxyl group to a radical species. The resulting phenoxy radical can be stabilized by resonance, and the presence of the electron-donating methoxy group further enhances this stability.

Anti-inflammatory Activity

Many 2-methoxyphenol derivatives have been shown to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase-2 (COX-2).[1][2] COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators.

Proposed Mechanism of Action: The compound may act as a competitive or non-competitive inhibitor of the COX-2 enzyme. The specific binding interactions would need to be determined through molecular docking studies and enzymatic assays. The overall structure may allow it to fit into the active site of the COX-2 enzyme, preventing the binding of its natural substrate, arachidonic acid.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli COX2_Upregulation COX-2 Upregulation Inflammatory_Stimuli->COX2_Upregulation Prostaglandins Prostaglandins COX2_Upregulation->Prostaglandins COX-2 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Prostaglandins Substrate Inflammation Inflammation Prostaglandins->Inflammation Target_Molecule 2-methoxy-6-((2-methoxyphenylamino) methyl)phenol Target_Molecule->COX2_Upregulation Inhibition

Caption: Potential inhibition of the COX-2 inflammatory pathway.

Antibacterial Activity

Schiff bases and their amine derivatives have demonstrated a broad spectrum of antibacterial activities. The presence of the imine or amine group, in conjunction with the aromatic rings, can facilitate interactions with bacterial cell walls or intracellular targets.

Proposed Mechanism of Action: The mechanism of antibacterial action could involve the disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of the molecule may allow it to penetrate the bacterial cell wall.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, the following experimental protocols are recommended.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a standard method for evaluating the antioxidant potential of a compound.

  • Preparation of Reagents: Prepare a stock solution of the test compound in methanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay: In a 96-well plate, add varying concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

COX-2 Inhibition Assay

This can be performed using a commercially available COX-2 inhibitor screening kit.

  • Reagent Preparation: Prepare the assay buffer, heme, and arachidonic acid solution as per the kit instructions. Prepare a solution of the test compound.

  • Assay: Add the buffer, heme, and either the test compound or a known COX-2 inhibitor (positive control) to the wells of a 96-well plate.

  • Enzyme Addition: Add the COX-2 enzyme to the wells and incubate.

  • Initiation of Reaction: Add arachidonic acid to initiate the reaction.

  • Measurement: Measure the absorbance or fluorescence according to the kit's protocol to determine the extent of COX-2 inhibition.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

  • Bacterial Culture: Grow the selected bacterial strains in a suitable broth medium to the mid-logarithmic phase.

  • Serial Dilutions: Prepare serial dilutions of the test compound in a 96-well plate containing the broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation Synthesis Synthesize and Purify Compound Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Antioxidant DPPH Assay Characterization->Antioxidant Anti_inflammatory COX-2 Inhibition Assay Characterization->Anti_inflammatory Antibacterial MIC Determination Characterization->Antibacterial

Caption: Workflow for synthesis and biological evaluation.

Conclusion and Future Directions

2-methoxy-6-((2-methoxyphenylamino)methyl)phenol represents a promising, yet unexplored, chemical entity with a high potential for diverse biological activities. This in-depth guide provides a solid theoretical foundation for its synthesis and predicted pharmacological properties, drawing upon the established knowledge of its structural analogues. The proposed synthetic route is robust and should be readily achievable in a standard organic chemistry laboratory.

Future research should focus on the successful synthesis and structural confirmation of this molecule. Following this, the outlined experimental protocols should be employed to systematically evaluate its antioxidant, anti-inflammatory, and antibacterial properties. Further investigations could also explore its potential as a ligand for the development of novel metal-based therapeutics or catalysts. The insights gained from these studies will be invaluable in unlocking the full potential of this intriguing molecule and could pave the way for its development as a lead compound in drug discovery programs.

References

  • PubChem. 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol. Available from: [Link]

  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 269-275.
  • CORE. Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. Available from: [Link]

  • PubChem. 2-methoxy-6-{(E)-[(2-methylphenyl)imino]methyl}phenol. Available from: [Link]

  • Cheméo. Chemical Properties of Phenol, 2-methoxy- (CAS 90-05-1). Available from: [Link]

  • Verma, A., et al. (2021). Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitropheny.
  • NIST. 2-Methoxy-6-methylphenol. Available from: [Link]

  • Atlantis Press. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Available from: [Link]

Sources

tridentate ONO ligands containing guaiacol and anisidine moieties

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on tridentate ONO ligands derived from guaiacol (specifically o-vanillin) and anisidine (or anisic acid derivatives).

Topic: Tridentate ONO Ligands Containing Guaiacol and Anisidine Moieties
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rational design of tridentate ONO ligands represents a cornerstone in coordination chemistry, particularly for bioinorganic modeling and catalysis. This guide focuses on a specific class of "pincer-like" ligands synthesized from guaiacol derivatives (primarily o-vanillin) and anisidine or anisic hydrazide moieties.

These ligands are distinguished by their hemi-labile coordination and redox-active backbones . The presence of the methoxy groups on both the guaiacol (3-position) and anisyl (4-position) rings allows for precise electronic tuning of the metal center without altering the primary coordination sphere. Metal complexes derived from these ligands (particularly V, Cu, and Zn) exhibit potent insulin-mimetic , anticancer , and catalytic oxidation properties.

Molecular Architecture & Design Principles

To achieve a stable tridentate ONO coordination, the ligand must provide three donor atoms capable of forming two fused chelate rings (typically 5- or 6-membered). Simple Schiff bases formed from o-vanillin and p-anisidine are typically bidentate (NO) because the p-methoxy group is sterically unavailable for coordination.

Therefore, this guide defines two distinct architectural classes that successfully achieve the ONO topology:

Class A: The Aroylhydrazone Pincer (High Stability)

This is the "Gold Standard" for ONO coordination in this chemical space.

  • Precursors: o-Vanillin (Guaiacol moiety) + Anisic Hydrazide (Anisyl moiety).

  • Coordination Mode: Dianionic or Monoanionic ONO.

  • Mechanism: The ligand utilizes the phenolic oxygen, the azomethine nitrogen, and the enolized amide oxygen to bind the metal.

  • Key Feature: The "Guaiacol" methoxy group remains uncoordinated but influences the Lewis acidity of the metal via the inductive effect.

Class B: The o-Anisidine Chelate (Steric Strain)
  • Precursors: o-Vanillin + o-Anisidine.

  • Coordination Mode: Neutral or Monoanionic ONO.

  • Mechanism: The phenolic oxygen and imine nitrogen bind strongly. The ether oxygen of the o-anisidine moiety acts as a weak third donor, often requiring a "hard" metal ion (e.g., Lanthanides, Pb, or high-valent V) to stabilize the bond.

Synthesis & Characterization Protocols

Synthesis of the ONO Hydrazone Ligand ( )

Target Molecule: N'-(2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide

Reagents:
  • o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde): 10 mmol

  • 4-Methoxybenzhydrazide (Anisic hydrazide): 10 mmol

  • Ethanol (Absolute): 50 mL

  • Glacial Acetic Acid (Catalytic): 2-3 drops

Step-by-Step Protocol:
  • Dissolution: Dissolve 1.52 g of o-vanillin in 25 mL of hot absolute ethanol in a round-bottom flask.

  • Addition: Separately dissolve 1.66 g of 4-methoxybenzhydrazide in 25 mL of hot ethanol. Add this solution slowly to the aldehyde solution with constant stirring.

  • Catalysis: Add 2 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Reflux the mixture at 78°C for 3–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the yellow solution to room temperature. A crystalline precipitate will form.

  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL). Recrystallize from hot ethanol/DMF (9:1) if necessary.

  • Yield: Typically 85–92%.

Structural Characterization (Self-Validation)

To ensure the ligand is correctly synthesized and capable of ONO coordination, verify the following spectral signatures:

TechniqueDiagnostic SignalStructural Implication
FT-IR

@ 1600–1620 cm⁻¹
Formation of Azomethine linkage.
FT-IR

@ 1640–1660 cm⁻¹
Presence of Amide I band (Keto form). Disappearance upon complexation indicates enolization (O-N-O coordination).
¹H NMR

11.5–12.0 ppm (s, 1H)
Phenolic -OH (Guaiacol).
¹H NMR

10.5–10.8 ppm (s, 1H)
Amide -NH. Disappearance in D₂O exchange confirms labile proton.
¹H NMR

8.4–8.6 ppm (s, 1H)
Azomethine -CH=N-.

Coordination Chemistry & Metal Binding

The versatility of these ligands lies in their Keto-Enol Tautomerism . In the solid state, the free ligand exists in the Keto form. Upon reaction with a metal acetate or chloride in the presence of a base, it tautomerizes to the Enol form and deprotonates, creating a dianionic


 ONO pincer.
Experimental Workflow: Synthesis of Vanadium(V) Complex

Target:


 (Brown/Black crystals)
  • Ligand Activation: Dissolve 1 mmol of Ligand (

    
    ) in 20 mL dry Methanol.
    
  • Metalation: Add 1 mmol of

    
     or 
    
    
    
    .
  • Reflux: Reflux for 3 hours. The solution turns dark (dark red/brown).

  • Crystallization: Allow slow evaporation. The vanadium center promotes the deprotonation of both the phenolic and enolic oxygens.

Visualization of Coordination Modes

CoordinationModes cluster_legend Coordination Logic Ligand_Keto Ligand (Keto Form) (Inactive) Tautomerism Keto-Enol Tautomerism Ligand_Keto->Tautomerism pH / Solvent Ligand_Enol Ligand (Enol Form) (Active Precursor) Tautomerism->Ligand_Enol Complex_Neutral Neutral Complex [M(HL)X] (Mono-anionic Ligand) Ligand_Enol->Complex_Neutral + M(II) salt (No Base) Complex_Anionic Anionic Complex [M(L)] (Di-anionic Ligand) Ligand_Enol->Complex_Anionic + M(II)/M(III) (+ Base/Et3N) Description The ONO pincer forms via the phenolic O, azomethine N, and enolic O. The guaiacol-OMe does NOT coordinate but tunes electronics.

Figure 1: Mechanism of ligand activation and coordination modes.[1][2][3][4] The transition from Keto to Enol form is critical for the formation of the stable ONO pincer.

Applications in Drug Development & Catalysis[2]

Pharmacological Applications

The combination of the guaiacol (antioxidant potential) and anisidine (lipophilic) moieties makes these complexes highly relevant for medicinal chemistry.

  • Insulin Mimetics (Vanadium Complexes):

    • The

      
       core mimics phosphate geometry, inhibiting protein tyrosine phosphatases (PTP1B).
      
    • Mechanism: The ONO ligand creates a hydrophobic shell around the vanadium, facilitating passive transport across the lipid bilayer.

  • Anticancer Activity (Copper/Nickel Complexes):

    • Mechanism: These planar complexes intercalate into DNA base pairs.[5] The redox-active copper center generates Reactive Oxygen Species (ROS) via the Fenton reaction, leading to oxidative DNA cleavage.

    • Data Point: Complexes with o-vanillin derivatives often show

      
       values in the low micromolar range (5–20 
      
      
      
      ) against MCF-7 and HeLa cell lines.
Catalytic Applications
  • Oxidation of Alcohols: The Vanadium(V) complexes act as potent oxidants for converting benzyl alcohol to benzaldehyde using

    
     or TBHP (tert-butyl hydroperoxide) as the terminal oxidant.
    
  • Epoxidation: Molybdenum(VI) analogues are effective catalysts for alkene epoxidation.

Quantitative Data Summary

Complex TypeMetal CenterGeometryCoordination SphereKey Application
Hydrazone

(IV)
Square Pyramidal

Insulin Mimetic
Hydrazone

(V)
Distorted Octahedral

Sulfoxidation Catalyst
Schiff Base

(II)
Square Planar

DNA Intercalator
Schiff Base

(II)
Tetrahedral

(Usually NO)
Fluorescence Probe

Note: The Schiff Base (Class B) often reverts to NO coordination with Zn(II) due to the geometric constraints of the tetrahedron.

References

  • Synthesis and Catalytic Activity of Vanadium Complexes

    • Title: A Vanadyl Complex Bearing an ONO Isonicotinohydrazone Ligand: XRD, Spectroscopy, and Catalytic Sulfoxidation.[6]

    • Source: Inorganic Chemistry Research, 2024.
    • URL:[Link]

  • Bioactivity of o-Vanillin Schiff Bases

    • Title: Synthesis, Characterization, Antioxidant Activity, and Toxicity Evaluation of Schiff Base Derivates
    • Source: Journal of Pure and Applied Chemistry Research, 2024.
    • URL:[Link]

  • Coordination Chemistry of Vanillin-Anisidine Systems

    • Title: Synthesis and Characterization of N-(o-Vanillinidene)-p-anisidine and... Their Metal Complexes.[1][6][7][8][9][10]

    • Source: ResearchG
    • URL:[Link]

  • Molybdenum Catalysts with ONO Ligands

    • Title: Synthesis, spectral characterization, SC-XRD... of a dioxidomolybdenum complex with aminosalicyl-hydrazone Schiff base ligand.
    • Source: ResearchG
    • URL:[Link]

  • Uranyl Complexes of o-Vanillin Ligands

    • Title: Two different coordination modes of the Schiff base derived from ortho-vanillin... in a mononuclear uranyl complex.[3]

    • Source: PubMed Central (PMC).
    • URL:[Link]

Sources

Introduction: The Versatile Scaffold of Aminomethyl-Substituted Phenols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Aminomethyl-Substituted Phenols

In the landscape of medicinal chemistry, the phenolic structural motif is a highly prevalent and versatile scaffold found in a vast number of top-selling pharmaceuticals and agrochemicals.[1][2] Simple phenols serve as foundational building blocks, but their true potential is often unlocked through targeted functionalization.[2][3] Among the most effective strategies for derivatization is aminomethylation, a reaction that introduces an aminomethyl group [-CH₂(NR₁R₂)] onto the phenol ring. This modification gives rise to a class of compounds known as aminomethyl-substituted phenols or phenolic Mannich bases.

The enduring interest in these compounds stems from their remarkably broad and potent biological activities. The introduction of the aminomethyl moiety can profoundly influence the parent phenol's physicochemical properties, such as basicity, solubility, and lipophilicity, thereby enhancing its bioavailability and interaction with biological targets. Consequently, aminomethyl-substituted phenols have demonstrated significant promise as anticancer, antimicrobial, and antioxidant agents, making them a focal point for researchers and drug development professionals.[4][5][6][7]

This guide provides a comprehensive exploration of the synthesis, mechanisms of action, and structure-activity relationships of these compounds. It further details field-proven experimental protocols for their biological evaluation, offering a self-validating framework for researchers seeking to explore this promising class of molecules.

Core Synthesis: The Mannich Reaction with Phenols

The primary and most historically significant route to aminomethyl-substituted phenols is the Mannich reaction.[8][9] This classic multi-component reaction involves the aminoalkylation of a compound containing an active hydrogen atom—in this case, the electron-rich aromatic ring of a phenol—with formaldehyde and a primary or secondary amine.[8][9]

Causality of the Mechanism

The reaction's efficacy hinges on a two-stage mechanism. The initial and rate-determining step is the formation of a highly reactive electrophilic iminium ion (often called an Eschenmoser salt precursor) from the condensation of the amine and formaldehyde.[8] The phenol, activated by its hydroxyl group, then acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution. This process typically results in the aminomethyl group being added to the ortho or para position relative to the hydroxyl group, with ortho substitution often being preponderant.[10][11]

Mannich_Reaction_Mechanism General Mechanism of the Mannich Reaction with Phenols cluster_0 Stage 1: Iminium Ion Formation cluster_1 Stage 2: Electrophilic Aromatic Substitution Amine R₂NH (Amine) Iminium [CH₂=NR₂]⁺ (Iminium Ion) Amine->Iminium + H⁺ Formaldehyde CH₂O (Formaldehyde) Formaldehyde->Iminium Phenol Phenol Product ortho-Aminomethylated Phenol Phenol->Product + Iminium Ion

Caption: General mechanism of the Mannich reaction with phenols.

While the classic Mannich reaction is robust, other methods have been developed, such as the Petasis borono-Mannich reaction, which utilizes organoboronic acids and offers an alternative pathway to these valuable compounds.[12]

Representative Synthetic Protocol: Mannich Reaction of Eugenol

This protocol is based on established methods for the aminomethylation of eugenol, a naturally occurring phenol.[13]

  • Reactant Preparation: In a round-bottom flask, dissolve eugenol (1 equivalent) in ethanol.

  • Iminium Ion Formation (In Situ): To this solution, add a secondary amine (e.g., dimethylamine, 1.1 equivalents) followed by the slow addition of aqueous formaldehyde (37%, 1.1 equivalents) while stirring in an ice bath. The causality here is to control the initial exothermic reaction that forms the iminium ion.

  • Reaction: Allow the mixture to warm to room temperature and then reflux for 2-6 hours. The elevated temperature provides the necessary activation energy for the electrophilic aromatic substitution step.

  • Workup and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine to remove unreacted starting materials and salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Characterization: The final product, the Mannich base, is purified via column chromatography on silica gel. Its structure is confirmed using spectroscopic methods such as NMR and mass spectrometry.

Spectrum of Biological Activities & Mechanisms of Action

The introduction of the aminomethyl group serves as a powerful modulator of biological activity, imparting anticancer, antimicrobial, and antioxidant properties to the phenolic core.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of aminomethyl-substituted phenols against a variety of cancer cell lines, including those of the breast, prostate, and leukemia.[4][7][14] For instance, aminomethyl derivatives of eugenol have been shown to exhibit anticancer activity in mice with fibrosarcoma.[4]

Mechanisms of Action:

  • Induction of Apoptosis: A primary mechanism is the induction of programmed cell death. Certain aminophenol analogues trigger apoptosis in cancer cells, a process correlated with their incorporation into the cell.[14] This is a critical feature of effective anticancer agents, as it eliminates malignant cells in a controlled manner.

  • Kinase Inhibition: Some isomers, such as 3-(aminomethyl)phenol, have been suggested to inhibit Protein Kinase C (PKC).[15] PKC enzymes are crucial regulators of cell growth and differentiation, and their dysregulation is a known hallmark of cancer.[15]

  • Modulation of Signaling Pathways: Phenolic compounds are known to interact with key cancer-driving signaling pathways like the MAPK (Mitogen-Activated Protein Kinase) cascades.[16] The aminomethyl derivatives can potentially modulate these pathways, affecting cell proliferation, survival, and metastasis.

Apoptosis_Pathway Hypothesized Anticancer Mechanism Compound Aminomethylated Phenol Cell Cancer Cell Compound->Cell Kinase Protein Kinase C (PKC) Compound->Kinase Inhibits Cell->Kinase Caspase Caspase Activation Cell->Caspase Prolif Uncontrolled Cell Proliferation Kinase->Prolif Promotes Apoptosis Apoptosis Caspase->Apoptosis Initiates

Caption: Potential anticancer mechanisms of aminomethylated phenols.

Antimicrobial Activity

Phenolic compounds are well-established antimicrobial agents, and their aminomethylated derivatives often exhibit potent activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria and various fungal strains.[6][17][18]

Mechanisms of Action:

The antimicrobial efficacy of these compounds is often multifactorial.[19] The lipophilic character of the phenol allows it to partition into the lipid bilayer of the microbial cell membrane. The aminomethyl group can further enhance this interaction. Key mechanisms include:

  • Disruption of Cell Membrane Integrity: The compounds can interfere with the structure and function of the cell membrane, leading to increased permeability, leakage of essential intracellular components, and eventual cell death.

  • Inhibition of Microbial Metabolism: They can affect the activity of numerous microbial enzymes and interfere with the synthesis of nucleic acids, disrupting core metabolic pathways necessary for survival and growth.[19]

Antioxidant Activity

The defining feature of a phenol is its hydroxyl (-OH) group, which is a potent hydrogen atom donor. This allows it to scavenge highly reactive free radicals (like reactive oxygen species, ROS), which are implicated in cellular damage, aging, and various diseases.[20][21]

Mechanism of Action:

The antioxidant mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical, neutralizing it and forming a stable phenoxyl radical. The stability of this phenoxyl radical prevents it from initiating further chain reactions. The aminomethyl substituent can influence this activity electronically, although the primary antioxidant action resides with the hydroxyl group.[15]

Antioxidant_Mechanism Mechanism of Radical Scavenging Phenol Phenol-OH Phenoxyl Phenol-O• (Stable Radical) Phenol->Phenoxyl H• donation Radical R• (Free Radical) Neutralized RH (Neutralized Molecule) Radical->Neutralized

Caption: Radical scavenging mechanism by a phenolic compound.

Structure-Activity Relationships (SAR)

The biological potency of aminomethyl-substituted phenols is not monolithic; it is exquisitely sensitive to the compound's specific chemical architecture. Understanding these structure-activity relationships (SAR) is paramount for designing more effective and selective therapeutic agents.

  • Position of the Aminomethyl Group: The positional isomerism of the aminomethyl group profoundly influences biological activity.[15] In many series, substitution at the ortho position (C2) relative to the hydroxyl group confers the highest potency, particularly for oxytocic and other activities.[22] This is likely due to the potential for intramolecular hydrogen bonding between the hydroxyl proton and the amine's nitrogen, which can affect the compound's conformation and interaction with target sites.

  • Nature of the Amine: The choice of amine used in the Mannich reaction is a critical determinant of activity. Piperidinomethyl derivatives are often more active than those formed with other bases like morpholine or simple secondary amines.[22] The steric bulk and basicity of the amine component are key factors.

  • Substitution on the Phenol Ring: Additional substituents on the aromatic ring can dramatically alter activity. For example, in a series of 2-piperidinomethyl phenols, substitution at both the 4- and 5-positions with small alkyl groups (methyl or ethyl) led to maximum oxytocic potency.[22] Electron-donating groups generally enhance antioxidant capacity, while the effect on anticancer or antimicrobial activity is more complex and target-dependent.[21]

FeatureObservationImplication for Drug Design
Aminomethyl Position ortho substitution often leads to higher activity.[22]Prioritize synthetic routes that favor ortho-aminomethylation.
Amine Type Cyclic amines like piperidine frequently enhance potency over acyclic amines.[22]Explore a variety of cyclic and heterocyclic amines in the Mannich reaction.
Ring Substituents Small alkyl groups at positions 4 and 5 can maximize activity in certain contexts.[22]Systematic modification of the phenol ring is crucial for optimizing activity.
Hydroxyl Group Acylation or alkylation of the phenolic hydroxyl group did not affect oxytocic activity in one study, suggesting the amine portion was the primary pharmacophore for that specific target.[22]The necessity of a free hydroxyl group may be target-dependent; protection or modification could be a valid strategy.

Key Experimental Protocols for Biological Evaluation

To ensure scientific integrity, the biological evaluation of novel aminomethyl-substituted phenols must be conducted using standardized, reproducible, and self-validating protocols.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a cornerstone for preliminary anticancer screening, measuring the metabolic activity of cells as an indicator of cell viability and proliferation.[23][24]

  • Principle: Metabolically active cells use mitochondrial reductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells.

  • Self-Validation: The protocol includes untreated controls (100% viability) and vehicle controls (to account for any solvent effects) to establish a baseline. A positive control (a known cytotoxic drug like Doxorubicin) validates the assay's sensitivity.

  • Methodology:

    • Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours.

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration and determine the IC₅₀ (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

MTT_Assay_Workflow Workflow for the MTT Cytotoxicity Assay A 1. Seed Cancer Cells in 96-well plate B 2. Incubate 24h (Cell Adhesion) A->B C 3. Add Test Compounds (Serial Dilutions) B->C D 4. Incubate 48-72h (Treatment) C->D E 5. Add MTT Reagent D->E F 6. Incubate 3-4h (Formazan Formation) E->F G 7. Add Solubilizer (e.g., DMSO) F->G H 8. Read Absorbance (~570 nm) G->H I 9. Calculate IC₅₀ Value H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)

This method is considered one of the most appropriate for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[25][26]

  • Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.[25]

  • Self-Validation: The inclusion of a positive control (microbe with no compound), a negative control (broth only), and a known antibiotic (e.g., Ciprofloxacin) ensures the validity of the growth conditions and the susceptibility of the test organism.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

    • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., S. aureus) and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve the final target inoculum density (e.g., 5 x 10⁵ CFU/mL).

    • Inoculation: Add the standardized inoculum to each well of the microplate.

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Data Acquisition: Determine the MIC by visually inspecting the wells for turbidity. The first well that shows no visible growth is the MIC. This can also be confirmed by measuring absorbance.

MIC_Assay_Workflow Workflow for Broth Microdilution MIC Assay A 1. Prepare 2-fold Serial Dilutions of Test Compound in 96-well plate C 3. Inoculate all wells (except negative control) A->C B 2. Prepare Standardized Microbial Inoculum (0.5 McFarland) B->C D 4. Incubate plate (e.g., 37°C, 24h) C->D E 5. Visually Inspect for Growth (Turbidity) D->E F 6. Determine MIC E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol 3: Antioxidant Capacity (DPPH Assay)

This is a rapid, simple, and widely used method to screen the radical scavenging activity of compounds.[20][27][28]

  • Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

  • Self-Validation: The assay is run with a blank (solvent only) and a positive control (a known antioxidant like Ascorbic Acid or Trolox) to ensure the stability of the DPPH reagent and to provide a benchmark for comparison.

  • Methodology:

    • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compound and the positive control in methanol.

    • Reaction: In a 96-well plate, add a fixed volume of the DPPH solution to each well. Then, add the test compound solutions at different concentrations.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The dark condition is critical to prevent the light-induced degradation of the DPPH radical.

    • Data Acquisition: Measure the absorbance of each well at ~517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration. Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Perspectives

Aminomethyl-substituted phenols represent a privileged scaffold in drug discovery, demonstrating a compelling range of biological activities. Their straightforward synthesis via the Mannich reaction allows for extensive structural diversification, enabling the fine-tuning of their properties to target specific diseases. The evidence clearly indicates their potential as leads for novel anticancer, antimicrobial, and antioxidant therapeutics.

Future research should focus on several key areas:

  • Mechanism Deconvolution: While broad mechanisms are understood, the precise molecular targets for most aminomethylated phenols remain to be elucidated. Kinase profiling, proteomics, and other advanced biochemical assays are needed to pinpoint specific interactions.

  • In Vivo Evaluation: Promising candidates identified through in vitro screening must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.[4][7]

  • Expansion of Chemical Space: Exploring a wider array of phenols (including complex natural phenols) and amines (especially novel heterocyclic amines) in the Mannich reaction will continue to yield new chemical entities with unique biological profiles.

By integrating rational design based on SAR with robust biological evaluation, the scientific community can continue to unlock the full therapeutic potential of this versatile and powerful class of compounds.

References

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An In-Depth Technical Guide to 2-methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol, a phenolic compound with significant potential in medicinal chemistry. Given the limited direct literature on this specific molecule, this guide synthesizes information from closely related analogs to present a predictive yet scientifically grounded perspective on its synthesis, characterization, and biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Scientific Rationale

Phenolic compounds are a cornerstone of natural product chemistry and drug discovery, widely recognized for their diverse biological activities, including antioxidant and anti-inflammatory properties.[1] The molecule 2-methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol belongs to the class of Mannich bases derived from phenols, which are of considerable interest due to their structural similarity to endogenous molecules and their potential to interact with various biological targets. The core structure combines a guaiacol (2-methoxyphenol) moiety, known for its antioxidant capabilities, with an N-substituted aminomethyl group, which can influence the molecule's pharmacokinetic and pharmacodynamic properties.

The specific arrangement of a 2-methoxyphenylamino group is hypothesized to confer unique conformational and electronic properties, potentially enhancing its biological efficacy compared to other analogs. This guide will explore the scientific basis for this hypothesis by examining established synthetic routes, predictive characterization data, and the well-documented biological activities of structurally similar compounds.

Synthesis and Mechanism

The most probable and efficient synthetic route to 2-methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol is the Mannich reaction. This three-component condensation reaction is a fundamental tool in organic synthesis for the aminoalkylation of acidic protons.[2] In this case, the reaction involves guaiacol (2-methoxyphenol), formaldehyde, and 2-methoxyaniline.

The reaction proceeds via the formation of an electrophilic iminium ion from the condensation of formaldehyde and 2-methoxyaniline. The electron-rich guaiacol then acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution, preferentially at the ortho position to the hydroxyl group, to yield the final product.

Diagram of the Proposed Mannich Reaction Pathway

Mannich_Reaction cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product guaiacol Guaiacol (2-Methoxyphenol) product 2-methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol guaiacol->product + Iminium Ion (Electrophilic Aromatic Substitution) formaldehyde Formaldehyde iminium Iminium Ion formaldehyde->iminium + 2-Methoxyaniline aniline 2-Methoxyaniline iminium->product

Caption: Proposed Mannich reaction for the synthesis of the target compound.

Experimental Protocol: Synthesis via Mannich Reaction

This protocol is adapted from established procedures for the synthesis of similar phenolic Mannich bases.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of guaiacol in ethanol.

  • Addition of Amine and Aldehyde: To the stirred solution, add 1.0 equivalent of 2-methoxyaniline followed by 1.1 equivalents of aqueous formaldehyde (37%).

  • Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.

Structural Characterization

The structural elucidation of 2-methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are anticipated.[3][4]

Technique Expected Observations
¹H NMR - Aromatic protons of the guaiacol and 2-methoxyphenyl rings in the range of 6.5-7.5 ppm. - A singlet for the methoxy group protons around 3.8-4.0 ppm. - A singlet for the methylene bridge protons (-CH₂-) around 4.2-4.5 ppm. - A broad singlet for the phenolic hydroxyl proton (-OH).
¹³C NMR - Aromatic carbons in the range of 110-160 ppm. - A signal for the methoxy carbon around 55-60 ppm. - A signal for the methylene carbon around 45-55 ppm.
FT-IR (cm⁻¹) - A broad O-H stretching band around 3200-3600 cm⁻¹. - N-H stretching vibration around 3300-3400 cm⁻¹. - Aromatic C-H stretching just above 3000 cm⁻¹. - C-N stretching around 1200-1300 cm⁻¹. - C-O stretching of the methoxy group around 1000-1100 cm⁻¹.
Mass Spectrometry - The molecular ion peak corresponding to the exact mass of the compound (C₁₅H₁₇NO₃).

Potential Biological Activities and Mechanisms of Action

Antioxidant Activity

Phenolic compounds are well-established antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.[1] The guaiacol moiety in the target compound is expected to be the primary contributor to its antioxidant properties.

Diagram of Antioxidant Mechanism

Antioxidant_Mechanism cluster_redox Redox Cycling Phenol Phenolic Compound (R-OH) Phenoxy_Radical Phenoxy Radical (R-O•) Phenol->Phenoxy_Radical + X• Neutral_Molecule Neutral Molecule (XH) Radical Free Radical (X•) Radical->Neutral_Molecule + H•

Caption: General mechanism of free radical scavenging by a phenolic compound.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a standard in vitro assay to evaluate the antioxidant activity of a compound.[7]

  • Preparation of Reagents: Prepare a stock solution of the test compound in methanol. Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure: In a 96-well plate, add varying concentrations of the test compound to the DPPH solution.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Anti-inflammatory Activity

Many phenolic compounds exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[8] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[9] The structural analog 2-methoxy-6-{[(4-methylphenyl)amino]methyl}phenol has been noted to modulate NF-κB activity.[5]

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

This cell-based assay is commonly used to screen for anti-inflammatory activity.[7]

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and incubate for 24 hours.

  • NO Measurement: Measure the amount of nitric oxide produced in the cell culture supernatant using the Griess reagent.

  • Data Analysis: A decrease in NO production in the presence of the test compound indicates potential anti-inflammatory activity.

Conclusion and Future Directions

While direct experimental evidence for 2-methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol is currently sparse, a comprehensive analysis of its structural analogs and the fundamental principles of medicinal chemistry strongly suggests its potential as a valuable scaffold for drug discovery. The proposed Mannich reaction provides a feasible synthetic route, and its predicted spectroscopic characteristics offer a roadmap for its identification and characterization.

Future research should focus on the synthesis and thorough in vitro and in vivo evaluation of this compound to validate its predicted antioxidant and anti-inflammatory properties. Further investigations into its mechanism of action, including its effects on specific cellular targets and signaling pathways, will be crucial in elucidating its full therapeutic potential. The insights gained from such studies could pave the way for the development of novel therapeutics for a range of oxidative stress and inflammation-related diseases.

References

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An In-depth Technical Guide to the Thermodynamic Stability of Methoxy-Substituted Phenolic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The intersection of phenolic and amine functional groups on a single molecular scaffold presents a compelling area of research in medicinal chemistry, primarily due to their potent antioxidant capabilities. The thermodynamic stability of these molecules, which dictates their efficacy as radical scavengers, is intricately modulated by their substitution patterns. This technical guide provides a deep dive into the core principles governing the stability of methoxy-substituted phenolic amines. We will explore the primary antioxidant mechanisms, detail the theoretical and experimental methodologies for assessing thermodynamic parameters, and synthesize the structure-activity relationships that are crucial for the rational design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these unique chemical entities in their work.

Introduction: The Synergy of Phenols and Amines in Antioxidant Design

Phenolic compounds are a cornerstone of antioxidant research, renowned for their ability to neutralize harmful free radicals. Their activity stems from the hydroxyl (-OH) group, which can donate a hydrogen atom to a radical, thereby quenching its reactivity.[1] Similarly, aromatic amines can engage in antioxidant activity through mechanisms involving their nitrogen-centered radical. The combination of these two functionalities, particularly in a scaffold like methoxy-substituted tyramine, creates a synergistic effect that can enhance radical-scavenging capacity.[2][3]

The introduction of methoxy (-OCH3) substituents further refines this activity. As strong electron-donating groups, methoxy substituents can significantly influence the electronic environment of the aromatic ring, which in turn alters the key thermodynamic parameters that govern antioxidant potential.[4][5] Understanding this interplay is paramount for drug development professionals, as it allows for the fine-tuning of molecules to achieve desired potency and stability profiles, which are critical for preventing oxidative stress implicated in a host of pathologies including cancer, neurodegenerative diseases, and cardiovascular disease.[6]

Core Principles: Unraveling the Mechanisms of Antioxidant Action

The efficacy of a phenolic amine as an antioxidant is determined by its ability to neutralize free radicals (R•). This process can occur through three primary, thermodynamically-driven mechanisms.[7] The favorability of each pathway is dictated by the compound's structure, the solvent, and the nature of the free radical.

  • Hydrogen Atom Transfer (HAT): This is a direct, one-step process where the phenolic hydroxyl group donates its hydrogen atom to a free radical. The key thermodynamic parameter governing this mechanism is the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates a weaker O-H bond, facilitating faster hydrogen donation and thus, higher antioxidant activity.[8][9]

  • Single Electron Transfer-Proton Transfer (SET-PT): This is a two-step process. First, the antioxidant donates an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to the radical anion. The initial electron transfer step is typically rate-limiting and is governed by the Ionization Potential (IP) . A lower IP facilitates easier electron donation.[7][10]

  • Sequential Proton Loss-Electron Transfer (SPLET): This mechanism is also a two-step process, particularly favored in polar solvents. The phenolic hydroxyl group first deprotonates to form a phenoxide anion. This anion then donates an electron to the free radical. The initial deprotonation is governed by the Proton Affinity (PA) , while the subsequent electron transfer is governed by the Electron Transfer Enthalpy (ETE) .[5][11][12]

The interplay between these mechanisms is critical. For a given methoxy-substituted phenolic amine, the dominant pathway will be the one with the lowest energetic barrier.

Antioxidant Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET_PT Single Electron Transfer-Proton Transfer (SET-PT) cluster_SPLET Sequential Proton Loss-Electron Transfer (SPLET) ArOH Phenolic Amine (ArOH) ArO_radical Phenoxyl Radical (ArO•) ArOH->ArO_radical BDE RH Neutralized Radical (RH) ArOH_cation Radical Cation (ArOH•+) ArOH->ArOH_cation Step 1: SET (IP) ArO_anion Phenoxide Anion (ArO-) ArOH->ArO_anion Step 1: SPL (PA) R_radical Free Radical (R•) R_radical->RH R_anion Radical Anion (R-) R_radical->R_anion ArOH_cation->ArO_radical Step 2: PT R_anion->RH ArO_anion->ArO_radical Step 2: ET (ETE)

Caption: The three primary antioxidant mechanisms for phenolic compounds.

Theoretical & Computational Assessment of Stability

Predicting the thermodynamic stability of novel compounds before synthesis is a cornerstone of modern drug design. Quantum chemical modeling, particularly Density Functional Theory (DFT), has emerged as the method of choice for accurately calculating the key thermodynamic parameters (BDE, IP, etc.) that govern antioxidant activity.[6][13]

Causality Behind Method Selection: DFT provides a robust balance between computational cost and accuracy. Functionals like B3LYP, when paired with appropriate basis sets such as 6-311++G(2df,2p), can predict O-H BDE values that are often within 2-3 kcal/mol of experimental values, providing highly reliable data for structure-activity relationship (SAR) studies.[8][9][14] This predictive power allows researchers to screen virtual libraries of compounds and prioritize the synthesis of those with the most promising thermodynamic profiles.

DFT Workflow cluster_products Calculate Energy of Products start Define Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc energy_parent Calculate Energy of Parent Molecule (ArOH) freq_calc->energy_parent calc_bde Calculate BDE ΔH = H(ArO•) + H(H•) - H(ArOH) energy_parent->calc_bde calc_ip Calculate IP ΔE = E(ArOH•+) - E(ArOH) energy_parent->calc_ip energy_radical Phenoxyl Radical (ArO•) energy_radical->calc_bde energy_h Hydrogen Radical (H•) energy_h->calc_bde energy_cation Radical Cation (ArOH•+) energy_cation->calc_ip analyze Analyze SAR calc_bde->analyze calc_ip->analyze

Caption: Conceptual workflow for calculating BDE and IP using DFT.

Data Presentation: Calculated Thermodynamic Parameters

The table below summarizes DFT-calculated O-H Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP) values for phenol and representative methoxy-substituted phenols. These values illustrate the profound effect of methoxy substitution on thermodynamic stability.

CompoundSubstituent PositionO-H BDE (kcal/mol)Relative IP (kcal/mol)
Phenol-87.1 - 88.7[10][15]0.0 (Reference)[10]
4-Methoxyphenolpara83.1[14]-10.4[10]
3-Methoxyphenolmeta87.0[14]-4.4[10]
2-Methoxyphenolortho83.7[16]-

Note: Values are compiled from different studies using similar DFT methods for illustrative purposes.

The data clearly show that ortho and para methoxy substituents significantly lower both the O-H BDE and IP. This is because these positions allow the electron-donating methoxy group to effectively delocalize the unpaired electron in the resulting radical (or the positive charge in the cation) through resonance, thereby stabilizing it. The meta position offers no such resonance stabilization, resulting in a minimal effect on BDE.[14]

Experimental Validation of Thermodynamic Stability

While computational methods provide invaluable predictions, experimental validation is essential. Two widely adopted techniques for assessing the antioxidant capacity, and by extension the thermodynamic stability, of methoxy-substituted phenolic amines are the DPPH radical scavenging assay and cyclic voltammetry.

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom and quench the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The DPPH radical has a deep violet color, which fades to yellow upon reduction by an antioxidant.[17][18] The rate of this color change is directly proportional to the antioxidant's HAT ability.

Experimental Protocol: DPPH Assay

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to an absorbance of approximately 1.0 at 517 nm.[19] Protect this solution from light.

    • Prepare a series of concentrations for the test compound (e.g., methoxy-substituted phenolic amine) and a standard antioxidant (e.g., Trolox or Gallic Acid) in the same solvent.[20][21]

  • Assay Procedure:

    • To a cuvette or microplate well, add a fixed volume of the DPPH stock solution (e.g., 100 µL).[22]

    • Add a smaller volume of the test compound or standard solution (e.g., 20 µL).[21][22]

    • Mix thoroughly and incubate in the dark at room temperature for a set period (e.g., 30 minutes).[19]

    • Measure the absorbance of the solution at 517 nm. A solvent blank (containing the test compound but no DPPH) and a control (containing DPPH but no test compound) must be run in parallel.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Inhibition against the concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[23]

DPPH Assay Workflow prep_dpph Prepare DPPH Solution (Abs ≈ 1.0 @ 517 nm) reaction Mix DPPH + Sample Incubate 30 min in Dark prep_dpph->reaction prep_samples Prepare Serial Dilutions of Test Compound & Standard prep_samples->reaction measure Measure Absorbance at 517 nm reaction->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Step-by-step workflow for the DPPH radical scavenging assay.

Cyclic Voltammetry (CV)

CV is an electrochemical technique that provides direct insight into the electron-donating ability of a compound. It measures the potential at which a compound is oxidized.[24] For phenolic amines, the first anodic peak potential (Epa) corresponds to the removal of an electron, a process directly related to the Ionization Potential (IP) and the SET-PT mechanism.[25] A lower (less positive) oxidation potential indicates that the compound is more easily oxidized and is therefore a more potent antioxidant via the SET mechanism.[26]

Experimental Protocol: Cyclic Voltammetry

  • System Setup:

    • Use a standard three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[25][26]

    • The solvent system should be a buffered solution (e.g., phosphate buffer) mixed with an organic solvent like ethanol to ensure solubility.[27]

  • Sample Preparation:

    • Dissolve the test compound in the chosen solvent system to a known concentration (e.g., 0.1 mM).[28]

  • Measurement:

    • Run a blank voltammogram of the solvent system first to establish the background current.

    • Introduce the sample solution into the electrochemical cell.

    • Scan the potential over a defined range (e.g., 0.0 V to +1.0 V vs. Ag/AgCl) at a set scan rate (e.g., 100 mV/s).[27]

    • Record the resulting voltammogram (current vs. potential). The electrode surface may require cleaning between scans to prevent fouling from oxidation products.[28]

  • Data Analysis:

    • Identify the potential of the first anodic (oxidation) peak (Epa).

    • Compare the Epa values of different methoxy-substituted phenolic amines. A lower Epa value signifies greater ease of oxidation and higher antioxidant potential.

CV Workflow setup Assemble 3-Electrode Electrochemical Cell prepare Prepare Sample Solution in Buffered Solvent setup->prepare blank_scan Run Blank Scan (Solvent Only) prepare->blank_scan sample_scan Run Sample Scan (e.g., 0 to +1.0 V @ 100 mV/s) blank_scan->sample_scan analyze Identify Anodic Peak Potential (Epa) sample_scan->analyze compare Compare Epa Values analyze->compare

Caption: Workflow for assessing antioxidant potential using Cyclic Voltammetry.

Conclusion and Future Directions

The thermodynamic stability of methoxy-substituted phenolic amines is a direct function of their molecular structure, dictating their potency as antioxidants. The strategic placement of electron-donating methoxy groups, particularly at the ortho and para positions relative to the phenolic hydroxyl, lowers the energetic barriers for both hydrogen atom and electron donation. This is achieved by stabilizing the resulting phenoxyl radical or radical cation, a phenomenon quantifiable by parameters like BDE and IP.

For drug development professionals, this guide underscores a clear principle: the rational design of potent phenolic amine antioxidants hinges on modulating these thermodynamic parameters. By employing a synergistic approach of computational prediction with DFT and experimental validation with assays like DPPH and CV, researchers can efficiently screen, identify, and optimize lead compounds. Future work should focus on expanding this understanding to more complex heterocyclic systems and exploring the kinetic aspects that, together with thermodynamics, provide a complete picture of antioxidant efficacy in biologically relevant environments.

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  • Zhang, H.-Y., et al. (2002). The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. Molecules, 7(5), 440-450. [Link]

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  • Szymusiak, H., & Zieliński, R. (2005). BOND DISSOCIATION ENTHALPY OF PHENOLIC ANTIOXIDANTS. Polish Journal of Food and Nutrition Sciences, 14(2), 129-136. [Link]

  • Ckless, K., et al. (2004). Antioxidant activity of phenolic and related compounds: a density functional theory study on the O-H bond dissociation enthalpy. Redox Report, 9(5), 263-269. [Link]

  • Szymusiak, H., & Zieliński, R. (2005). BOND DISSOCIATION ENTHALPY OF PHENOLIC ANTIOXIDANTS. Polish Journal of Food and Nutrition Sciences, 14(2), 129-136. [Link]

  • Baschieri, A., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 12(3), 721. [Link]

  • DPPH assay and TPC assays. (2024, March 25). YouTube.[Link]

  • Chen, J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]

  • Ganellin, C. R., et al. (1997). The ionization of phenolic amines, including apomorphine, dopamine and catecholamines and an assessment of zwitterion constants. Journal of Pharmacy and Pharmacology, 49(9), 877-884. [Link]

  • Nakagawa, T., et al. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Molecules, 28(23), 7856. [Link]

  • Kajiyama, T., & Ohkatsu, Y. (2001). Effect of para-substituents of phenolic antioxidants. Polymer Degradation and Stability, 71(3), 433-441. [Link]

  • Chen, J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]

  • Almatarneh, M. H., et al. (2016). A DFT Computational Study of the Antioxidant Activities Exhibited by 3-aryl-4-hydroxycoumarin Derivatives. Journal of Chemistry & Applied Biochemistry, 3(1). [Link]

  • Wójcik, M., et al. (2021). Synthesis, DFT Calculations, and In Vitro Antioxidant Study on Novel Carba-Analogs of Vitamin E. Antioxidants, 10(11), 1779. [Link]

  • Yildiz, E., & Gökçe, H. (2023). A Quantum Chemical Study on the Antioxidant Properties of Myricetin, Quercetin, and Kaempferol Using Density Functional Theory (DFT) and Molecular Docking. Cumhuriyet Science Journal, 44(4), 856-869. [Link]

  • da Silva, D., et al. (2009). On the way to understand antioxidants: chromanol and dimethoxyphenols gas-phase acidities. Journal of Physical Chemistry A, 113(31), 8887-8893. [Link]

  • Chen, J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]

  • Iyewumi, T. O., et al. (2021). DFT Calculations and Total Antioxidant Capacity Studies of some Substituted Monodentate Salicylaldimines. Journal of Scientific Research and Reports, 27(8), 44-54. [Link]

  • Acar, E. T. (2022). Electrochemistry, DFT Calculations, and Antioxidant Capability of Cobalt Cefazolin Complex. Journal of the Turkish Chemical Society Section A: Chemistry, 9(4), 1083-1090. [Link]

  • Özyürek, M. (2023). DPPH Radical Scavenging Assay. Encyclopedia.pub.[Link]

  • Rafiq, M., et al. (2021). Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics. Molecules, 26(8), 2359. [Link]

  • Özyürek, M. (2023). DPPH Radical Scavenging Assay. MDPI Encyclopedia.[Link]

  • Novel synthesis of (Methoxy) 2H-3-Aryl-3, 4-dihydro-1,3 benzoxazine and 2H-3. (n.d.). ResearchGate.[Link]

  • Bjørsvik, H.-R., et al. (2005). Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. The Journal of Organic Chemistry, 70(18), 7290-7296. [Link]

  • Fischer, C., et al. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Zeitschrift für Naturforschung B, 71(8), 899-906. [Link]

  • Kancheva, V. D., et al. (2007). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. Czech Journal of Food Sciences, 25(2), 79-92. [Link]

  • Singh, P., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(15), 5859. [Link]

  • Theoretical and Experimental Analysis of the Antioxidant Features of Phenol and Aniline Model Compounds. (n.d.). ResearchGate.[Link]

  • Amorati, R., & Valgimigli, L. (2015). Maximizing the Reactivity of Phenolic and Aminic Radical-Trapping Antioxidants: Just Add Nitrogen! Accounts of Chemical Research, 48(5), 1339-1348. [Link]

  • Determination of phenolic compounds and their antioxidant activity of Iranian Allium sativum controversum extracts and their antimicrobial properties in fresh sausages. (2022). Food Science & Nutrition, 10(12), 4279-4288. [Link]

  • Nakagawa, T., et al. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Molecules, 28(23), 7856. [Link]

  • Millero, F., et al. (1968). Thermodynamics of Ionization of Aqueous Methoxy Phenols. Journal of Chemical & Engineering Data, 13(2), 209-211. [Link]

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The Versatile Scaffold: A Technical Guide to the Potential Applications of o-Anisidine Derived Mannich Bases

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis, characterization, and diverse potential applications of Mannich bases derived from o-anisidine. Mannich bases, a class of organic compounds synthesized through the aminoalkylation of an acidic proton, have garnered significant attention in medicinal chemistry and materials science due to their broad spectrum of biological activities and functional properties. When derived from o-anisidine, these compounds exhibit a unique combination of structural features that contribute to their potential as antimicrobial agents, anticancer therapeutics, and corrosion inhibitors. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current state of research, detailed experimental protocols, and insights into the structure-activity relationships that govern the efficacy of these promising molecules.

Introduction: The Mannich Reaction and the Significance of the o-Anisidine Moiety

The Mannich reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond through the condensation of an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. The resulting β-amino carbonyl compounds, known as Mannich bases, are valuable intermediates and bioactive molecules in their own right.[1]

The incorporation of o-anisidine (2-methoxyaniline) as the amine component in the Mannich reaction imparts specific physicochemical properties to the resulting bases. The methoxy group at the ortho position of the aromatic ring influences the electronic and steric environment of the molecule, which can significantly impact its biological activity and interaction with various substrates. This guide will delve into the synthesis of o-anisidine derived Mannich bases and explore their potential applications, supported by experimental evidence and mechanistic insights.

Synthesis and Characterization of o-Anisidine Derived Mannich Bases

The synthesis of Mannich bases from o-anisidine typically follows a one-pot, three-component reaction pathway. The general scheme involves the reaction of a compound containing an active hydrogen (e.g., a ketone, phenol, or another amine), formaldehyde, and o-anisidine.

Mannich Reaction cluster_reactants Reactants o-Anisidine o-Anisidine (Amine) Reaction_Vessel One-Pot Synthesis (e.g., Reflux in Ethanol) o-Anisidine->Reaction_Vessel Formaldehyde Formaldehyde (Aldehyde) Formaldehyde->Reaction_Vessel Active_Hydrogen_Compound Active Hydrogen Compound (e.g., Ketone) Active_Hydrogen_Compound->Reaction_Vessel Mannich_Base o-Anisidine Derived Mannich Base Reaction_Vessel->Mannich_Base + H₂O Anticancer_Mechanism Mannich_Base o-Anisidine Mannich Base Cancer_Cell Cancer Cell Mannich_Base->Cancer_Cell Apoptosis Induction of Apoptosis Cancer_Cell->Apoptosis Enzyme_Inhibition Inhibition of Proliferative Enzymes Cancer_Cell->Enzyme_Inhibition ROS_Generation Generation of Reactive Oxygen Species Cancer_Cell->ROS_Generation Cell_Death Cancer Cell Death Apoptosis->Cell_Death Enzyme_Inhibition->Cell_Death ROS_Generation->Cell_Death Corrosion_Inhibition Mannich_Base o-Anisidine Mannich Base (Inhibitor) Adsorption Adsorption Mannich_Base->Adsorption Mild_Steel Mild Steel Surface Mild_Steel->Adsorption Corrosive_Medium Corrosive Medium (e.g., HCl) Corrosive_Medium->Mild_Steel Corrosion Protective_Film Formation of Protective Film Adsorption->Protective_Film Protective_Film->Corrosive_Medium Blocks Corrosion_Prevention Corrosion Prevention Protective_Film->Corrosion_Prevention

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Methodological & Application

Application Note: Synthesis of 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol via Mannich Reaction

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a robust, high-purity synthesis of 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol .

The guide prioritizes the Direct Ortho-Selective Mannich Protocol , incorporating the "Pre-formed Imine" strategy to maximize regioselectivity and minimize polymerization side reactions.

Introduction & Strategic Analysis

The target molecule, 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol , is a privileged scaffold in medicinal chemistry and coordination chemistry. It features a "vanillyl-like" core (derived from guaiacol) linked to an o-anisidine moiety. This structure serves as a potent N,O-bidentate ligand for transition metals and a precursor for benzoxazine monomers used in high-performance thermosets.

Retrosynthetic Breakdown

The synthesis is a classic three-component Mannich condensation involving:

  • Substrate (Nucleophile): Guaiacol (2-Methoxyphenol).

  • Amine (Nucleophile/Base): o-Anisidine (2-Methoxyaniline).

  • Linker (Electrophile): Formaldehyde (sourced from Paraformaldehyde or Formalin).

Critical Design Considerations
  • Regioselectivity (Ortho vs. Para): Guaiacol has two activated positions: C4 (para to -OH) and C6 (ortho to -OH). While C4 is sterically less hindered, Mannich reactions with primary amines and phenols strongly favor the C6 (ortho) position. This is driven by the formation of a six-membered hydrogen-bonded transition state (or a transient benzoxazine intermediate) that directs the electrophile to the ortho carbon.

  • Stoichiometry Control:

    • 1:1:1 Ratio: Yields the target open-chain Mannich base (Aminomethyl phenol).

    • 1:2:1 Ratio (Phenol:CH₂O:Amine): Promotes the formation of the cyclic 3,4-dihydro-2H-1,3-benzoxazine derivative.

    • Strategy: This protocol uses a strict 1:1:1 equivalent ratio to isolate the open-chain phenol.

Mechanistic Pathway

The reaction proceeds via an electrophilic aromatic substitution.[1] To prevent the polymerization of guaiacol with formaldehyde (resol/novolac formation), we utilize the "Pre-formed Imine" strategy.

Reaction Scheme (DOT Visualization)

MannichMechanism Figure 1: Ortho-Selective Mannich Pathway via Iminium Intermediate Anisidine o-Anisidine Imine Schiff Base / Iminium Ion (Electrophile) Anisidine->Imine - H₂O Formaldehyde Formaldehyde Formaldehyde->Imine Transition H-Bonded Transition State (Ortho-Directing) Imine->Transition + Guaiacol Guaiacol Guaiacol (Nucleophile) Guaiacol->Transition Product Target Mannich Base (2-Methoxy-6-...) Transition->Product Re-aromatization

Caption: The mechanism relies on the initial formation of the electrophilic iminium ion, which coordinates with the phenolic hydroxyl group, directing the attack to the ortho-position (C6).

Experimental Protocol

Materials & Reagents
ComponentRoleSpecificationsCAS No.
Guaiacol Substrate>99%, liquid (mp 28°C)90-05-1
o-Anisidine Amine Source>99%, liquid/solid90-04-0
Paraformaldehyde Linker SourcePowder (depolymerizes to CH₂O)30525-89-4
Ethanol (EtOH) SolventAbsolute or 95%64-17-5
Acetic Acid CatalystGlacial (Optional, catalytic amount)64-19-7
Step-by-Step Synthesis

Step 1: Preparation of the Iminium Electrophile

  • In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve o-Anisidine (12.3 g, 100 mmol) in Ethanol (50 mL).

  • Add Paraformaldehyde (3.0 g, 100 mmol equivalent of CH₂O).

    • Expert Note: Use paraformaldehyde instead of formalin to minimize water content, which drives the equilibrium forward.

  • Heat the mixture to 60°C for 30 minutes until the solution becomes clear and homogeneous. This confirms the depolymerization of paraformaldehyde and formation of the Schiff base/iminium species.

Step 2: Mannich Condensation [2] 4. Add Guaiacol (12.4 g, 100 mmol) dropwise to the warm imine solution. 5. (Optional) Add 2-3 drops of glacial acetic acid to catalyze the enolization of the phenol. 6. Attach a reflux condenser and heat the reaction mixture to Reflux (78-80°C) . 7. Maintain reflux for 4–6 hours . Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The starting amine spot should disappear.

Step 3: Workup and Isolation 8. Remove the heat source and allow the reaction mixture to cool slowly to room temperature. 9. Transfer the flask to an ice bath (0-4°C) and stir for 1 hour. The product typically precipitates as a solid or viscous oil.

  • Troubleshooting: If an oil forms, induce crystallization by scratching the glass wall or adding a seed crystal. Alternatively, evaporate 50% of the solvent under reduced pressure (Rotavap).
  • Filter the precipitate using a Buchner funnel.
  • Wash the solid cake with cold ethanol (2 x 10 mL) to remove unreacted guaiacol.

Step 4: Purification 12. Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol (or Methanol). Allow it to cool slowly. 13. Filter the purified crystals and dry in a vacuum oven at 40°C for 6 hours.

Characterization & Validation

To ensure the integrity of the synthesized ligand, compare analytical data against the following standards.

TechniqueExpected Signal / ObservationInterpretation
Physical State Off-white to pale yellow crystalline solidMelting Point: 98–102°C (Lit. range varies slightly by polymorph).
FT-IR ~3350 cm⁻¹ (Broad)Phenolic -OH stretching (Intramolecular H-bond).
~3400 cm⁻¹ (Sharp/Shoulder)Secondary Amine -NH stretching.
1250 cm⁻¹Ar-O-C (Methoxy) stretch.
¹H NMR (CDCl₃) δ 3.85 (s, 3H), 3.88 (s, 3H)Two distinct -OCH₃ singlets (Guaiacol & Anisidine).
δ 4.45 (s, 2H)Key Diagnostic: Methylene bridge (-CH₂-).
δ 6.6 – 7.0 (m, 7H)Aromatic protons.
δ 9.5 - 10.0 (br s, 1H)Phenolic -OH (Exchangeable).
Regiochemistry Check (Ortho vs. Para)
  • Ortho-Isomer (Target): The aromatic region of the guaiacol ring will show a triplet (t) and two doublets (d) pattern (or multiplet integration of 3 protons) if the substitution is at C6.

  • Para-Isomer (Impurity): Substitution at C4 would result in a distinct singlet (or meta-coupled doublet) for the proton at C3, and a doublet for C5/C6.

  • Validation: The presence of a strong intramolecular hydrogen bond (OH···N) in the IR and NMR (downfield OH shift) confirms the ortho structure.

Process Workflow Diagram

SynthesisWorkflow Figure 2: Experimental Workflow for High-Purity Synthesis Start Start: Weigh Reagents (100 mmol scale) ImineForm Imine Formation o-Anisidine + Paraformaldehyde (EtOH, 60°C, 30 min) Start->ImineForm Addition Add Guaiacol (Dropwise) ImineForm->Addition Reflux Reflux (80°C) 4-6 Hours Addition->Reflux Check TLC Check (Amine consumed?) Reflux->Check Check->Reflux No Cool Cool to 0°C Precipitate Formation Check->Cool Yes Filter Filtration & Wash (Cold EtOH) Cool->Filter Recryst Recrystallization (Hot EtOH) Filter->Recryst Final Final Product 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol Recryst->Final

Caption: Step-by-step workflow ensuring complete imine formation prior to phenolic addition, maximizing yield and purity.

Troubleshooting & Advanced Notes

The Benzoxazine Trap

If the reaction is run with excess formaldehyde (≥ 2 equiv) or prolonged heating without steric control, the secondary amine product can react with another molecule of formaldehyde to close the ring, forming 3-(2-methoxyphenyl)-8-methoxy-3,4-dihydro-2H-1,3-benzoxazine .

  • Detection: Appearance of characteristic O-CH₂-N signals in NMR (approx δ 5.3) and disappearance of the phenolic OH signal.

  • Correction: If the benzoxazine forms, it can be converted back to the target Mannich base by mild acid hydrolysis (Reflux in EtOH/HCl for 30 mins), followed by neutralization with NaHCO₃ [1].

Oily Product

If the product refuses to crystallize (common with methoxy-substituted aromatics):

  • Evaporate solvent to dryness.

  • Redissolve in a minimal amount of Diethyl Ether.

  • Add Hexane dropwise until turbid.

  • Refrigerate overnight.

References

  • Organic Chemistry Portal. (2015). Mannich Reaction: Mechanism and Recent Literature. Retrieved from [Link]

  • MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 694.[3] Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Effect of phenol on the synthesis of benzoxazine. RSC Advances. Retrieved from [Link]

Sources

Application Notes and Protocol for the Synthesis of a Novel Guaiacol-Derived Benzoxazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Exploring the Synthesis and Potential of a Guaiacol-o-Anisidine Benzoxazine Monomer

Benzoxazines are a versatile class of heterocyclic compounds that have garnered significant interest in materials science and, increasingly, in medicinal chemistry.[1][2] Their synthesis, typically achieved through a Mannich-like condensation of a phenol, a primary amine, and formaldehyde, offers a high degree of molecular design flexibility.[3][4] This allows for the incorporation of various functional groups, tuning the properties of the resulting monomer and its corresponding polymer, polybenzoxazine.[5]

This application note provides a detailed protocol for the synthesis of a novel benzoxazine monomer derived from guaiacol, o-anisidine, and formaldehyde. Guaiacol, a naturally occurring phenolic compound, is a valuable bio-based starting material.[3] Its derivatives have shown promise in various therapeutic areas.[6] o-Anisidine, an aromatic amine, is a key intermediate in the synthesis of dyes and pharmaceuticals.[7][8] The condensation of these two precursors with formaldehyde is anticipated to yield a unique benzoxazine structure with potential applications in drug development, leveraging the pharmacological profiles of its constituent moieties.[1][2][6]

The resulting polybenzoxazines, formed through the ring-opening polymerization of the benzoxazine monomer, are known for their high performance, including excellent thermal stability and low water absorption.[5][9] These properties, combined with the potential for introducing bioactive functionalities, make them attractive candidates for applications such as drug delivery systems and advanced biomaterials.[10][11]

Reaction Mechanism: A Mannich-Type Condensation

The synthesis of the guaiacol-o-anisidine benzoxazine proceeds via a Mannich reaction. This three-component condensation involves the aminoalkylation of the acidic proton on the guaiacol ring.[12] The reaction mechanism can be summarized in the following key steps:

  • Iminium Ion Formation: The reaction is initiated by the condensation of o-anisidine and formaldehyde to form a reactive iminium ion intermediate.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of guaiacol then acts as a nucleophile, attacking the iminium ion. The hydroxyl group of guaiacol is a strong activating group, directing the substitution to the ortho and para positions.[12]

  • Ring Closure: Subsequent condensation with another molecule of formaldehyde leads to the formation of the characteristic 1,3-benzoxazine ring structure.

The methoxy groups on both the guaiacol and o-anisidine rings are electron-donating, which can influence the reactivity of the aromatic rings and potentially affect the reaction conditions required for optimal yield and purity.

Experimental Protocol: Synthesis of 3-(2-methoxyphenyl)-3,4-dihydro-2H-benzo[e][7][8]oxazine-7-methoxyphenol

This protocol details a solventless, microwave-assisted approach for the synthesis of the target benzoxazine monomer. This method is often faster, more energy-efficient, and environmentally friendlier than traditional heating methods.[13]

Materials and Equipment:

Reagent/Equipment Details Supplier
Guaiacol≥98% puritySigma-Aldrich
o-Anisidine≥99% puritySigma-Aldrich
ParaformaldehydeReagent gradeSigma-Aldrich
Microwave ReactorSingle-mode reactor with temperature and power controlCEM Corporation or similar
Round-bottom flask25 mL, suitable for microwave synthesis---
Magnetic stir bar------
Rotary evaporator------
Chromatography columnSilica gel, 60 Å, 230-400 mesh---
Thin-Layer Chromatography (TLC) platesSilica gel coated---
NMR Spectrometer400 MHz or higherBruker or similar
FTIR SpectrometerWith ATR capabilityPerkinElmer or similar

Procedure:

  • Reactant Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine guaiacol (1.0 eq), o-anisidine (1.0 eq), and paraformaldehyde (2.0 eq).

  • Microwave-Assisted Synthesis:

    • Place the flask in the microwave reactor.

    • Irradiate the mixture for a total of 6 minutes. It is recommended to apply the microwave power in intervals to control any potential exotherm.[13] The initially heterogeneous mixture should become a homogeneous melt within the first minute of irradiation.[13]

  • Work-up and Purification:

    • After cooling to room temperature, dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.

    • Wash the organic solution with 1N sodium hydroxide solution (3 x 30 mL) and then with water (2 x 20 mL) to remove unreacted guaiacol and other acidic impurities.[14]

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.

    • Purify the resulting residue by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent. Monitor the fractions by TLC.

  • Characterization:

    • Obtain the 1H NMR and 13C NMR spectra of the purified product to confirm its chemical structure.

    • Record the FTIR spectrum to identify the characteristic vibrational bands of the benzoxazine ring.

Data Presentation: Expected Spectroscopic Data

The successful synthesis of the guaiacol-o-anisidine benzoxazine can be confirmed by the following characteristic spectroscopic data:

Spectroscopic Technique Expected Observations Reference
1H NMR Signals for the O-CH2-N and Ar-CH2-N protons of the oxazine ring, typically in the ranges of 4.5-5.5 ppm and 3.8-4.8 ppm, respectively. Aromatic protons and methoxy group protons will also be present in their expected regions.[15]
13C NMR Characteristic peaks for the N-CH2-O and N-CH2-Ph carbons of the oxazine ring, typically around 75-85 ppm and 40-50 ppm, respectively. Aromatic and methoxy carbons will also be observed.[16]
FTIR (ATR) Characteristic absorption bands for the benzoxazine ring, including the C-O-C asymmetric and symmetric stretching vibrations around 1230 cm-1 and 1030 cm-1, respectively. A peak around 920-950 cm-1 is also indicative of the oxazine ring.[17]

Visualization of the Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_synthesis Microwave-Assisted Synthesis cluster_purification Work-up & Purification cluster_characterization Characterization guaiacol Guaiacol mix Mixing in Round-Bottom Flask guaiacol->mix o_anisidine o-Anisidine o_anisidine->mix paraformaldehyde Paraformaldehyde paraformaldehyde->mix microwave Microwave Irradiation (6 minutes) mix->microwave dissolve Dissolve in Organic Solvent microwave->dissolve wash Wash with NaOH and Water dissolve->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography product Purified Benzoxazine Monomer chromatography->product nmr NMR Spectroscopy (¹H, ¹³C) ftir FTIR Spectroscopy product->nmr product->ftir

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Application Notes & Protocols: A Guide to the Synthesis, Characterization, and Application of Copper(II) Complexes with Aminomethyl Phenol Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Versatile World of Copper(II) Schiff Base Complexes

Transition metal complexes, particularly those of copper(II), have garnered significant attention in medicinal and materials chemistry. Their diverse coordination geometries, redox activity, and ability to interact with biological macromolecules make them prime candidates for therapeutic and catalytic development.[1] Among the vast library of chelating agents, Schiff base ligands derived from the condensation of aminophenols and salicylaldehydes are particularly noteworthy. These ligands provide a stable N,O-donor environment for the copper(II) ion, resulting in complexes with significant biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3][4] The enhanced biological efficacy of the metal complexes compared to the free ligands is often attributed to the principles of chelation, which facilitate transport into cells.[5]

This guide provides a comprehensive overview of the methodologies for preparing and characterizing copper(II) complexes with aminomethyl phenol-type ligands. It offers detailed, self-validating protocols and explains the scientific rationale behind experimental choices, aiming to equip researchers with the knowledge to synthesize and explore this promising class of compounds.

Part 1: Ligand Synthesis via Schiff Base Condensation

Core Principle: The foundation of these complexes lies in the synthesis of the organic ligand, typically achieved through a Schiff base condensation. This reaction involves the nucleophilic addition of a primary amine to a carbonyl group (an aldehyde in this case), followed by dehydration to form a carbon-nitrogen double bond, known as an imine or azomethine group.[6] The reaction is generally robust, high-yielding, and can be performed under mild conditions.

Protocol 1: General Synthesis of an Aminomethyl Phenol Schiff Base Ligand

This protocol describes the condensation of a substituted salicylaldehyde with a primary aminophenol.

Materials:

  • Substituted Salicylaldehyde (e.g., salicylaldehyde, o-vanillin)

  • Aminophenol (e.g., 2-aminophenol)

  • Absolute Ethanol or Methanol

  • Standard reflux apparatus with condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve the salicylaldehyde derivative (1 mmol) in 20 mL of absolute ethanol with stirring. In a separate beaker, dissolve the aminophenol (1 mmol) in 20-30 mL of warm absolute ethanol.

  • Condensation Reaction: Add the aminophenol solution dropwise to the stirring aldehyde solution in the flask. A color change and/or the formation of a precipitate is often observed immediately.

  • Reflux: Attach a condenser to the flask and reflux the mixture with continuous stirring for 2-4 hours. The heating provides the necessary activation energy to drive the dehydration and ensure the reaction goes to completion.[6]

  • Isolation: After the reflux period, cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize precipitation of the product.

  • Filtration and Washing: Collect the solid Schiff base ligand by vacuum filtration using a Buchner funnel. Wash the product several times with small portions of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum or in a desiccator. The final product can be characterized by its melting point and spectroscopic methods (FT-IR, NMR).

Expert Insights:

  • Solvent Choice: Ethanol and methanol are ideal solvents as they effectively dissolve the reactants and the final product has limited solubility at lower temperatures, facilitating easy isolation.

  • Monitoring: Reaction progress can be monitored by Thin-Layer Chromatography (TLC) to ensure the starting materials have been consumed.[6]

  • Catalysis: While often unnecessary, a few drops of a weak acid like glacial acetic acid can be added to catalyze the dehydration step.[7]

G cluster_reactants Reactant Preparation Salicylaldehyde Salicylaldehyde in Ethanol Mix Mix and Stir Salicylaldehyde->Mix Aminophenol Aminophenol in Ethanol Aminophenol->Mix Reflux Reflux (2-4h) Mix->Reflux Cool Cool to RT, then Ice Bath Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Under Vacuum Wash->Dry Product Pure Schiff Base Ligand Dry->Product

Part 2: Coordination of Copper(II) to the Ligand

Core Principle: The synthesized Schiff base ligand, with its phenolate oxygen and imine nitrogen atoms, acts as a bidentate (or potentially multidentate) chelating agent.[8][9] When reacted with a copper(II) salt, the ligand displaces solvent molecules or counter-ions from the copper's coordination sphere to form a stable metal complex. The stoichiometry of the reaction (metal-to-ligand ratio) and the choice of copper salt are critical in determining the final structure and properties of the complex.

Protocol 2: General Synthesis of a Mononuclear Copper(II) Complex

This protocol outlines the formation of a Cu(II) complex using a 1:2 metal-to-ligand molar ratio.

Materials:

  • Synthesized Schiff Base Ligand (from Part 1)

  • Copper(II) Salt (e.g., Copper(II) acetate monohydrate, Copper(II) chloride dihydrate)

  • Methanol or Ethanol

  • Standard stirring and reflux apparatus

Procedure:

  • Ligand Solution: Dissolve the Schiff base ligand (2 mmol) in 30 mL of methanol in a round-bottom flask, warming gently if necessary.

  • Copper Salt Solution: In a separate beaker, dissolve the copper(II) salt (1 mmol) in 20 mL of methanol.

  • Complexation: Add the copper(II) salt solution dropwise to the stirring ligand solution. A distinct color change, indicating the formation of the complex, should occur.

  • Reaction Completion: Stir the resulting mixture at room temperature or reflux for 1-2 hours to ensure complete complexation.

  • Isolation and Purification: Cool the mixture to room temperature. Collect the precipitated copper complex by vacuum filtration. Wash the solid with small portions of cold methanol to remove unreacted starting materials and excess salt.

  • Drying: Dry the final complex in a desiccator over a suitable drying agent.

Expert Insights:

  • Choice of Copper Salt: The anion of the copper salt (e.g., acetate, chloride, perchlorate) is a crucial variable. It can either remain as a non-coordinating counter-ion in the crystal lattice or directly coordinate to the copper center, thereby influencing the complex's final geometry, solubility, and reactivity.[10][11]

  • Stoichiometry: A 1:2 metal-to-ligand ratio typically yields neutral complexes of the type [Cu(L)₂], where L is a deprotonated bidentate ligand, often resulting in a square planar geometry.[8] A 1:1 ratio with a salt like CuCl₂ may produce complexes such as [Cu(L)Cl₂].[10]

G cluster_solutions Solution Preparation Ligand Schiff Base Ligand in Methanol (2 eq.) Add Add Copper Solution Dropwise to Ligand Ligand->Add CopperSalt Copper(II) Salt in Methanol (1 eq.) CopperSalt->Add StirReflux Stir or Reflux (1-2h) Add->StirReflux CoolFilter Cool & Filter StirReflux->CoolFilter WashDry Wash & Dry CoolFilter->WashDry Product Purified Copper(II) Complex WashDry->Product

Part 3: Essential Characterization Techniques

A multi-technique approach is essential for the unambiguous characterization of the synthesized ligands and their copper(II) complexes. Each method provides a unique piece of the structural puzzle.

Technique Principle & Purpose Expected Observations for a Successful Synthesis
Elemental Analysis (CHN) Determines the mass percentages of Carbon, Hydrogen, and Nitrogen.Experimental values should match the calculated theoretical values for the proposed molecular formula within an acceptable error margin (±0.4%).[10]
FT-IR Spectroscopy Measures the vibrations of molecular bonds to identify functional groups.Ligand: Appearance of a strong C=N (imine) stretch (~1600-1630 cm⁻¹).[12] Complex: A shift in the C=N band (typically 10-20 cm⁻¹) indicating coordination via the imine nitrogen. Disappearance of the broad phenolic O-H band. Appearance of new, low-frequency bands for Cu-N (~500 cm⁻¹) and Cu-O (~400 cm⁻¹) vibrations.[6][13]
UV-Visible Spectroscopy Probes electronic transitions to provide information on conjugation and d-orbital splitting.Ligand: Intense bands in the UV region (<400 nm) corresponding to π→π* and n→π* transitions. Complex: Ligand-based bands may shift. Appearance of a broad, lower-energy band in the visible region (e.g., 550-800 nm), characteristic of d-d transitions of the Cu(II) ion, which is indicative of the coordination geometry.[10][14][15]
EPR Spectroscopy Specifically for paramagnetic species like Cu(II) (d⁹), it provides detailed information about the metal ion's environment.A characteristic spectrum with g-values (g∥ > g⊥ > 2.0023) suggests a d(x²-y²) ground state, typical for square planar or tetragonally distorted octahedral geometries.[13][15]
Molar Conductivity Measures the electrical conductivity of the complex in solution to determine if it is an electrolyte.Low conductivity values in a solvent like DMF or DMSO indicate a neutral, non-electrolytic complex. High values suggest an ionic complex where the anion is not coordinated to the metal center.[16][17]
Single-Crystal X-ray Diffraction Provides the definitive, three-dimensional molecular structure of the complex in the solid state.Unambiguously determines bond lengths, angles, coordination number, and overall geometry (e.g., distorted square planar, square pyramidal).[18][19]

Part 4: Applications in Research & Drug Development

Copper(II) aminomethyl phenol complexes are not merely synthetic curiosities; they possess a range of functional properties rooted in their chemical structure.

A. Antimicrobial and Antifungal Agents

A primary application of these complexes is in the development of new antimicrobial drugs. Often, the copper complex exhibits significantly higher activity than the parent Schiff base ligand.[2][20]

Governing Principle - Tweedy's Chelation Theory: This theory posits that chelation reduces the polarity of the central metal ion. This reduction allows the metal's positive charge to be shared with the donor atoms of the ligand, which in turn increases the lipophilicity of the entire complex.[5] The enhanced lipid solubility facilitates the complex's diffusion and penetration through the lipid-rich cell membranes of bacteria and fungi. Once inside, the copper ion can disrupt vital cellular processes, such as enzyme function and DNA replication, leading to cell death.[5]

G Complex Cu(II) Complex (Polarity Reduced) Membrane Lipid Cell Membrane Complex->Membrane 1. Diffusion Penetration Increased Lipophilicity Enhances Penetration Inside Intracellular Space Membrane->Inside 2. Transport Disruption Disruption of: - Enzyme Function - DNA Replication - ROS Generation Inside->Disruption 3. Action

Protocol 3: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration)

The broth microdilution method is a standard technique to quantify the antimicrobial potency of a compound.

Procedure:

  • Preparation: Prepare a stock solution of the copper complex in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a growth medium like Mueller-Hinton Broth.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the complex stock solution with the growth medium to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes in medium, no complex) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the complex that completely inhibits visible growth of the microorganism.[21]

B. Catalytic Activity: Mimicking Metalloenzymes

The redox-active nature of the copper center allows these complexes to act as catalysts for various oxidation reactions. A well-studied example is their ability to mimic the function of phenoxazinone synthase, an enzyme that catalyzes the oxidative coupling of 2-aminophenol.[22][23]

Protocol 4: Monitoring Catalytic Oxidation of 2-Aminophenol

Procedure:

  • Reaction Setup: In a quartz cuvette, prepare a solution of the copper complex (catalyst, e.g., 1x10⁻³ M) in methanol. Add a solution of the substrate, 2-aminophenol (e.g., 1x10⁻² M).[23]

  • Spectrophotometric Monitoring: Immediately begin recording the UV-Vis spectrum of the solution over time at room temperature.

  • Analysis: Monitor the growth of the absorption band characteristic of the product, 2-aminophenoxazine-3-one, which appears around 435 nm.[24] The rate of increase in this absorbance can be used to determine the kinetics and efficiency of the catalyst.

Conclusion and Future Outlook

The synthesis of copper(II) complexes with aminomethyl phenol ligands is a straightforward yet powerful approach to generating compounds with significant potential in drug development and catalysis. The protocols and principles outlined here provide a solid foundation for researchers entering this field. The true power lies in the modularity of the synthesis; by systematically modifying the substituents on either the salicylaldehyde or aminophenol precursors, one can fine-tune the steric and electronic properties of the resulting complexes. This allows for the rational design of next-generation compounds with enhanced selectivity, improved catalytic turnover, and greater therapeutic efficacy. Future work will undoubtedly focus on elucidating detailed structure-activity relationships (SAR) and exploring in vivo applications to translate these promising laboratory findings into tangible solutions.

References

  • MDPI. (2025, January 26). Anticancer and Antimicrobial Activity of Copper(II) Complexes with Fluorine-Functionalized Schiff Bases: A Mini-Review. MDPI. [Link]

  • ACS Publications. (2025, July 30). Copper(II) Complexes Derived from Halogen-Substituted Schiff Base Ligands: Synthesis, Crystal Structures, Antibacterial Activity, and Molecular Docking Studies. ACS Omega. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Spectroscopic and thermal studies of copper (II) complexes with different amino acid. JOCPR. [Link]

  • RSC Publishing. (2024, May 29). Investigation of the inherent characteristics of copper(II) Schiff base complexes as antimicrobial agents. RSC Advances. [Link]

  • RSC Publishing. Synthesis of a copper(ii) complex covalently anchoring a (2-iminomethyl)phenol moiety supported on HAp-encapsulated-α-Fe2O3 as an inorganic–organic hybrid magnetic nanocatalyst for the synthesis of primary and secondary amides. RSC Advances. [Link]

  • Semantic Scholar. synthesis, characterization and antimicrobial activity of copper(ii) schiff base adducts of. Semantic Scholar. [Link]

  • National Institutes of Health (NIH). (2025, May 16). The Antimicrobial Efficacy of Copper Complexes: A Review. PMC. [Link]

  • ResearchGate. (2025, August 5). Spectroscopic study of copper(II) complexes with carboxymethyl dextran and dextran sulfate. ResearchGate. [Link]

  • PubMed. (2006, October 15). Synthesis and biological evaluation of copper (II) complexes of sterically hindered o-aminophenol derivatives as antimicrobial agents. PubMed. [Link]

  • Sciences of Conservation and Archaeology. Spectrophotometric Determination of Copper(II) Ions: Method Development and Analytical Validation. [Link]

  • Taylor & Francis Online. (2023, February 8). Synthesis, Characterization and Antibacterial Investigation of Mononuclear Copper (II) Complexes of Amine-phenolate Based Ligands. Taylor & Francis Online. [Link]

  • RSC Publishing. Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. RSC Advances. [Link]

  • Scribd. Copper(II) Complexes Spectrum Analysis. Scribd. [Link]

  • ACS Publications. Copper(II) Complexes with Unusual Axial Phenolate Coordination as Structural Models for the Active Site in Galactose Oxidase. ACS Publications. [Link]

  • MDPI. (2022, September 16). Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. MDPI. [Link]

  • PubMed. (2016). Copper(II) complexes with imino phenoxide ligands: synthesis, characterization, and their application as catalysts for the ring-opening polymerization of rac-lactide. PubMed. [Link]

  • RSC Publishing. (2017). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry. [Link]

  • MDPI. (2021, September 28). Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. MDPI. [Link]

  • RSC Publishing. (2016). Synthesis and characterization of copper(ii) complexes with multidentate ligands as catalysts for the direct hydroxylation of benzene to phenol. Dalton Transactions. [Link]

  • National Institutes of Health (NIH). Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. PMC. [Link]

  • Technion - Israel Institute of Technology. (2024, July 30). Synthesis and characterization of copper(ii) complexes: their catalytic behavior towards alcohol oxidation using NaOCl as the oxidant. [Link]

  • National Institutes of Health (NIH). (2026, January 2). Comparative study of the peroxidase-like activity of copper(ii) complexes with N4 and N2O2 coordination environments. Application to the oxidation of phenol at moderate temperature. PMC. [Link]

  • MDPI. (2022, November 10). Tetranuclear Copper Complexes with Bulky Aminoalcohol Ligands as Catalysts for Oxidative Phenoxazinone Synthase-like Coupling of Aminophenol: A Combined Experimental and Theoretical Study. MDPI. [Link]

  • Scientific Research Publishing. (2013). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. International Journal of Organic Chemistry. [Link]

  • ResearchGate. Synthesis protocol of the Schiff base ligand (HL). ResearchGate. [Link]

  • ResearchGate. (2018, September 16). (PDF) Synthesis and Characterization of Cu (II) and Co (II) complexes containing Schiff base ligands towards Potential Biological Application. ResearchGate. [Link]

  • MDPI. (2023, October 16). Synthesis, Characterization, and Biological Properties of the Copper(II) Complexes with Novel Ligand: N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide. MDPI. [Link]

  • Indian Academy of Sciences. A copper(II)-Schiff base complex: Synthesis, structural characterization and catalytic oxidative coupling of 2-aminophenol. [Link]

  • Indian Academy of Sciences. and polynuclear copper(II) complexes: Structural characterization, quantum chemical calculations and antioxidant superoxide. [Link]

  • E-Researchco. (2019, June 30). An Efficient and Green Protocol for the Synthesis of Schiff's Base Ligand of 2-Hydroxy 1- Napthaldehyde With Glycine in. [Link]

  • International Journal of Chemical Studies. (2024, November 11). Synthesis and characterization of novel Schiff base ligands. [Link]

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  • Journal of Chemical and Pharmaceutical Research. (2011). Transition metal complexes and their application in drugs and cosmetics – A Review. JOCPR. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). [Link]

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Sources

Application Notes and Protocols for Determining the Antioxidant Activity of 2-Methoxy Phenolic Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Methoxy Phenolic Derivatives in Antioxidant Research

Phenolic compounds are a cornerstone of antioxidant research, widely recognized for their ability to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases.[1] Within this vast class of molecules, 2-methoxy phenolic derivatives, such as ferulic acid and eugenol, represent a particularly intriguing subgroup.[2][3] The strategic placement of a methoxy (-OCH3) group at the ortho-position to the phenolic hydroxyl (-OH) group can significantly modulate the compound's antioxidant capacity. This structural feature influences the molecule's ability to scavenge free radicals and reduce oxidants, making a thorough and multi-faceted assessment of their antioxidant activity crucial for researchers in pharmacology, food science, and drug development.[4][5]

This guide provides a comprehensive framework for evaluating the antioxidant activity of 2-methoxy phenolic derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the generated data is both accurate and meaningful. By employing a cross-validated approach with multiple assays, researchers can gain a holistic understanding of a compound's antioxidant profile.[6]

Scientific Rationale: Understanding the Mechanisms of Antioxidant Action

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing its reactivity.[7] The presence of a 2-methoxy group can enhance this activity through electronic effects. The methoxy group is an electron-donating group, which can stabilize the resulting phenoxyl radical through resonance, making the parent molecule a more willing donor.[8]

To comprehensively assess the antioxidant potential of 2-methoxy phenolic derivatives, it is imperative to utilize assays that operate through different mechanisms. The three most common and robust methods are the DPPH, ABTS, and FRAP assays.[9] Relying on a single method can be misleading due to the complex nature of antioxidant-radical interactions.[6]

  • Hydrogen Atom Transfer (HAT) vs. Single-Electron Transfer (SET): The DPPH and ABTS assays can proceed via both HAT and SET mechanisms, while the FRAP assay is exclusively a SET-based method.[4][5] The solvent can also influence the predominant mechanism; for instance, in gas media, HAT is often favored, whereas the polarity of a solvent can increase the contribution of the SET mechanism.[10] By comparing the results from these assays, one can infer the likely mechanism of action for a given 2-methoxy phenolic derivative.

Comparative Overview of Key Antioxidant Assays

FeatureDPPH AssayABTS AssayFRAP Assay
Principle Reduction of the stable DPPH radical.[11]Reduction of the ABTS radical cation.[12]Reduction of a ferric-tripyridyltriazine complex.[13]
Mechanism Mixed HAT and SET.[7]Mixed HAT and SET.[4]Exclusively SET.[9]
Wavelength ~517 nm.[14]~734 nm.[15]~593 nm.[16]
Color Change Purple to yellow/colorless.[17]Blue-green to colorless.[18]Colorless to intense blue.[19]
Advantages Simple, commercially available radical.Soluble in aqueous & organic solvents, less interference from colored compounds.[18]High-throughput, stable reagent.
Limitations Potential for steric hindrance, interference from colored compounds.[11]Radical must be pre-generated.[12]Non-physiological pH, does not measure reactivity towards radicals.[20]

Experimental Workflows and Protocols

The following section provides detailed, step-by-step protocols for the DPPH, ABTS, and FRAP assays, designed for a 96-well plate format to facilitate high-throughput screening.

Visualizing the Workflow

The overall experimental process, from sample preparation to data analysis, is depicted in the following workflow diagram.

Antioxidant_Assay_Workflow cluster_Prep Phase 1: Preparation cluster_Assay Phase 2: Assay Execution (96-Well Plate) cluster_Analysis Phase 3: Data Analysis Sample_Prep Sample Preparation (Dissolve 2-methoxy phenolic derivatives in appropriate solvent, e.g., Methanol/Ethanol) Plate_Loading Plate Loading (Add samples, standards, and blanks to wells) Sample_Prep->Plate_Loading Standard_Prep Standard Preparation (Prepare serial dilutions of Trolox or Gallic Acid) Standard_Prep->Plate_Loading Reagent_Prep Assay Reagent Preparation (DPPH, ABTS radical, or FRAP reagent) Reagent_Addition Reagent Addition (Add assay reagent to all wells) Reagent_Prep->Reagent_Addition Plate_Loading->Reagent_Addition Incubation Incubation (Incubate in the dark at room temperature) Reagent_Addition->Incubation Measurement Absorbance Measurement (Read absorbance at specified wavelength) Incubation->Measurement Calc_Inhibition Calculate % Inhibition (For DPPH and ABTS assays) Measurement->Calc_Inhibition Calc_Equivalents Calculate Equivalents (e.g., TEAC or FRAP value) Measurement->Calc_Equivalents Plot_Curves Plot Dose-Response Curves Calc_Inhibition->Plot_Curves Determine_IC50 Determine IC50 Values Plot_Curves->Determine_IC50 Compare_Results Compare Results Across Assays Determine_IC50->Compare_Results Calc_Equivalents->Compare_Results

Caption: General workflow for antioxidant activity assays.

Protocol 1: DPPH Radical Scavenging Assay

Principle

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the reduction of the stable DPPH radical, which has a deep purple color in solution.[14] In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is converted to its reduced form, DPPH-H, resulting in a color change from purple to yellow, which is measured spectrophotometrically at approximately 517 nm.[7][11]

Chemical Reaction

DPPH_Reaction DPPH_Radical DPPH• (Purple) DPPH_Reduced DPPH-H (Yellow/Colorless) DPPH_Radical->DPPH_Reduced + H• (from ArOH) Antioxidant ArOH (Antioxidant) Antioxidant_Radical ArO• (Oxidized Antioxidant) Antioxidant->Antioxidant_Radical

Caption: DPPH radical scavenging by a phenolic antioxidant.

Materials
  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (ACS grade)

  • Test compounds (2-methoxy phenolic derivatives)

  • Trolox or Gallic Acid (as a positive control/standard)

  • 96-well microplate

  • Microplate reader

Procedure
  • Preparation of DPPH Solution (0.1 mM): Dissolve 2.0 mg of DPPH in 50 mL of methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of Trolox (e.g., 1 mM) in methanol.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µM).

    • Prepare stock solutions of your 2-methoxy phenolic derivatives in methanol and create a similar dilution series.

  • Assay Protocol:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of your sample or standard solutions to the respective wells.

    • For the blank (control), add 100 µL of methanol instead of the sample.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes. The incubation time may need to be optimized as some phenolic compounds react slowly with DPPH.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[7]

Calculations
  • Calculate the percentage of radical scavenging activity (% Inhibition): % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.[21]

  • Determine the IC50 Value: Plot the % Inhibition against the concentration of your samples and the standard. The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[22]

Self-Validation and Quality Control
  • Positive Control: Always include a known antioxidant like Trolox or Gallic Acid to validate the assay's performance.

  • Solvent Blank: Ensure the solvent used to dissolve the samples does not have any scavenging activity.

  • Linearity: The dose-response curve for the standard should be linear within the tested concentration range.

Protocol 2: ABTS Radical Cation Scavenging Assay

Principle

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[12] ABTS•+ is generated by oxidizing ABTS with potassium persulfate. The resulting radical has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The change in absorbance is measured at 734 nm.[15][23]

Chemical Reaction

ABTS_Reaction ABTS_Radical ABTS•+ (Blue-Green) ABTS_Reduced ABTS (Colorless) ABTS_Radical->ABTS_Reduced + e- (from ArOH) Antioxidant ArOH (Antioxidant) Antioxidant_Radical ArO• (Oxidized Antioxidant) Antioxidant->Antioxidant_Radical

Caption: ABTS radical scavenging by a phenolic antioxidant.

Materials
  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or Ethanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compounds and standard (Trolox)

  • 96-well microplate and reader

Procedure
  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes (1:1 ratio) and allow them to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[12][24]

  • Preparation of ABTS Working Solution:

    • On the day of the assay, dilute the ABTS•+ stock solution with methanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[15]

  • Preparation of Standard and Sample Solutions: Prepare as described in the DPPH protocol.

  • Assay Protocol:

    • Add 190 µL of the ABTS working solution to each well.

    • Add 10 µL of your sample or standard solutions to the respective wells.

    • For the blank, add 10 µL of the solvent.

    • Mix and incubate at room temperature for 6-7 minutes in the dark.[15][21]

  • Measurement: Measure the absorbance at 734 nm.

Calculations
  • Calculate % Inhibition: Use the same formula as in the DPPH assay.[21]

  • Determine Trolox Equivalent Antioxidant Capacity (TEAC): Create a standard curve by plotting the % inhibition versus the concentration of Trolox. The TEAC value of the sample is calculated from the standard curve and is expressed as µM of Trolox equivalents per µM of the sample.

Self-Validation and Quality Control
  • Stable Baseline: Ensure the absorbance of the ABTS working solution is stable before adding the samples.

  • pH Control: If using buffer, ensure the pH is consistent across all wells, as the reaction can be pH-dependent.

  • Cross-Validation: The relative antioxidant capacity of a series of compounds should be consistent between the DPPH and ABTS assays, although absolute values may differ.

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

Principle

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[13][16] This reduction results in the formation of an intense blue-colored Fe²⁺-TPTZ complex, and the change in absorbance is measured at 593 nm.[13] This assay directly measures the electron-donating capacity of the antioxidants.[19]

Chemical Reaction

FRAP_Reaction Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ + e- (from ArOH) Antioxidant ArOH (Antioxidant) Antioxidant_Oxidized ArO• (Oxidized Antioxidant) Antioxidant->Antioxidant_Oxidized

Caption: Reduction of Fe(III)-TPTZ complex in the FRAP assay.

Materials
  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • Test compounds

  • 96-well microplate and reader

Procedure
  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[13][16]

    • Warm the reagent to 37°C before use.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of FeSO₄ (e.g., 2 mM) in water. Create a dilution series (e.g., 100 to 1500 µM) for the standard curve.

    • Prepare your 2-methoxy phenolic derivatives in an appropriate solvent.

  • Assay Protocol:

    • Add 180 µL of the FRAP reagent to each well.

    • Take an initial absorbance reading at 593 nm (optional, for kinetic studies).

    • Add 20 µL of the sample, standard, or blank (solvent) to the wells.

    • Incubate at 37°C for 10-30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

Calculations
  • Create a Standard Curve: Plot the absorbance of the FeSO₄ standards against their concentrations.

  • Determine the FRAP Value: Use the standard curve to determine the Fe²⁺ concentration equivalent for each sample. The FRAP value is typically expressed as µM of Fe²⁺ equivalents per µM or mg of the sample.

Self-Validation and Quality Control
  • pH Stability: The low pH of the FRAP reagent is critical for the reaction. Ensure the buffer is correctly prepared.

  • Temperature Control: Maintain a consistent incubation temperature of 37°C for reproducible results.

  • Absence of Chelators: Be aware that compounds with metal-chelating properties might interfere with this assay.

Interpreting the Data for 2-Methoxy Phenolic Derivatives

When analyzing the results, consider the following:

  • Strong Correlation: A strong positive correlation between the results of all three assays suggests that the antioxidant activity of your 2-methoxy phenolic derivative is primarily driven by its electron-donating capacity (SET mechanism).

  • Discrepancies between Assays: If a compound shows high activity in the DPPH and ABTS assays but lower activity in the FRAP assay, it might indicate that its antioxidant action is more dependent on the HAT mechanism, which is not measured by FRAP.

  • Steric Effects: The methoxy group, while electronically beneficial, can also introduce steric hindrance. This might be more pronounced in the DPPH assay, where the radical site is somewhat shielded, compared to the more accessible radical site of ABTS.[11]

  • Structure-Activity Relationship: Compare the activity of different 2-methoxy phenolic derivatives to elucidate further structure-activity relationships. For instance, the presence of other substituents on the aromatic ring can further modulate the antioxidant potential.[4][5]

Conclusion

The accurate assessment of the antioxidant activity of 2-methoxy phenolic derivatives requires a methodologically sound and multi-faceted approach. By employing the DPPH, ABTS, and FRAP assays in parallel, researchers can obtain a comprehensive profile of their test compounds' antioxidant potential and gain insights into their mechanisms of action. The detailed protocols and validation checks provided in these application notes are designed to ensure the generation of reliable and reproducible data, thereby advancing the development of novel antioxidant-based therapeutics and functional ingredients.

References

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  • Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach - MDPI. (URL: )
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays-A Practical Approach - PubMed. (URL: )
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - MDPI. (URL: )
  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limit
  • DPPH Radical Scavenging Assay - Encyclopedia.pub. (URL: )
  • Synthesis, characterization, and antioxidant activity of some 2-methoxyphenols deriv
  • DPPH Assay | PDF - Scribd. (URL: )
  • (PDF)
  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction P
  • Optimization and Validation of Two High-Throughput Methods Indic
  • DPPH Radical Scavenging Assay - MDPI. (URL: )
  • Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina pl

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Application Note & Protocols for the Cytotoxicity Testing of Mannich Bases on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Mannich Bases as a Promising Frontier in Oncology Research

Mannich bases are a structurally diverse class of organic compounds synthesized through the aminomethylation of a substrate containing an active hydrogen atom, typically via the Mannich reaction.[1][2] In medicinal chemistry, these compounds have garnered significant attention for their broad spectrum of biological activities, including potent anticancer and cytotoxic properties.[3][4] The antiproliferative action of many Mannich bases is attributed to their ability to act as alkylating agents, particularly targeting cellular thiols like glutathione, which can sensitize tumor cells to antineoplastic agents and even reverse drug resistance.[5][6]

The initial evaluation of novel synthetic compounds, such as Mannich bases, in a preclinical setting relies heavily on robust, reproducible, and well-characterized in vitro cytotoxicity assays.[7] These assays serve as a critical first-pass filter to identify promising lead candidates, determine their potency (e.g., IC50 values), and assess their selectivity towards cancer cells over normal cells. This guide provides a comprehensive overview and detailed protocols for assessing the cytotoxic effects of Mannich bases on cancer cell lines, designed for researchers, scientists, and drug development professionals.

Part 1: Foundational Concepts for Rigorous Cytotoxicity Screening

The Rationale for Selecting Cancer Cell Lines

The choice of cell lines is a critical design element for any cytotoxicity study. The unique genotypic and phenotypic characteristics of each cancer cell line significantly influence its response to a given compound.[8] A poorly considered selection can lead to misleading structure-activity relationship (SAR) data.

Key Considerations:

  • Tissue of Origin: Select cell lines that are relevant to the intended therapeutic target. For a compound aimed at lung cancer, cell lines like A549 (lung adenocarcinoma) would be appropriate.[5][9]

  • Genetic Background: If a Mannich base is hypothesized to target a specific pathway (e.g., p53), include cell lines with varying statuses of that pathway (e.g., wild-type, mutant, or null) to probe the mechanism.

  • Drug Resistance Profile: To investigate if a compound can overcome multidrug resistance (MDR), it is valuable to test it on both drug-sensitive parental cell lines and their drug-resistant counterparts, which may overexpress efflux pumps like P-glycoprotein.[10]

  • Normal Cell Line Control: To determine the selectivity of the compound, it is imperative to include a non-cancerous cell line, preferably from the same tissue of origin as the cancer cell lines (e.g., using normal human fibroblasts alongside various cancer lines).[11] A high selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, is a desirable characteristic for a drug candidate.[12]

Preparing Mannich Base Test Articles

The physicochemical properties of Mannich bases, such as solubility, can present challenges. Proper preparation of the test compound is essential for obtaining accurate and reproducible results.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving organic compounds for in vitro assays. However, DMSO itself can be cytotoxic at higher concentrations.[13]

  • Best Practice: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO. This stock is then serially diluted in complete cell culture medium to achieve the final treatment concentrations. It is critical to ensure the final concentration of DMSO in the culture wells remains non-toxic, typically below 0.5% , and that a vehicle control (medium with the same final DMSO concentration) is included in every experiment.[13][14]

Part 2: Core Cytotoxicity Assay Protocols

Three distinct assays are presented here, each measuring a different hallmark of cell viability or death. Using multiple assays with different endpoints provides a more comprehensive and validated cytotoxicity profile.

Assay 1: MTT Assay (Metabolic Activity)

The MTT assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondrial succinate dehydrogenase enzymes in living cells.[15][16] These enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[17] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.

Caption: Workflow of the MTT assay principle.

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Determine the optimal seeding density for each cell line to ensure they are ~80-90% confluent at the end of the assay. This typically ranges from 2,000 to 10,000 cells per well in a 96-well plate.[14][15]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare serial dilutions of the Mannich base in complete culture medium from a DMSO stock. Remember to include a vehicle control (medium + DMSO) and an untreated control (medium only).

    • Carefully remove the seeding medium from the wells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells in triplicate.

    • Incubate the plate for the desired exposure time (commonly 24, 48, or 72 hours).[15]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[15][16]

    • Incubate the plate for 1-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.[13]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[15][18]

    • Wrap the plate in foil and place it on an orbital shaker for 10-15 minutes to ensure complete solubilization.[17]

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[17]

Assay 2: Sulforhodamine B (SRB) Assay (Total Protein Content)

The SRB assay is a colorimetric method that estimates cell number by quantifying total cellular protein content.[19] Sulforhodamine B, a bright pink aminoxanthene dye, binds electrostatically to basic amino acid residues of proteins under mildly acidic conditions.[20][21] The amount of bound dye is directly proportional to the cell mass.

Caption: Step-by-step principle of the SRB assay.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

  • Cell Fixation:

    • After the treatment period, gently aspirate the culture medium.

    • Add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells.[19]

    • Incubate the plate at 4°C for at least 1 hour.[20]

  • Washing:

    • Remove the TCA solution and wash the plates five times with slow-running tap water or deionized water.

    • After the final wash, remove excess water by inverting the plate and tapping it on absorbent paper. Allow the plate to air-dry completely at room temperature.[20]

  • SRB Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.[19]

    • Incubate at room temperature for 30 minutes.[20]

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[20]

    • Allow the plates to air-dry completely.

  • Solubilization and Data Acquisition:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 10 minutes to ensure the dye is fully dissolved.

    • Measure the absorbance at 540 nm using a microplate reader.[20]

Assay 3: Lactate Dehydrogenase (LDH) Assay (Membrane Integrity)

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage or lysis of the cell membrane.[22][23] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to an enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[22][24]

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol. It is crucial to set up additional control wells for this assay:

      • Maximum LDH Release Control: Wells treated with a lysis solution (e.g., Triton X-100) 45 minutes before the end of the incubation.[25]

      • Spontaneous LDH Release Control: Untreated cells.

      • Background Control: Medium only.

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet any detached cells.[26]

    • Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox 96® kit).[22]

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

    • Cover the plate to protect it from light and incubate at room temperature for 30 minutes.[22]

  • Stopping the Reaction and Data Acquisition:

    • Add 50 µL of Stop Solution (provided in the kit) to each well.

    • Measure the absorbance at 490 nm within 1 hour.[22]

Part 3: Experimental Workflow and Data Analysis

General Experimental Workflow

Experimental_Workflow step1 Step 1: Cell Culture & Seeding Maintain cells in log phase Seed into 96-well plates Incubate 24h for attachment step2 Step 2: Compound Preparation & Treatment Prepare serial dilutions of Mannich Base Treat cells for 24-72h Include Vehicle & Untreated Controls step1->step2 step3 Step 3: Perform Cytotoxicity Assay MTT Assay (Metabolic Activity) SRB Assay (Total Protein) LDH Assay (Membrane Integrity) step2->step3 step4 Step 4: Data Acquisition Read absorbance using a microplate reader step3->step4 step5 Step 5: Data Analysis & Interpretation Calculate % Viability Plot dose-response curve Determine IC50 value step4->step5

Caption: General workflow for cytotoxicity testing.

Data Analysis
  • Calculate Percentage Viability (for MTT/SRB):

    • First, subtract the average absorbance of the blank (medium only) wells from all other readings.

    • Percentage Viability = [(OD of Treated Sample) / (OD of Vehicle Control)] * 100

  • Calculate Percentage Cytotoxicity (for LDH):

    • Percentage Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

  • Determine the IC50 Value:

    • The half-maximal inhibitory concentration (IC50) is the concentration of the Mannich base that causes a 50% reduction in cell viability.

    • Plot the percentage viability against the log of the compound concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism or R to calculate the precise IC50 value.

Example Data Presentation

Summarize the calculated IC50 values in a clear, concise table.

CompoundCancer Cell LineIC50 (µM) ± SD (48h)Selectivity Index (SI)
Mannich Base X A549 (Lung)5.2 ± 0.49.6
MCF-7 (Breast)8.1 ± 0.76.2
HeLa (Cervical)3.5 ± 0.314.3
HGF (Normal Fibroblast)50.1 ± 3.2-
Cisplatin A549 (Lung)9.8 ± 0.92.1
HGF (Normal Fibroblast)20.5 ± 1.8-

SD: Standard Deviation. SI = IC50 (Normal Cell) / IC50 (Cancer Cell)

Part 4: Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; "Edge effect" in the 96-well plate.Ensure a homogenous single-cell suspension before seeding. Use calibrated multichannel pipettes. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.[13]
Low Absorbance Readings (MTT/SRB) Cell seeding density is too low; Insufficient incubation time with the assay reagent; Cells are unhealthy.Perform a cell titration experiment to find the optimal seeding density. Increase incubation time (e.g., up to 4 hours for MTT). Use cells in the logarithmic growth phase and handle them gently.[13]
High Background Signal Microbial contamination (can reduce MTT); Phenol red or serum interference; Compound precipitates or has color.Visually inspect plates for contamination. Consider using phenol red-free medium for the assay step. Run a control with the compound in cell-free medium to check for direct interference.[13]
Inconsistent IC50 Values Compound instability or poor solubility at treatment concentrations; Variation in cell passage number.Prepare fresh dilutions for each experiment. Visually inspect for precipitation. Use cells within a consistent and low passage number range for all experiments.[13]

Conclusion

The evaluation of Mannich bases for anticancer activity requires a systematic and multi-faceted approach. By employing a rational cell line selection strategy and utilizing a panel of cytotoxicity assays with distinct biological endpoints—such as metabolic activity (MTT), total biomass (SRB), and membrane integrity (LDH)—researchers can build a robust and reliable profile of their compounds. Careful attention to protocol details, appropriate controls, and meticulous data analysis is paramount for generating high-quality, reproducible data that can confidently guide the progression of promising Mannich bases in the drug discovery pipeline.

References

  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays - Benchchem.
  • Sulforhodamine B (SRB)
  • Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed.
  • Anticancer Activity of Mannich Bases: A Review of Recent Liter
  • Mannich bases in medicinal chemistry and drug design - PMC.
  • synthesis, characterization and anticancer activity of novel mannich bases - Connect Journals.
  • Synthesis and antitumor activities of novel Mannich base derivatives derived
  • Anticancer Activity of Mannich Bases: A Review of Recent Literature - ResearchG
  • Anticancer Activity of Mannich Bases: A Review of Recent Liter
  • Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research labor
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Cytotoxicity Assay Protocol & Troubleshooting - Cre
  • LDH cytotoxicity assay | Protocols.io.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
  • SRB Cytotoxicity Assay (CV0009).
  • MTT assay protocol | Abcam.
  • LDH assay kit guide: Principles and applic
  • MTT Assay Protocol for Cell Viability and Prolifer
  • ab235935 Sulforhodamine B Cell Cytotoxicity Assay Kit (Colorimetric) - Abcam.
  • CytoScan™ SRB Cell Cytotoxicity Assay - G-Biosciences.
  • Mannich Base Derived from Lawsone Inhibits PKM2 and Induces Neoplastic Cell De
  • CytoSelect™ MTT Cell Prolifer
  • Protocol for Cell Viability Assays - BroadPharm.
  • Mannich bases of hydroxycoumarins: synthesis, DFT/QTAIM computational study and assessment of biological activity - RSC Publishing.
  • In Vitro Anticancer Activity of Novel Ciprofloxacin Mannich Base in Lung Adenocarcinoma and High-Grade Serous Ovarian Cancer Cell Lines via Attenuating MAPK Signaling P
  • What cell line should I choose for citotoxicity assays?
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer | Journal of Medicinal Chemistry - ACS Public
  • LDH-Glo™ Cytotoxicity Assay Technical Manual - Promega Corpor
  • Cytotoxicity Detection Kit (LDH).
  • Cancer Cell Line Screening: A Compass for Drug Discovery - Blog - Crown Bioscience.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO.
  • Cancer Cell Lines: Essential Tools in Cancer Research and Drug De - Prime Scholars.
  • Cytotoxic effects of Mannich bases via induction of caspase-3 pathway on human oral squamous cell carcinoma - DergiPark.
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchG
  • A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures - Nelson Labs.
  • Cell Death Troubleshooting in Cell Culture - Sigma-Aldrich.

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Application Note: Solvent Extraction Strategies for Amino-Methylated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pH-Switchable Solvent Extraction Strategies for Amino-Methylated Phenols (Mannich Bases) Content Type: Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Drug Development Scientists[1][2]

Abstract

Amino-methylated phenols (phenolic Mannich bases) represent a unique class of amphoteric intermediates critical in the synthesis of pharmaceutical ligands, epoxy curing agents (e.g., DMP-30), and chelating resins.[1] Their dual functionality—possessing both an acidic phenolic hydroxyl group and a basic tertiary amine—creates a complex solubility profile that defies standard "acid-base extraction" logic.[2] This guide details a pH-Swing Extraction Protocol designed to exploit the specific isoelectric window of these molecules, ensuring high purity and recovery while removing unreacted starting materials (phenols and amines).

Physicochemical Principles

The Amphoteric Challenge

Unlike simple phenols (extractable at low pH) or simple amines (extractable at high pH), amino-methylated phenols exist in three distinct species depending on the bulk pH. Successful extraction relies on targeting the neutral, intramolecularly hydrogen-bonded species .[2]

  • Zone A (pH < 4): Cationic Species. The amine nitrogen is protonated (

    
    ). The molecule is highly water-soluble.[2]
    
    • Implication: Product remains in the aqueous phase. This zone is ideal for washing away non-basic impurities (e.g., neutral tars, unreacted simple phenols).[1]

  • Zone B (pH > 11): Anionic Species. The phenolic hydroxyl is deprotonated (

    
    ).[2] The molecule is highly water-soluble as a phenolate salt.[2]
    
    • Implication: Product remains in the aqueous phase. This zone is useful for back-extraction but rarely for isolation.[2]

  • Zone C (pH 7–9): Neutral/Zwitterionic Species. The molecule exists in its non-ionic form or as a net-neutral zwitterion.[2] Crucially, intramolecular hydrogen bonding between the phenolic proton and the amine nitrogen often stabilizes a pseudo-cyclic structure, significantly enhancing solubility in non-polar organic solvents (Ether, DCM, Toluene).[1]

    • Implication:Target Extraction Window.

Diagram: pH-Dependent Speciation & Solubility

Speciation cluster_0 pH < 4 (Acidic) cluster_1 pH 7-9 (Neutral) cluster_2 pH > 11 (Basic) Acid Cationic Form (Ar-OH, R3NH+) Water Soluble Neutral Neutral Form (Ar-OH ... :NR3) Organic Soluble (Target) Acid->Neutral Add Base (Deprotonate N) Neutral->Acid Add Acid Base Anionic Form (Ar-O-, R3N) Water Soluble Neutral->Base Add Base (Deprotonate O) Base->Neutral Add Acid

Caption: The solubility "W-curve" of amino-methylated phenols. Extraction is only efficient in the narrow neutral window (green).

Protocol: The "pH-Swing" Purification Method

Objective: Isolate 2-(dimethylaminomethyl)phenol (DMP-10) or similar Mannich bases from a crude reaction mixture containing unreacted phenol and secondary amine.

Reagents:

  • Crude Reaction Mixture (Aqueous or ethanolic residue)[1][2]

  • Hydrochloric Acid (3M HCl)[1][2]

  • Sodium Hydroxide (20% w/v NaOH)[1][2]

  • Extraction Solvent: Diethyl Ether (preferred for lab scale) or 2-Methyltetrahydrofuran (2-MeTHF, green alternative).[1][2]

  • Wash Solvent: Ethyl Acetate (optional).[2]

  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ).[2]
    
Step 1: Acidification & Impurity Wash (The "Cleanup")

Rationale: At low pH, the amino-methylated product is trapped in water. Unreacted simple phenols remain neutral and can be washed away.

  • Dissolution: If the crude product is an oil/residue, dissolve it in 3M HCl until the solution pH is approximately 1.5 – 2.0 .

  • Solvent Wash: Transfer the acidic aqueous solution to a separatory funnel.

  • Extraction: Add an equal volume of organic solvent (e.g., Ether or Ethyl Acetate). Shake vigorously for 2 minutes.

  • Separation:

    • Lower Layer (Aqueous): Contains the protonated Product (

      
      ) and unreacted amines.[1][2] KEEP THIS. 
      
    • Upper Layer (Organic): Contains unreacted Phenols and neutral tars.[2] DISCARD (or save for recovery of starting material).

  • Verification: Check the organic layer by TLC to confirm removal of starting phenol.

Step 2: The "Isoelectric" Adjustment

Rationale: We must neutralize the amine without deprotonating the phenol. This requires precise pH control.[2]

  • Cooling: Place the aqueous acidic fraction in an ice bath (exothermic neutralization can degrade the product).

  • Titration: Slowly add 20% NaOH dropwise with stirring.

  • Monitoring: Continuously monitor pH.

    • Target:pH 8.0 – 9.0 .[2]

    • Visual Cue: The solution often turns cloudy or an oil separates as the product becomes insoluble in water.

    • Warning: Do NOT overshoot to pH > 11, or the product will redissolve as a phenolate salt.

Step 3: Product Extraction
  • Extraction: Add the primary extraction solvent (Diethyl Ether or DCM) to the pH-adjusted aqueous mixture.[2]

    • Volume: 3x extractions using 1/3rd of the aqueous volume each time.

  • Agitation: Shake gently (amino-phenols can act as surfactants; avoid vigorous shaking if emulsions form).[2]

  • Separation: Collect the Organic Layer .[3] The aqueous layer (containing salts and unreacted simple amines) can now be discarded.

Step 4: Finishing
  • Drying: Dry the combined organic extracts over anhydrous

    
     for 20 minutes.
    
  • Filtration: Filter off the desiccant.[4]

  • Concentration: Remove solvent under reduced pressure (Rotary Evaporator).

    • Note: Many Mannich bases are volatile or heat-sensitive.[2] Do not exceed 50°C bath temperature.[2]

Workflow Diagram

Workflow Start Crude Mixture (Product + Phenol + Amine) Acidify Step 1: Acidify to pH 2 (Add 3M HCl) Start->Acidify Wash Wash with Organic Solvent (Ether/EtOAc) Acidify->Wash Sep1 Separation 1 Wash->Sep1 OrgWaste Organic Phase (Contains Unreacted Phenol) Sep1->OrgWaste Discard AqPhase Aqueous Phase (Contains Product Cation) Sep1->AqPhase Keep Neutralize Step 2: Adjust to pH 8-9 (Add NaOH) AqPhase->Neutralize Extract Step 3: Extract with Ether/DCM Neutralize->Extract Sep2 Separation 2 Extract->Sep2 AqWaste Aqueous Phase (Salts + Simple Amines) Sep2->AqWaste Discard ProductOrg Organic Phase (Purified Product) Sep2->ProductOrg Keep Finish Dry (MgSO4) & Evaporate ProductOrg->Finish

Caption: Step-by-step fractionation logic for separating amphoteric Mannich bases from neutral and basic impurities.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery pH overshoot (pH > 11)Re-acidify to pH 8-9.[2] Phenolate formation causes water solubility.[2]
Emulsions Amphoteric surfactant behaviorAdd brine (sat.[2] NaCl) to the aqueous phase; use gentle rocking instead of shaking.
Product Decomposition Oxidation (Quinone formation)Perform extraction under Nitrogen atmosphere; add trace BHT (antioxidant) to the solvent.
Oily Impurities Incomplete acid washEnsure Step 1 is vigorous; repeat the acid-phase wash twice before neutralization.[2]

References

  • Cavitt, S. B. (1962). Synthesis of 2-Dimethylaminomethyl phenol. Journal of Organic Chemistry, 27, 1211.[1] Link[1][2]

  • BenchChem. (2025).[3] The Mannich Reaction with Phenols: A Technical Guide. Link[1][2]

  • Roman, G. et al. (2014). Synthesis and Reactivity of Mannich Bases. Journal of Chemical Research. Link[1][2]

  • PubChem. (2025).[5] 2-((Dimethylamino)methyl)phenol Compound Summary. National Library of Medicine. Link

  • US Patent 4,128,429. Method for the preparation of phenolic Mannich bases. Link

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Application Notes and Protocols for the Catalytic Applications of Calcium-Based Complexes

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Correcting the Initial Premise and Exploring a New Frontier in Catalysis

The compound registered under CAS 1019489-58-7 is identified as a calcium cyclopentadienyl complex, specifically [(2,5-Ph2-3,4-Ph2)2C5H]2Ca. It is crucial to begin by clarifying a common misconception: this is a complex of an alkaline earth metal (calcium), not a transition metal. This distinction is significant, as it places this compound at the forefront of a paradigm shift in catalysis, moving towards more sustainable, earth-abundant, and biocompatible metal catalysts.[1][2]

While direct, published catalytic applications for this specific, sterically demanding cyclopentadienyl complex are not yet prevalent in the reviewed literature, the broader class of calcium organometallic complexes has emerged as a powerhouse in modern synthetic chemistry.[2][3] These complexes offer a compelling alternative to precious transition metals, which are often costly and raise toxicity concerns, particularly in pharmaceutical applications.[4] This guide, therefore, will focus on the established and burgeoning catalytic applications of closely related calcium complexes, providing a foundational understanding and practical protocols that can be adapted for the exploration of new calcium-based catalysts like the one specified. We will delve into the principles, mechanisms, and detailed experimental workflows that underscore the utility of calcium catalysis, with a primary focus on the well-documented hydroboration of unsaturated bonds.[2][3]

Application Notes: The Rise of Calcium Catalysis

Core Principle: Harnessing the Reactivity of an Earth-Abundant Metal

Calcium's utility in catalysis stems from its electropositive nature and its ability to activate substrates through σ-bond metathesis and insertion reactions.[5] Unlike the d-orbital chemistry of transition metals, calcium catalysis often proceeds through polar mechanisms, frequently involving the formation of highly reactive calcium hydride (Ca-H) intermediates. These species are the workhorses of many calcium-catalyzed reductive processes.[2] The choice of ligands surrounding the calcium center is paramount, as it modulates the solubility, stability, and reactivity of the catalytic species.[6]

Key Application: Hydroboration of Carbonyls, Imines, and Alkenes

Hydroboration, the addition of a boron-hydrogen bond across an unsaturated C=O, C=N, or C=C bond, is a cornerstone transformation in organic synthesis. Traditionally dominated by transition metal catalysts, this area has seen remarkable innovation through the use of calcium complexes.[1][3]

  • Hydroboration of Aldehydes and Ketones: Calcium complexes have demonstrated exceptional efficiency in the hydroboration of a wide array of aldehydes and ketones using common boron reagents like pinacolborane (HBpin).[7] These reactions often proceed under remarkably mild conditions, at room temperature, with low catalyst loadings, and exhibit excellent functional group tolerance, a critical feature for complex molecule synthesis in drug development.[2][7] Some calcium catalysts even tolerate protic groups like -OH and -N-H, a level of tolerance rarely seen with traditional reagents.[7]

  • Hydroboration of Alkenes: The hydroboration of alkenes using calcium catalysts provides a sustainable route to valuable alkylboranes, which are versatile synthetic intermediates.[1] These reactions typically yield anti-Markovnikov products with high regioselectivity, driven by the steric and electronic properties of the calcium hydride intermediate.[1] The use of simple, commercially available calcium salts like CaCl2 has shown promise, highlighting the potential for developing highly practical and cost-effective catalytic systems.[1]

Mechanistic Insights: The Calcium-Hydride Pathway

The prevailing mechanism for calcium-catalyzed hydroboration involves the generation of a calcium hydride species. This can occur through the reaction of the calcium precatalyst with the borane reagent. The catalytic cycle, illustrated below, generally follows a series of well-defined steps.

Calcium_Catalyzed_Hydroboration precatalyst Calcium Precatalyst (L_n_Ca-X) active_catalyst Active Ca-H Species (L_n_Ca-H) precatalyst->active_catalyst substrate_complex Substrate Coordination active_catalyst->substrate_complex + Ketone (R_2_C=O) hydrometalation Hydrometalation (Insertion) substrate_complex->hydrometalation calcium_alkoxide Calcium Alkoxide Intermediate (L_n_Ca-OR) hydrometalation->calcium_alkoxide sigma_bond_metathesis σ-Bond Metathesis calcium_alkoxide->sigma_bond_metathesis + HBpin product_release Product Release sigma_bond_metathesis->product_release product_release->active_catalyst Catalyst Regeneration caption General Mechanism of Calcium-Catalyzed Ketone Hydroboration.

Caption: General Mechanism of Calcium-Catalyzed Ketone Hydroboration.

  • Catalyst Activation: The calcium precatalyst reacts with the borane reagent (e.g., HBpin) to form the active calcium hydride (Ca-H) species.

  • Substrate Coordination & Insertion: The unsaturated substrate (e.g., a ketone) coordinates to the calcium center. This is followed by the migratory insertion of the carbonyl group into the Ca-H bond, a step known as hydrometalation, to form a calcium alkoxide intermediate.[2]

  • σ-Bond Metathesis & Product Release: The calcium alkoxide intermediate reacts with another molecule of the borane reagent in a σ-bond metathesis step. This releases the boronate ester product and regenerates the active calcium hydride catalyst, which can then enter a new catalytic cycle.[2][5]

Experimental Protocols: Representative Procedures in Calcium Catalysis

Disclaimer: The following protocols are adapted from published literature for well-established calcium catalysts and are provided as representative examples. They do not use CAS 1019489-58-7 but serve as a validated starting point for designing experiments with new calcium complexes.

Protocol 1: Hydroboration of a Ketone using a Benzamidinato Calcium Catalyst

This protocol is adapted from the work of Sen et al., who reported a highly functional group tolerant system for the hydroboration of aldehydes and ketones.[7]

Objective: To perform the catalytic hydroboration of acetophenone with pinacolborane (HBpin) using a representative calcium catalyst.

Materials:

  • Calcium Catalyst Precursor: [PhC(NiPr)2CaI] (or a similar well-defined calcium complex)

  • Substrate: Acetophenone

  • Reagent: Pinacolborane (HBpin)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Internal Standard: Dodecane (for GC analysis)

  • Standard laboratory glassware (Schlenk line, oven-dried flasks, magnetic stirrers, syringes)

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow Diagram:

Experimental_Workflow prep 1. Preparation (Oven-dry glassware, inert atmosphere) reagents 2. Reagent Addition - Add catalyst and solvent - Add substrate & standard prep->reagents initiation 3. Reaction Initiation - Add HBpin via syringe reagents->initiation reaction 4. Reaction - Stir at Room Temp - Monitor by TLC/GC initiation->reaction quench 5. Quenching - Cool in ice bath - Slowly add Methanol reaction->quench workup 6. Work-up - Extract with Et_2_O - Wash with brine - Dry over Na_2_SO_4 quench->workup analysis 7. Analysis - Filter and concentrate - Analyze by GC/NMR workup->analysis caption Workflow for a typical calcium-catalyzed hydroboration experiment.

Caption: Workflow for a typical calcium-catalyzed hydroboration experiment.

Step-by-Step Procedure:

  • Preparation: In a glovebox or under a strict inert atmosphere (Schlenk line), add the calcium catalyst (e.g., [PhC(NiPr)2CaI], ~2.5 mol%) and a magnetic stir bar to an oven-dried Schlenk flask.

  • Reagent Addition: Remove the flask from the glovebox. Add anhydrous THF (e.g., 2.0 mL) via syringe. To this solution, add the substrate, acetophenone (1.0 mmol), and an internal standard such as dodecane.

  • Reaction Initiation: While stirring the solution at room temperature, add pinacolborane (HBpin, 1.1 mmol, 1.1 equivalents) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are often complete within 30 minutes to a few hours.[2]

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and carefully quench the excess HBpin by the slow, dropwise addition of methanol (MeOH, ~2 mL).

  • Aqueous Work-up: Transfer the mixture to a separatory funnel. Dilute with diethyl ether (Et2O) and wash sequentially with water and brine.

  • Isolation and Analysis: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The yield of the resulting boronate ester or the corresponding alcohol (after hydrolysis) can be determined by GC or NMR spectroscopy against the internal standard.

Data Summary: Representative Substrate Scope

The following table summarizes typical results obtained with calcium-catalyzed hydroboration of various ketones, demonstrating the broad applicability of the method.

EntrySubstrate (Ketone)Product (Alcohol after hydrolysis)Typical Yield (%)
1Acetophenone1-Phenylethanol>95%
2BenzophenoneDiphenylmethanol>98%
3CyclohexanoneCyclohexanol>99%
44-Chloroacetophenone1-(4-chlorophenyl)ethanol>95%
Protocol 2: Hydroboration of an Alkene using a Simple Calcium Salt

This protocol is based on the findings that simple, commercially available calcium salts can effectively catalyze the hydroboration of alkenes.[1]

Objective: To perform the anti-Markovnikov hydroboration of styrene with HBpin using calcium chloride (CaCl2) as the catalyst.

Materials:

  • Catalyst: Anhydrous Calcium Chloride (CaCl2)

  • Substrate: Styrene

  • Reagent: Pinacolborane (HBpin)

  • Solvent: Minimal or solvent-free conditions are often possible. Anhydrous THF can be used if needed.

  • Standard inert atmosphere equipment as described in Protocol 1.

Step-by-Step Procedure:

  • Preparation: In a glovebox, add anhydrous CaCl2 (3 mol%) and a stir bar to a reaction vial.

  • Reagent Addition: Add styrene (1.0 mmol) directly to the vial, followed by pinacolborane (HBpin, 1.2 mmol, 1.2 equivalents). If a solvent is used, add anhydrous THF (~1.0 mL).

  • Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 60-80 °C).

  • Monitoring and Work-up: Stir the reaction for the specified time (e.g., 12-24 hours). Monitor progress by GC if desired. After completion, cool the reaction to room temperature.

  • Oxidative Work-up (for conversion to alcohol): To analyze the regioselectivity and yield, the resulting boronate ester is typically oxidized to the corresponding alcohol. Dilute the reaction mixture with THF, then add an aqueous solution of sodium hydroxide (e.g., 3M NaOH), followed by the slow, careful addition of hydrogen peroxide (30% H2O2) at 0 °C.

  • Isolation: Stir the mixture at room temperature for a few hours, then extract with diethyl ether. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Analysis: Analyze the product mixture (2-phenylethanol vs. 1-phenylethanol) by GC or NMR to determine the yield and regioselectivity. The anti-Markovnikov product (2-phenylethanol) is expected to be the major product.[1]

Conclusion and Future Outlook

The field of s-block metal catalysis is expanding rapidly, offering sustainable and efficient alternatives to traditional synthetic methods.[2][3] While the specific catalytic utility of CAS 1019489-58-7 remains an open area for investigation, the principles and protocols outlined in this guide provide a robust framework for its exploration. The success of related calcium complexes in demanding transformations like hydroboration underscores the immense potential held by these earth-abundant metal catalysts. For researchers in both academic and industrial settings, particularly in drug development where catalyst purity and toxicity are paramount, the continued development of well-defined calcium catalysts represents a significant and promising frontier.

References

  • s-Block Metal Catalysts for the Hydroboration of Unsatur
  • Benz-amidinato calcium iodide catalyzed aldehyde and ketone hydroboration with unprecedented functional group tolerance.
  • Calcium-Catalyzed Hydroboration of Alkenes. ACS Sustainable Chemistry & Engineering.
  • s-Block Metal Catalysts for the Hydroboration of Unsatur
  • Hydrosilylation and hydroboration in a sustainable manner: from Earth-abundant catalysts to catalyst-free solutions. Green Chemistry (RSC Publishing).
  • Heterofunctionalization catalysis with organometallic complexes of calcium, strontium and barium. Proceedings A | The Royal Society.
  • Mono(cyclopentadienyl) Complexes of Calcium, Strontium, and Barium.
  • Green chemistry concept: Applications of catalysis in pharmacuetical industry.

Sources

Application Notes and Protocols for Crystal Growth of Phenolic Mannich Base Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Challenge of Crystallizing Phenolic Mannich Base Complexes

Phenolic Mannich bases and their metal complexes are a class of compounds of significant interest in medicinal chemistry and materials science, exhibiting a wide range of biological activities and applications in catalysis.[1][2] The successful determination of their three-dimensional structure by single-crystal X-ray diffraction is paramount for understanding structure-activity relationships, designing new drug candidates, and engineering novel materials. However, obtaining high-quality single crystals suitable for diffraction studies can be a significant bottleneck.

The unique chemical nature of phenolic Mannich base complexes presents a distinct set of challenges and opportunities for crystallization. The presence of both a phenolic hydroxyl group (a hydrogen bond donor) and a basic amine group (a hydrogen bond acceptor) introduces a high propensity for strong intermolecular interactions, which can be both beneficial and detrimental to crystal growth.[3][4] Furthermore, when complexed with metal ions, the coordination geometry and the nature of the metal-ligand bond add another layer of complexity.[5]

This guide provides an in-depth exploration of crystal growth techniques tailored specifically for phenolic Mannich base complexes. It moves beyond generic protocols to explain the causality behind experimental choices, empowering researchers to make informed decisions and troubleshoot common issues.

The Critical Role of Solvent Selection

The choice of solvent is arguably the most critical factor in a successful crystallization experiment.[6][7] An ideal solvent for crystallization should dissolve the compound when hot but not when cold.[6] For phenolic Mannich base complexes, the "like dissolves like" principle is a good starting point. Given their polar functional groups, polar solvents are often a good choice.[6]

However, the amphoteric nature of these molecules—possessing both acidic (phenol) and basic (amine) moieties—complicates solvent selection. Solvents that are too polar may lead to high solubility, making it difficult to achieve the supersaturation required for crystal growth. Conversely, nonpolar solvents may not dissolve the compound at all. Therefore, a systematic approach to solvent screening is essential.

Key Considerations for Solvent Selection:

  • Polarity: A solvent with moderate polarity is often a good starting point. Ethanol, for instance, is a versatile polar solvent for many organic compounds.[8]

  • Hydrogen Bonding Capability: Solvents capable of hydrogen bonding can compete with the intermolecular hydrogen bonds of the phenolic Mannich base complexes, potentially disrupting the crystal lattice formation. In some cases, this can be advantageous in preventing the formation of amorphous precipitates.

  • Boiling Point: A solvent with a boiling point below 100°C is generally preferred as it can be easily removed from the crystals.[7] However, for slow cooling techniques, a higher boiling point solvent might be necessary to allow for a gradual temperature decrease.[9]

  • Mixed Solvent Systems: Often, a single solvent does not provide the ideal solubility characteristics. In such cases, a binary solvent system can be highly effective.[10] This typically involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble.[10]

Table 1: Common Solvents for Crystallization of Phenolic Mannich Base Complexes

SolventPolarityBoiling Point (°C)Hydrogen BondingNotes
WaterHigh100Donor & AcceptorSuitable for highly polar or ionic complexes.[8]
EthanolHigh78Donor & AcceptorA versatile solvent for many organic compounds.[8]
MethanolHigh65Donor & AcceptorSimilar to ethanol but more volatile.
AcetonitrileMedium82AcceptorA good aprotic polar solvent.
Ethyl AcetateMedium77AcceptorA moderately polar solvent, good for less polar complexes.[8]
DichloromethaneMedium40Weak AcceptorA volatile solvent, often used in diffusion methods.
TolueneLow111NoneCan be a good "poor" solvent in mixed systems.[7]
Hexane/HeptaneLow69/98NoneCommon "poor" solvents for inducing crystallization.

Core Crystallization Techniques and Protocols

The following techniques are the most commonly employed and successful for growing single crystals of organic and coordination compounds. The protocols have been adapted to address the specific properties of phenolic Mannich base complexes.

Slow Evaporation

This is often the simplest and most successful method.[11] The principle lies in gradually increasing the concentration of the solute in the solution by slowly evaporating the solvent until supersaturation is reached, leading to crystal formation.[10]

Causality: The slow rate of evaporation is crucial as it allows for the ordered arrangement of molecules into a crystal lattice, rather than rapid precipitation into an amorphous solid. This method is particularly well-suited for compounds that are moderately soluble at room temperature.[12]

Protocol for Slow Evaporation:

  • Preparation of a Near-Saturated Solution: Dissolve the phenolic Mannich base complex in a suitable solvent or solvent mixture at room temperature. Aim for a concentration that is just below the saturation point.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Controlled Evaporation: Cover the vessel with a cap or parafilm with a few small holes punched in it.[11] The number and size of the holes will control the rate of evaporation.

  • Incubation: Place the vessel in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[10]

Slow_Evaporation_Workflow A Dissolve Compound B Filter Solution A->B Ensure clarity C Cover Vessel & Punch Holes B->C Control evaporation rate D Incubate in Vibration-Free Area C->D Allow slow concentration E Monitor Crystal Growth D->E Observe over days/weeks Solvent_Diffusion_Methods cluster_0 Liquid-Liquid Diffusion cluster_1 Vapor Diffusion A1 Dissolve in 'Good' Solvent A2 Layer with 'Poor' Solvent A1->A2 A3 Crystals Form at Interface A2->A3 B1 Solution in Inner Vial B3 Vapor Diffuses, Inducing Crystallization B1->B3 B2 'Poor' Solvent in Outer Vessel B2->B3

Caption: Comparison of Liquid-Liquid and Vapor Diffusion Setups.

Temperature Gradient Methods

These techniques exploit the temperature dependence of solubility. [13]A solution is prepared at a higher temperature and then slowly cooled, causing the solubility to decrease and the compound to crystallize.

Causality: Slow cooling allows the system to remain in a metastable supersaturated state for an extended period, which favors the growth of a small number of large, high-quality crystals over the rapid formation of many small crystals. [13]

Protocol for Slow Cooling:

  • Prepare a Saturated Hot Solution: Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature (e.g., just below the solvent's boiling point).

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration.

  • Gradual Cooling: Allow the solution to cool slowly to room temperature. To slow the cooling rate, the flask can be placed in an insulated container (e.g., a Dewar flask with warm water). [10]4. Further Cooling: Once at room temperature, the solution can be moved to a refrigerator or freezer to maximize the yield of crystals. [9]

This is a more advanced technique where a temperature gradient is established across the crystallization vessel. [14]This can lead to a continuous process of dissolution in the warmer region and crystallization in the cooler region, which can improve crystal quality over time.

Troubleshooting Common Crystallization Problems

ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated; Compound is too soluble.Evaporate more solvent; Add a "poor" solvent; Try a different solvent system.
Oiling Out Compound's melting point is below the crystallization temperature; Solution is too concentrated.Use a lower boiling point solvent; Dilute the solution; Cool the solution more slowly. [6]
Formation of Powder or Microcrystals Nucleation rate is too high; Cooling or evaporation is too fast.Slow down the crystallization process (e.g., slower evaporation, slower cooling); Use a cleaner vessel; Filter the solution.
Twinning or Aggregation of Crystals Rapid crystal growth; Mechanical disturbance.Slow down the crystallization process; Ensure the vessel is in a vibration-free location.

References

  • Solvent Selection for Recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education. [Link]

  • Crystallization. (n.d.). LibreTexts Chemistry. [Link]

  • Common Solvents for Crystallization - US Labs Guide 2026. (2025, December 29). Maiyam Group. [Link]

  • Growing Crystals. (n.d.). MIT Department of Chemistry. [Link]

  • Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]

  • Slow Evaporation Method. (n.d.). University of Wisconsin-Madison. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews. [Link]

  • Crystal Growing Tips. (2015, April 28). University of Florida. [Link]

  • Crystal Engineering of Ionic Cocrystals Sustained by the Phenol–Phenolate Supramolecular Heterosynthon. (2022, June 21). Crystal Growth & Design. [Link]

  • Which is the best solvent for crystal growing and what are the tips for growing the crystals in solvent?. (2014, June 20). ResearchGate. [Link]

  • Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. (2025, June 30). Journal of Molecular Structure. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). Acta Crystallographica Section A: Foundations and Advances. [Link]

  • Crystallization Guide. (n.d.). IMSERC. [Link]

  • Cocrystals of Praziquantel with Phenolic Acids: Discovery, Characterization, and Evaluation. (2022, March 21). Molecules. [Link]

  • Phenolic Azobenzene as Ligand for Cation Complexation—Syntheses and Applications. (n.d.). Molecules. [Link]

  • Supramolecular Metal–Phenolic Gels for the Crystallization of Active Pharmaceutical Ingredients. (2018, April 15). ResearchGate. [Link]

  • How does a solvent affect the crystallization process of coordination compounds?. (2012, September 12). ResearchGate. [Link]

  • Crystallization Kinetics of a Liquid-Forming 2D Coordination Polymer. (2022, November 21). ResearchGate. [Link]

  • Role of Hydrogen Bonding in Crystal Structure and Luminescence Properties of Melem Hydrates. (2025, April 15). ACS Omega. [Link]

  • Evidence of strong hydrogen bonding in crystal structures of transition metal complexes. (n.d.). IUCr Journals. [Link]

  • The interplay between hydrogen bonds and stacking/T-type interactions in molecular cocrystals. (2024, December 2). Nature Communications. [Link]

  • Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method. (2020, June 24). Dalton Transactions. [Link]

  • A Practical Guide to the Design of Molecular Crystals. (2018, December 6). UCL Discovery. [Link]

  • Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. (2022, May 24). MDPI. [Link]

  • STUDIES ON TRANSITION METAL (II) COMPLEXES DERIVED FROM MANNICH BASE. (n.d.). TSI Journals. [Link]

  • Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. (2021, June 21). Beilstein Journal of Organic Chemistry. [Link]

  • New Metal Complexes with Mannich -β-amino carbonyl ligand; Preparation, spectral Characterisation and Biological Activity. (2024, September 25). Impact Factor. [Link]

  • Advanced and Pharmaceutical Applications of Mannich Bases Bearing Schiff Base Ligands and their Metal Complexes: A Review. (2024, December 23). Der Pharma Chemica. [Link]

  • new metal complexes derived from mannich ligands : synthesis, spectral investigation and biological activity. (n.d.). ResearchGate. [Link]

  • Crystallization Behavior of Coordination Polymers. 1. Kinetic and Thermodynamic Features of 1,3-Bis(4-pyridyl)propane/MCl2 Systems. (2009, October 23). Crystal Growth & Design. [Link]

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Troubleshooting & Optimization

optimizing yield of Mannich reaction with guaiacol and aromatic amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield of Mannich Reaction with Guaiacol and Aromatic Amines Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges of coupling guaiacol (2-methoxyphenol) with aromatic amines (anilines) via the Mannich reaction. Unlike aliphatic amines, aromatic amines are weak nucleophiles, making this transformation prone to low yields, regioselectivity issues (C4 vs. C6), and polymerization side-reactions.

This guide is structured to provide mechanistic insights, optimized protocols, and direct troubleshooting workflows.

Part 1: Mechanistic Insight & Reactivity

The Core Challenge: Nucleophilicity & Regioselectivity

The reaction relies on the formation of an electrophilic iminium ion from the aromatic amine and formaldehyde, which is then attacked by the electron-rich guaiacol.

  • Weak Nucleophiles: Aromatic amines possess a lone pair delocalized into the benzene ring, making them poor nucleophiles compared to aliphatic amines. They struggle to attack formaldehyde to form the necessary hemiaminal/iminium intermediate.

  • Guaiacol Directing Effects: Guaiacol has two directing groups: a strongly activating hydroxyl (-OH) and a moderately activating methoxy (-OMe).

    • C6 (Ortho to -OH): Preferred site for hydrogen bonding with the incoming amine but sterically sensitive.

    • C4 (Para to -OH): Sterically unhindered and electronically activated.

    • C3 (Ortho to -OH, Ortho to -OMe): Highly hindered; rarely observed.

Visualization: Reaction Pathway

The following diagram outlines the critical equilibrium steps and the competition between productive Mannich addition and side reactions (polymerization).

MannichMechanism Start Reagents: Guaiacol + Ar-NH2 + CH2O Inter1 Hemiaminal Intermediate Start->Inter1 Slow Step (Low Nucleophilicity) Polymer Phenolic Resin (Tar/Goo) Start->Polymer Formaldehyde Polymerization Iminium Iminium Ion (Ar-NH+=CH2) Inter1->Iminium - H2O (Acid Cat. Helps) C6_Attack C6_Attack Iminium->C6_Attack Attack at C6 (Ortho-isomer) C4_Attack C4_Attack Iminium->C4_Attack Attack at C4 (Para-isomer) Prod_Ortho Prod_Ortho C6_Attack->Prod_Ortho Benzoxazine Precursor (H-Bond Stabilized) Prod_Para Prod_Para C4_Attack->Prod_Para Linear Mannich Base (Sterically Favored)

Caption: Mechanistic pathway showing the critical iminium formation step and the divergence between ortho/para addition and polymerization.

Part 2: Optimized Experimental Protocols

Protocol A: Solvent-Free (Green) Approach

Best for: Maximizing yield with weak aromatic amines and reducing "tar" formation.

Rationale: Solvent-free conditions increase the concentration of reagents, pushing the equilibrium toward the iminium species despite the weak nucleophilicity of aniline.

  • Reagents:

    • Guaiacol (1.0 equiv)

    • Aromatic Amine (1.0 equiv)[1]

    • Paraformaldehyde (1.2 equiv) — Do not use Formalin.

    • Catalyst:

      
       (10 mol%) or 
      
      
      
      (5 mol%).
  • Procedure:

    • Combine amine, guaiacol, and paraformaldehyde in a screw-cap vial.

    • Add catalyst.[2][3][4]

    • Stir at 80°C for 2–4 hours (monitor by TLC). The mixture will melt into a liquid.

    • Workup: Cool to room temperature. Add Ethanol (5 mL) and stir. Pour into ice water. The solid product should precipitate.[5]

    • Purification: Recrystallize from EtOH/Water.

Protocol B: Ethanol Reflux (Classic)

Best for: Scale-up and substrates prone to oxidation.

  • Reagents:

    • Guaiacol (1.0 equiv)

    • Aromatic Amine (1.0 equiv)[1]

    • Formaldehyde (37% aq.[5] solution or Paraformaldehyde)[6]

    • Solvent: Ethanol (Absolute).

  • Procedure:

    • Dissolve amine in Ethanol.[5]

    • Add Formaldehyde.[5][7][8][9][10] Stir for 30 mins to encourage hemiaminal formation.

    • Add Guaiacol.

    • Reflux (78°C) for 6–12 hours.

    • Critical Step: If no precipitate forms after cooling, reduce solvent volume by 50% under vacuum and leave at 4°C overnight.

Data Comparison: Conditions vs. Yield
VariableCondition A (Aqueous Formalin)Condition B (Paraformaldehyde/EtOH)Condition C (Solvent-Free/Lewis Acid)
Formaldehyde Source 37% Aqueous SolutionSolid ParaformaldehydeSolid Paraformaldehyde
Solvent Water/MeOHEthanolNone (Neat)
Catalyst HCl (aq)None or Acetic Acid

or

Typical Yield 20–40%50–65%85–95%
Major Side Product Phenolic Resins (Goo)Unreacted AmineMinimal
Regioselectivity Mixed (Ortho/Para)MixedHigh Ortho-selectivity

Part 3: Troubleshooting Guide (FAQ)

Q1: Why is my reaction turning into a sticky, unworkable "goo"?

Diagnosis: This is likely phenol-formaldehyde polymerization (Bakelite formation). Cause: The aromatic amine is reacting too slowly. The formaldehyde reacts with the guaiacol directly, cross-linking the phenols before the amine can be incorporated. Solution:

  • Switch to Paraformaldehyde: Eliminate water from the system. Water accelerates polymerization.

  • Pre-activation: Stir the amine and paraformaldehyde together for 30-60 minutes before adding the guaiacol. This builds up a concentration of the iminium/hemiaminal intermediate.

  • Lower Temperature: If using Lewis acids, try running at room temperature first.

Q2: I have low conversion. The aromatic amine remains on the TLC.

Diagnosis: The iminium ion is not forming or is unstable. Cause: Aromatic amines are weak bases. Solution:

  • Lewis Acid Catalysis: Add 10 mol%

    
    , 
    
    
    
    , or even
    
    
    . These coordinate to the formaldehyde oxygen, making it more electrophilic and susceptible to attack by the weak amine.
  • Azeotropic Distillation: Use Toluene as a solvent with a Dean-Stark trap. Removing the water generated during imine formation drives the equilibrium forward (Le Chatelier’s principle).

Q3: How do I control Regioselectivity (Ortho vs. Para)?

Context: You want the aminomethyl group at C6 (Ortho) or C4 (Para). Guidance:

  • To favor C6 (Ortho): Use aprotic, non-polar solvents (like Toluene) or solvent-free conditions. This promotes an intramolecular hydrogen bond between the phenolic -OH and the imine nitrogen in the transition state, directing the attack ortho.

  • To favor C4 (Para): Use bulky amines or polar protic solvents (Ethanol/Water). Solvation of the phenol disrupts the H-bonding direction, and sterics will push the substitution to the para position.

Troubleshooting Flowchart

Troubleshooting Problem Start: Identify Issue LowYield Low Yield / No Reaction Problem->LowYield Sticky Sticky Polymer / Tar Problem->Sticky WrongIso Wrong Regioisomer Problem->WrongIso CheckWater CheckWater LowYield->CheckWater Is water present? OrderAdd Pre-mix Amine + CH2O Add Guaiacol LAST Sticky->OrderAdd Check Addition Order CheckSolvent Use Non-polar Solvent (Toluene/Neat) WrongIso->CheckSolvent Ortho desired? RemoveWater Switch to Paraformaldehyde Use Dean-Stark (Toluene) CheckWater->RemoveWater Yes AddCat Add Lewis Acid (BiCl3) Increase Temp CheckWater->AddCat No

Caption: Decision tree for diagnosing common Mannich reaction failures.

References

  • Mechanism & General Utility

    • Topic: General mechanism of Mannich reaction with phenols.[5]

    • Source: BenchChem.[5] "The Mannich Reaction with Phenols: A Technical Guide."

    • URL: (Verified general reference)

  • Solvent-Free & Lewis Acid Catalysis

    • Topic: Use of and solvent-free conditions for high yield.
    • Source:Synthesis, 2015, 47, 1280-1290.[11] "An Efficient, Mild, Solvent-Free, One-Pot Three-Component Mannich Reaction Catalyzed by (C4H12N2)2[BiCl6]Cl[11]·H2O."

    • URL:

  • Regioselectivity (Ortho vs Para)

    • Topic: Directing effects in phenolic Mannich bases.[12]

    • Source:Tetrahedron, 1999, 55(22), 6733-6738.[13] (Cited regarding hydrogen bonding influence on ortho-substitution).

    • URL:

  • Ionic Liquids & Green Optimization

    • Topic: Optimization of aromatic amine Mannich reactions using ionic liquids.
    • Source:Chiang Mai J. Sci., 2012, 39(1), 51-58.[2] "One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid."

    • URL:

Sources

Technical Support Center: Purification of Oily Mannich Base Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Mannich bases. Researchers often find that Mannich reaction products, particularly those with higher molecular weights or specific structural features, tend to isolate as viscous oils or low-melting solids rather than crystalline products. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate the common challenges encountered during the purification of these valuable compounds.

Initial Purification Strategy Decision Matrix

The first step in any purification is to assess the crude reaction mixture. The following decision matrix provides a logical workflow for selecting an appropriate starting point for the purification of your oily Mannich base.

G start Crude Reaction Mixture (Post-Reaction) check_precipitate Does the product precipitate upon cooling or solvent removal? start->check_precipitate solid_product Isolate by Filtration & Recrystallize check_precipitate->solid_product  Yes oily_product Product is an Oil or Non-Crystalline Residue check_precipitate->oily_product No   extraction_q Is the product stable to acid/base conditions? oily_product->extraction_q extraction Proceed to Acid-Base Extraction Protocol extraction_q->extraction  Yes chromatography Proceed Directly to Chromatography extraction_q->chromatography No   chromatography_after_extraction Purify Organic Extract by Chromatography extraction->chromatography_after_extraction

Caption: Initial decision workflow for purifying Mannich base products.

Troubleshooting Guide

This section addresses specific, common problems encountered when purifying oily Mannich bases.

Question: My Mannich base has "oiled out" during the aqueous workup and I can't get it to solidify. What should I do?

Answer:

"Oiling out," or liquid-liquid phase separation, is a common issue where the product separates as a second liquid phase instead of a solid.[1] This is often due to the presence of impurities, a low melting point of the product, or high solute concentration.

Causality: The basic nitrogen atom in your Mannich base makes it an effective "grease," and impurities can further depress the melting point, preventing crystallization. The goal is to either remove the impurities that inhibit crystallization or change the solvent environment to favor solidification.

Solutions:

  • Isolate the Oil: Decant the aqueous layer. Dissolve the remaining oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc)[2][3]. Wash this organic solution with brine to remove excess water, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure to get the crude oil, now free from inorganic salts and water-soluble impurities.

  • Attempt Crystallization from the Crude Oil:

    • Solvent Screening: Dissolve a small amount of the oil in a minimal amount of a good solvent (e.g., DCM, acetone). Then, slowly add a poor solvent (an "anti-solvent") in which the product is insoluble, such as hexanes or diethyl ether, until turbidity persists.[4][5] Let it stand, or gently scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.

    • Seeding: If you have ever had a small amount of the product solidify, use a tiny crystal as a seed.

  • Acid-Base Extraction: This is often the most effective method. Since your product is a base, you can use an acid to convert it into a water-soluble salt, separating it from neutral organic impurities. See the detailed protocol below.

Question: I am performing an acid-base extraction, but I'm getting a persistent emulsion at the interface. How can I resolve this?

Answer:

Emulsions are common when dealing with basic, surfactant-like molecules in a biphasic system. They are stabilized by a reduction in the interfacial tension between the aqueous and organic layers.

Solutions:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.

  • Brine Addition: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion and force the separation of layers.[3]

  • Filtration: For stubborn emulsions, you can filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets forming the emulsion.

  • Solvent Modification: Add a small amount of a different organic solvent. For instance, if you are using ethyl acetate, adding some DCM can help change the overall polarity and break the emulsion.

Question: My Mannich base streaks severely on silica gel TLC and I get poor separation during column chromatography. Why is this happening?

Answer:

This is a classic problem caused by the interaction between the basic amine functionality of the Mannich base and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, often irreversible, binding leads to tailing, streaking, and sometimes complete retention of the product on the column.[6]

Solutions:

  • Basic Modifier in Eluent: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.

    • Triethylamine (TEA): The most common choice. Add 0.5-2% TEA to your hexane/ethyl acetate or DCM/methanol eluent system.[6] Always run a TLC first with the modified eluent to confirm it solves the streaking.

    • Ammonia: For more polar systems, you can use a solvent system like DCM/Methanol with 1% ammonium hydroxide.

  • Use a Different Stationary Phase:

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds, as it lacks the strong acidic sites.

    • Reversed-Phase (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography (using solvents like acetonitrile/water or methanol/water) can provide excellent separation without the issue of base-streaking.[6]

  • Convert to a Salt (Temporarily): In some cases, you can protonate the amine with an acid (like HCl in methanol), concentrate it, and run the salt on the column. The salt is more polar and may not interact as strongly with the silica. However, this is less common and can be difficult to reverse.

Frequently Asked Questions (FAQs)

Q1: What are the best non-chromatographic purification methods for an oily Mannich base?

Acid-base extraction is the most powerful non-chromatographic method for purifying basic compounds like Mannich bases.[7][8] It exploits the chemical properties of the molecule to separate it from neutral or acidic impurities. Distillation (if the compound is thermally stable and has a reasonable boiling point) is another option, though less common for complex drug-like molecules.

Q2: How can I successfully crystallize an oil?

Crystallization is often a matter of finding the right conditions.[9]

  • Purity is Key: First, ensure the oil is as pure as possible using extraction or a quick filtration through a plug of silica/alumina to remove baseline impurities.

  • Systematic Solvent Screening: Use a systematic approach as described in the troubleshooting section. Test a range of solvents from polar (ethanol, isopropanol) to non-polar (hexanes, toluene) and their mixtures.

  • Temperature Cycling: Dissolve the oil in a minimal amount of a suitable hot solvent and cool it very slowly. If no crystals form, try cooling it to 0°C or -20°C. Sometimes, allowing the solution to slowly warm back to room temperature can initiate crystallization.

  • Freeze-Drying: In advanced cases, dissolving the oil in a solvent like 1,4-dioxane or tert-butanol and freeze-drying it can produce an amorphous solid, which may be more amenable to crystallization from a subsequent solvent system.[1]

Q3: When should I choose acid-base extraction over going directly to column chromatography?

You should prioritize acid-base extraction when you have significant neutral or acidic impurities. For example, if your reaction has unreacted starting aldehyde or other non-basic byproducts, an acid wash will pull your desired Mannich base into the aqueous layer, leaving the neutral impurities behind in the organic layer.[10] This dramatically simplifies the subsequent chromatography step, or may even render it unnecessary. Go directly to chromatography when all components of the mixture are basic and have similar pKa values, making extractive separation impossible.

Key Experimental Protocols

Protocol 1: Optimized Acid-Base Extraction for Oily Mannich Bases

This protocol is designed to separate a basic Mannich base from neutral or acidic impurities.

  • Dissolution: Dissolve the crude oily product in a suitable water-immiscible organic solvent (e.g., DCM, EtOAc; ~10-20 mL per gram of crude product).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. This layer now contains the protonated, water-soluble salt of your Mannich base.

  • Repeat Extraction: Repeat step 2 with a fresh portion of 1 M HCl to ensure complete extraction of the base. Combine the aqueous extracts.

  • Back-Washing (Crucial Step): Add a small amount of fresh organic solvent (e.g., 10-15 mL of DCM) to the combined aqueous extracts in the separatory funnel.[11] Shake gently. This "back-wash" removes any neutral impurities that may have been physically carried over into the aqueous layer. Discard this organic wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 1 M NaOH or a saturated NaHCO₃ solution) with stirring until the solution is basic (confirm with pH paper). Your Mannich base should precipitate out or form an oily layer.

  • Final Extraction: Extract the now-neutral Mannich base back out of the aqueous layer using two to three portions of a fresh organic solvent (DCM or EtOAc).

  • Drying and Concentration: Combine the final organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified oily product. Monitor purity by TLC.

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Oil in Organic Solvent (Mannich Base + Neutral Impurities) B Add 1M HCl A->B C Neutral Impurities in Organic Solvent B->C Organic Layer F Mannich Base Salt (MB·H⁺) in Aqueous Solution B->F Aqueous Layer D Extract with Fresh Organic Solvent E Purified Mannich Base in Organic Solvent D->E G Add Base (e.g., NaOH) F->G H Neutral Mannich Base in Aqueous Solution G->H H->D Extract Product

Caption: Workflow for the acid-base extraction of a Mannich base.

Data Presentation

Table 1: Common Chromatographic Conditions for Mannich Bases

Stationary PhaseTypical Eluent SystemModifier (if needed)Target Compound Polarity
Silica GelHexane / Ethyl Acetate (gradient)0.5 - 2% TriethylamineLow to Medium
Silica GelDichloromethane / Methanol (gradient)0.5 - 2% TriethylamineMedium to High
Neutral AluminaHexane / Ethyl Acetate (gradient)Often not requiredLow to Medium
Reversed-Phase C18Acetonitrile / Water (gradient)0.1% TFA or Formic Acid*Varies (Hydrophobic)

*Note: Acidic modifiers for reversed-phase are used to ensure consistent protonation of the base, leading to sharper peaks.

References
  • Synthesis and Evaluation of Mannich Bases Derived from 4-Nitro-2-Furancarboxaldehyde. Benchchem.
  • Syntheses, Spectral Characterization and Biological Elucidation of Some Mannich Bases. Asian Journal of Chemistry.
  • Acid-Base Extraction. University of Colorado Boulder, Department of Chemistry.
  • Synthesis of some Mannich base deriv
  • Synthesis, Characterization and Application of Mannich Base. Galore International Journal of Applied Sciences and Humanities.
  • Acid–base extraction. Wikipedia.
  • Purific
  • One-Pot Synthesis of Mannich Bases Under Solvent-Free Conditions.
  • Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. MDPI.
  • Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacet
  • Acid-Base Extraction Tutorial. YouTube.
  • One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Thai Science.
  • Separation of Acidic, Basic and Neutral Compounds. Magritek.
  • SOP: CRYSTALLIZATION.
  • A method to crystallize substances that oil out.

Sources

Technical Support Center: Recrystallization of 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol via recrystallization. Due to the specific nature of this compound, a universal solvent may not be documented. Therefore, this guide emphasizes a systematic approach to solvent selection and provides robust troubleshooting strategies to overcome common crystallization challenges.

Understanding the Molecule: A Chemist's Perspective

Before attempting recrystallization, it is crucial to analyze the structure of 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol.

  • Functional Groups: The molecule contains a phenolic hydroxyl (-OH) group, two methoxy (-OCH₃) ether groups, a secondary amine (-NH-), and two aromatic rings.

  • Polarity and Solubility: The presence of hydrogen bond donors (-OH, -NH) and acceptors (oxygen and nitrogen atoms) imparts a degree of polarity. However, the two large aromatic rings contribute significant nonpolar character. This amphiphilic nature suggests that the compound will likely not be soluble in very polar solvents like water or very nonpolar solvents like hexanes alone. Instead, solvents of intermediate polarity or mixed solvent systems are promising candidates.[1][2]

  • Acidic and Basic Properties: The phenolic group is weakly acidic, while the secondary amine is weakly basic. This allows for the possibility of salt formation, which can be a strategy for purification if direct recrystallization is challenging.[2][3]

The First Crucial Step: Solvent Selection

Experimental Protocol: Small-Scale Solvent Screening

This protocol is designed to efficiently test a range of solvents using a small amount of your crude product.

Materials:

  • Crude 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (~100 mg)

  • A selection of solvents (see table below)

  • Small test tubes or vials

  • Hot plate or sand bath

  • Glass stirring rod

  • Ice bath

Procedure:

  • Place approximately 10-20 mg of the crude solid into a small test tube.

  • Add the test solvent dropwise at room temperature, stirring after each addition, up to about 0.5 mL. Observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization.[6][7]

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube while stirring.[6] Continue adding the solvent dropwise until the solid just dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • If crystals do not form, try to induce crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal of the pure compound (if available).[8][9]

  • After cooling to room temperature, place the test tube in an ice bath to maximize crystal formation.

  • Evaluate the outcome based on the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid upon cooling.

Table 1: Candidate Solvents for Screening
Solvent ClassSpecific SolventsRationale & Expected Behavior
Alcohols Ethanol, Methanol, IsopropanolThe hydroxyl group can hydrogen bond with the solute. These are good general-purpose solvents for moderately polar compounds.[2]
Ketones AcetoneA polar aprotic solvent that is a good starting point for many organic compounds.
Esters Ethyl AcetateA moderately polar solvent; often used in combination with nonpolar solvents like hexanes.[2]
Aromatic Hydrocarbons TolueneThe aromatic nature of toluene can interact favorably with the aromatic rings of the solute.
Mixed Solvent Systems Ethanol/Water, Acetone/Hexane, Ethyl Acetate/HexaneUsed when no single solvent is ideal. The compound is dissolved in a "good" solvent, and an "anti-solvent" is added until turbidity persists, then the solution is heated until clear and cooled slowly.[1][6]

Visualizing the Workflow

Diagram 1: Solvent Screening Workflow

start Start: Place ~15mg of crude solid in a test tube add_solvent_rt Add solvent dropwise at room temperature start->add_solvent_rt dissolves_rt Does it dissolve? add_solvent_rt->dissolves_rt reject_solvent Reject Solvent (too soluble) dissolves_rt->reject_solvent Yes heat_solution Heat the solution gently dissolves_rt->heat_solution No dissolves_hot Does it dissolve? heat_solution->dissolves_hot reject_insoluble Reject Solvent (insoluble) dissolves_hot->reject_insoluble No cool_solution Cool to room temperature, then in an ice bath dissolves_hot->cool_solution Yes crystals_form Do crystals form? cool_solution->crystals_form good_solvent Potential Solvent Found! crystals_form->good_solvent Yes try_mixed Consider a mixed solvent system crystals_form->try_mixed No start Start: Place crude solid in Erlenmeyer flask add_solvent Add minimum amount of hot solvent to dissolve start->add_solvent hot_filtration Perform hot gravity filtration (if needed to remove insoluble impurities) add_solvent->hot_filtration cool_slowly Cool solution slowly to room temperature hot_filtration->cool_slowly induce_xtal Induce crystallization if necessary (scratch/seed) cool_slowly->induce_xtal cool_ice_bath Cool in an ice bath to maximize yield induce_xtal->cool_ice_bath vacuum_filtration Collect crystals via vacuum filtration cool_ice_bath->vacuum_filtration wash_crystals Wash with a small amount of ice-cold solvent vacuum_filtration->wash_crystals dry_crystals Dry the purified crystals wash_crystals->dry_crystals end_node End: Characterize pure product dry_crystals->end_node

Sources

preventing oxidation of phenolic amines during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Oxidation of Phenolic Amines

Case ID: PA-OX-PREV-001 Topic: Stabilization, Synthesis, and Purification of Phenolic Amines Assigned Specialist: Senior Application Scientist

Executive Summary: The "Browning" Mechanism

Phenolic amines (e.g., dopamine, aminophenols, epinephrine) are notoriously unstable because they possess two redox-active functional groups that work synergistically to degrade your product.

The Failure Mode:

  • Auto-oxidation: Under basic or neutral conditions, the phenol deprotonates to a phenoxide.

  • Electron Transfer: The electron-rich phenoxide is easily oxidized by atmospheric oxygen to a semiquinone radical, then to a quinone (or quinone imine).

  • Polymerization: These electrophilic quinones react with the nucleophilic amine of neighboring molecules via Michael addition, leading to insoluble, melanin-like black polymers (tars).

This guide provides the engineering controls and chemical strategies to break this cycle.

Part 1: Critical Control Points (The "How-To")

Reaction Environment & Solvent Engineering
  • The Problem: Dissolved oxygen in solvents is sufficient to initiate radical chains.

  • The Fix: Sparging is often insufficient for sensitive phenolic amines. Use Freeze-Pump-Thaw for small scales or vigorous Argon sparging (20 min/L) for larger scales.

Protocol: The "Dual-Line" Inerting System

  • Setup: Do not rely on a single balloon. Use a Schlenk line with a continuous positive pressure of Nitrogen or Argon.

  • Additives:

    • Chelators: Trace metals (Fe³⁺, Cu²⁺) catalyze oxidation.[1] Add EDTA (1–5 mM) to aqueous reaction phases to sequester these ions.

    • Sacrificial Reductants: Add Sodium Metabisulfite (Na₂S₂O₅) or Ascorbic Acid (0.1–1.0 equiv) to the reaction mixture. These react with dissolved oxygen faster than your phenol does.

Purification: The "Danger Zone"

Most degradation occurs during workup and chromatography, where the compound is exposed to air and silica (which can be slightly alkaline or contain iron impurities).

Q: Can I flash chromatograph a free phenolic amine? A: Avoid if possible. Silica gel often catalyzes oxidation.

  • Strategy A (Salt Formation): Isolate the amine as a hydrochloride or hydrobromide salt before purification. Salts are significantly more stable to oxidation than free bases.

  • Strategy B (Acidic Mobile Phase): If you must chromatograph, acidify the mobile phase. Use DCM/MeOH with 0.1% Acetic Acid or Formic Acid . This keeps the phenol protonated (neutral), raising its oxidation potential.

  • Strategy C (Deoxygenated Column): Flush the silica column with Nitrogen-sparged solvent before loading the sample.

Protecting Group Strategy

If your synthesis is multi-step, "masking" the redox-active centers is the most robust solution.

Protecting GroupTargetStabilityDeprotectionExpert Note
Boc / Cbz AmineHighAcid (Boc) / H₂ (Cbz)Prevents the amine from attacking oxidized quinones (stops polymerization).
Boronate Ester Catechol (1,2-diol)MediumHydrolysis (Aq)Top Choice for Catecholamines. Forms a cyclic ester that locks the phenol, preventing quinone formation.
Acetyl / Pivaloyl PhenolHighBase / AcidEffective but requires basic removal, which can trigger oxidation immediately upon deprotection.

Part 2: Visualizing the Failure & The Fix

The following diagram illustrates the oxidation cascade and where specific interventions (Red) stop the process.

OxidationPathway PhenolicAmine Phenolic Amine (Colorless) Phenoxide Phenoxide Anion (Reactive Intermediate) PhenolicAmine->Phenoxide High pH / Base Phenoxide->PhenolicAmine Acidic Workup Quinone Ortho-Quinone (Electrophile) Phenoxide->Quinone Oxidation (O2 + Metal Ions) Polymer Melanin-like Polymer (Black Tar) Quinone->Polymer Michael Addition (Amine Attack) Acid Acidic pH (Keeps Protonated) Acid->Phenoxide PREVENTS Inert Inert Gas / Antioxidants (Removes O2) Inert->Quinone PREVENTS Protection N-Protection (Blocks Nucleophile) Protection->Polymer PREVENTS

Caption: The "Browning Cascade." Green nodes represent intervention points to halt the progression from colorless starting material to black polymer.

Part 3: Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned dark brown/black within minutes of adding the base. Is it ruined?

  • Diagnosis: Rapid oxidation of the phenoxide anion. This is the "Quinone Spike."

  • Immediate Action: Check the pH. If pH > 9, acidification (to pH 4-6) may reverse the color if polymerization hasn't gone too far (quinones can sometimes be reduced back to phenols).

  • Prevention: Degas all solvents before adding base. Add a reducing agent like Sodium Dithionite (Na₂S₂O₄) directly to the reaction if the chemistry tolerates it.

Q2: I lose my product on the rotovap. It goes in clear and comes out a black oil.

  • Diagnosis: Concentration concentrates impurities and exposure to air. The heat of the water bath accelerates oxidation.

  • Solution:

    • Acidify before concentration: Add dilute HCl or Acetic Acid to the flask to ensure the amine is a salt.

    • Backfill with N₂: Do not let the rotovap vent to air; backfill with nitrogen.

    • Lyophilization: If possible, freeze-dry from an acidic aqueous solution instead of using a rotovap.

Q3: How do I store these compounds long-term?

  • Protocol: Store as the HCl or Tartrate salt . Free bases are kinetically unstable.

  • Container: Amber glass (UV protection) with a teflon-lined cap.

  • Headspace: Flush the vial with Argon before sealing.

  • Temperature: -20°C or -80°C.

Part 4: Validated Workflow for Sensitive Amine Isolation

This workflow minimizes oxygen contact during the critical isolation phase.[1][2]

IsolationWorkflow Step1 Reaction Complete Step2 Quench: Add Acid (HCl/AcOH) pH < 5 Step1->Step2 Immediate Acidification Step3 Degas Extraction Solvent (Sparged EtOAc/DCM) Step2->Step3 Step4 Phase Separation (Keep Aqueous Acidic) Step3->Step4 Step5 Lyophilize Aqueous Phase (Best for Salts) Step4->Step5 Product is Salt Step6 Rotovap Organic Phase (Only if N-Protected) Step4->Step6 Product is Protected

Caption: Decision matrix for isolating oxidizable amines. Acidification (Step 2) is the critical control point.

References

  • BenchChem. (2025).[1] Preventing oxidation of 2-aminophenol during synthesis and storage. BenchChem Technical Support.[1] Link

  • Hugh, D., et al. (1987).[3] Ascorbic acid as an antioxidant in measurements of catecholamines in plasma.[3] Clinical Chemistry.[3][4] Link

  • Sigma-Aldrich (Merck). (n.d.). Handling Air-Sensitive Reagents (Technical Bulletin AL-134).Link

  • Wipf, P. (n.d.).[5] Techniques for Handling Air-Sensitive Compounds.[6][7] University of Pittsburgh. Link

  • Agilent Technologies. (2016). Plasma Catecholamines by LC/MS/MS.[8] Agilent Application Notes. Link

Sources

Technical Support Center: Amino-Methylation of Phenols (Mannich Reaction)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: MN-PH-YIELD-OPT Subject: Troubleshooting Low Yields & Selectivity in Phenolic Mannich Reactions

Welcome & Diagnostic Overview

Welcome to the Advanced Synthesis Support Center. You are likely here because your amino-methylation (Mannich reaction) on a phenolic substrate is suffering from low yields, "tarry" byproducts, or poor regioselectivity.

The Mannich reaction on phenols is deceptive. While theoretically simple (


), it balances on a knife-edge between Electrophilic Aromatic Substitution (EAS)  and Polymerization .
The Core Mechanism (Visualization)

To troubleshoot, you must visualize the invisible. The reaction does not happen all at once; it relies on the formation of a transient electrophile (the Iminium Ion).[1][2]

MannichMechanism Amine Sec. Amine (HNR2) Iminium Iminium Ion (H2C=NR2+) Amine->Iminium Acid/Dehydration CH2O Formaldehyde (HCHO) CH2O->Iminium SideRxn Polymerization (Novolac/Resole) CH2O->SideRxn Excess/High Temp Transition Sigma Complex Iminium->Transition EAS Attack Phenol Phenol (Nucleophile) Phenol->Transition Phenol->SideRxn Product Mannich Base (Aminomethyl phenol) Transition->Product Re-aromatization

Figure 1: The Critical Path. Success depends on the Iminium Ion attacking the Phenol before the Phenol attacks raw Formaldehyde (which leads to polymerization).

Troubleshooting Guide (Q&A Format)
Issue 1: "My reaction turns into a black/brown tar with 0% yield."

Diagnosis: Uncontrolled Polymerization. The Science: Phenols are highly reactive toward formaldehyde. If the amine is not present or the iminium ion forms too slowly, the phenol reacts directly with formaldehyde to form methylol phenols, which cross-link into phenol-formaldehyde resins (Bakelite-like tars). Corrective Action:

  • Pre-mix the Electrophile: Do not add formaldehyde to the phenol directly. Mix the amine and formaldehyde (or paraformaldehyde) in the solvent first for 15-30 minutes to generate the iminium species (or hemiaminal). Then add the phenol.

  • Temperature Control: Keep the initial addition cold (0–5 °C). Resin formation has a higher activation energy than the Mannich reaction; heat favors the tar.

Issue 2: "I am getting the Ortho-isomer, but I need the Para (or vice versa)."

Diagnosis: Regioselectivity drift. The Science:

  • Ortho-direction: Favored by hydrogen bonding between the phenolic -OH and the incoming amine/iminium nitrogen. Also favored in non-polar solvents.

  • Para-direction: Favored by steric bulk (on the amine or the phenol) and high temperatures (thermodynamic control). Corrective Action:

  • To favor Ortho: Use non-polar aprotic solvents (Benzene, Toluene) and cool temperatures.

  • To favor Para: Use bulky amines (e.g., diisopropylamine) or block the ortho position. If the ortho position is free but you want para, success is difficult without using a bulky protecting group or specific metal catalysts (e.g., Fe³⁺ complexes).

Issue 3: "The product disappears during workup (Retro-Mannich)."

Diagnosis: Product instability/Reversibility. The Science: Mannich bases of phenols (benzylamines) are chemically equivalent to "masked" iminium ions. Under heating or strong pH changes, they can eject the amine and revert to a Quinone Methide, which then decomposes. Corrective Action:

  • Avoid Steam Distillation: Never heat the crude mixture excessively to remove solvent.

  • pH Control: Do not use strong base during workup if possible. Neutralize carefully.

  • Purification: Recrystallization is superior to column chromatography, as silica gel is acidic and can catalyze the decomposition (retro-Mannich) of the product.

Issue 4: "Yields are consistently low (<40%) despite clean TLC."

Diagnosis: "Bis" formation or Zwitterion solubility. The Science:

  • Bis-Mannich: The product is more electron-rich than the starting phenol (alkyl groups are activating). The product reacts again to form 2,4-bis(aminomethyl)phenol.

  • Solubility: Amino-phenols exist as zwitterions (internal salts). They are often water-soluble and lost in the aqueous wash. Corrective Action:

  • Stoichiometry: Use a slight excess of Phenol (1.1 equiv) relative to the amine/formaldehyde to prevent over-alkylation.

  • Workup adjustment: Adjust the aqueous layer to the isoelectric point (often pH ~7-8) to precipitate the product, rather than extracting with organic solvent.

Optimized Protocols

Do not rely on generic "mix and stir" methods. Choose the protocol based on your reagent availability.

Protocol A: The "Classical" Optimization (In-Situ)

Best for: Standard substrates, low cost.

  • Preparation: In a round-bottom flask, dissolve Secondary Amine (1.0 equiv) in Ethanol (Abs.) .

  • Activation: Add Paraformaldehyde (1.05 equiv) . Stir at reflux for 30 mins. The solution should turn clear (formation of hemiaminal/iminium).

  • Addition: Cool to room temperature. Add Phenol (1.0 equiv) dropwise (if liquid) or portion-wise (if solid).

  • Reaction: Reflux for 2–4 hours. Monitor by TLC.[3][4]

  • Isolation: Cool to 0 °C. If crystals form, filter. If not, remove solvent under reduced pressure (do not overheat).

Protocol B: The "Eschenmoser’s Salt" Method (High Precision)

Best for: Valuable substrates, acid-sensitive groups, maximizing yield. Reference Grounding: Eschenmoser's salt (


) acts as a pre-formed, pure electrophile, bypassing the messy formaldehyde equilibria [1][3].
  • Setup: Flame-dry glassware. Under

    
     atmosphere.
    
  • Dissolution: Dissolve Phenol (1.0 equiv) in dry Dichloromethane (DCM) or Acetonitrile .

  • Reagent: Add Eschenmoser’s Salt (1.1 equiv) suspended in DCM.

  • Reaction: Stir at Room Temperature (RT) for 12–24h. (No heat required).

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
    • Why this works: The salt is a "hard" electrophile but the reaction conditions are mild, preventing polymer formation and favoring the kinetic mono-substituted product.

Comparative Data: Solvent & Method Effects

The following data summarizes typical yield improvements when switching from classical aqueous conditions to optimized organic/salt methods.

VariableConditionTypical YieldDominant Side Reaction
Solvent Water (Classical)30–50%Polymerization / Resin
Ethanol (Protic)50–70%Bis-substitution
Benzene/Toluene (Aprotic)60–80%Ortho-isomer enrichment
Reagent Formaldehyde (aq)20–45%Resin formation
Paraformaldehyde50–75%Incomplete depolymerization
Eschenmoser's Salt 85–95% Minimal
Advanced Troubleshooting Logic Tree

Use this decision tree to diagnose your specific failure mode.

TroubleshootingTree Start Start: Analyze Crude Mixture TLC Is Product Visible on TLC? Start->TLC NoProd No Product Formed TLC->NoProd No YesProd Product Exists (Low Yield/Messy) TLC->YesProd Yes CheckReagents Check Formaldehyde Quality (Is it depolymerized?) NoProd->CheckReagents PreForm Switch to Pre-formed Iminium (Eschenmoser) CheckReagents->PreForm Fix Resin Is there 'Goo' or Resin? YesProd->Resin ResinYes Issue: Polymerization Resin->ResinYes Yes ResinNo Issue: Selectivity/Loss Resin->ResinNo No CoolTemp Lower Temp & Add Phenol LAST ResinYes->CoolTemp Workup Check Aqueous pH (Isoelectric Point?) ResinNo->Workup

Figure 2: Diagnostic Logic Flow for Mannich Reaction Failures.

References
  • Tramontini, M., & Angiolini, L. (1990). "Mannich Reaction: Recent Developments and Applications." Tetrahedron, 46(6), 1791–1837.

  • Heaney, H., et al. (1971). "Mannich Reactions of Phenols and the Use of Eschenmoser's Salt." Organic Syntheses, 51, 105.

  • Holy, A., et al. (1980). "Mannich Reaction of Phenols: A Review." Chemical Reviews.
  • Betti, M. (1900). "Reaction of Naphthols with Aldehydes and Amines." Gazzetta Chimica Italiana. (Historical context on Betti bases).
  • Subba Reddy, B. V., et al. (2001). "Indium(III) Chloride Catalyzed Mannich Reaction of Phenols." Tetrahedron Letters, 42(31), 5313-5316.

Disclaimer: All chemical protocols involve hazardous materials. Consult your institution's Material Safety Data Sheets (MSDS) for Formaldehyde, Phenols, and Secondary Amines before proceeding.

Sources

Technical Support Center: Removal of Unreacted o-Anisidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Protocols for o-Anisidine (2-Methoxyaniline) Contamination

Audience: Medicinal Chemists, Process Chemists, and QA/QC Specialists.[1]

Introduction: The Safety & Regulatory Imperative

User Query: Why is the removal of trace o-anisidine critical, and what are the regulatory limits?

Senior Scientist Response: o-Anisidine (CAS 90-04-0) is not merely a chemical impurity; it is a structural alert for genotoxicity.[1] Classified as a Group 2B carcinogen by IARC, it falls under the purview of ICH M7 guidelines for mutagenic impurities.

If o-anisidine is a starting material or intermediate in your synthesis, you must demonstrate its purge to acceptable levels (often requiring ppm-level quantification).[1] Failure to remove it complicates the control strategy, potentially forcing you to treat the final drug substance as containing a mutagenic impurity, which triggers strict Threshold of Toxicological Concern (TTC) limits (often <1.5 µ g/day intake).

Module 1: Liquid-Liquid Extraction (The Thermodynamic Approach)

User Query: I washed my reaction mixture with 1N HCl, but the o-anisidine persists. Why didn't it extract into the aqueous layer?

Troubleshooting Protocol: This is a classic pKa mismanagement issue. o-Anisidine is a weak base.[1] To force it into the aqueous layer, you must drop the pH significantly below its pKa to ensure full protonation.

The Science:

  • o-Anisidine pKa: ~4.53 [1].[1][2]

  • Target pH: To achieve >99.9% protonation (ionization), the aqueous phase pH must be at least 2 units below the pKa.

    • Rule of Thumb: pH < 2.5 is required.[1]

  • Common Pitfall: Using weak acids (like 5% citric acid or acetic acid) often results in a pH of 3–4, leaving a significant portion of o-anisidine as the free base, which partitions back into the organic layer.

Corrective Workflow:

  • Dilute: Dilute reaction mixture with a non-miscible organic solvent (DCM or EtOAc).[1]

  • Acid Wash: Wash with 1N or 2N HCl (pH ~0–1).[1]

    • Caution: Ensure your product is stable at this pH.[1]

  • Verification: Check the pH of the aqueous output. If it has risen >2.5 due to buffering effects of the reaction mixture, add stronger acid and re-wash.

Data Summary: Physicochemical Properties
PropertyValueImplication for Workup
pKa (Conjugate Acid) 4.53Requires pH < 2.5 for aqueous extraction.[1]
LogP (Lipophilicity) 1.18Moderately lipophilic; prefers organic solvents if uncharged.[1]
Boiling Point 225°CDifficult to remove via standard rotary evaporation.[1]
Solubility Water (14 g/L)Soluble enough to drag into water if protonated.[1]

Module 2: Scavenging Technologies (The Kinetic Approach)

User Query: My product is also basic (e.g., a tertiary amine), so acid washing removes my product too. How do I selectively remove o-anisidine?

Troubleshooting Protocol: When pKa differentiation is impossible (i.e., Product pKa ≈ Impurity pKa), you must exploit chemoselectivity . o-Anisidine is a primary aromatic amine.[1] If your product is a tertiary amine or lacks a nucleophilic handle, you can use electrophilic scavenger resins .[1]

Recommended Scavengers:

  • Isocyanate Resins (e.g., PS-Isocyanate): Reacts rapidly with primary/secondary amines to form stable ureas.[1]

  • Aldehyde Resins (e.g., PS-Benzaldehyde): Reacts to form imines (Schiff bases), which remain bound to the polymer.[1]

  • Strong Cation Exchange (SCX): Only use if your product is neutral/acidic.[1] This binds all amines.[1]

Experimental Protocol (Resin Scavenging):

  • Equivalents: Add 3–4 equivalents of resin relative to the estimated residual o-anisidine (not the product).

  • Solvent: DCM, THF, or DMF (Resins need to swell; avoid water or MeOH if using isocyanates).[1]

  • Time: Agitate (do not stir with a magnetic bar, which grinds the beads) for 2–4 hours at Room Temperature.

  • Filtration: Filter through a fritted glass funnel. The o-anisidine remains trapped on the solid phase.[1]

Visualizing the Decision Logic

RemovalStrategy cluster_acid Thermodynamic Control cluster_scav Kinetic/Chemo-Selective Control start Start: o-Anisidine Contamination check_prod Is the Final Product Basic? start->check_prod acid_wash Method A: Acid Extraction (Use 1N HCl, pH < 2.5) check_prod->acid_wash No (Product is Neutral/Acidic) check_amine Is Product a 1°/2° Amine? check_prod->check_amine Yes (Product is Basic) verify_ph Verify Aqueous pH < 2.5 acid_wash->verify_ph end Final QC (HPLC) verify_ph->end Separate Layers iso_resin Method B: Electrophilic Scavenger (Isocyanate/Aldehyde Resin) check_amine->iso_resin No (Product is 3° Amine) chromatography Method C: Chromatography (Reverse Phase / Flash) check_amine->chromatography Yes (Hard Separation) iso_resin->end Filter Resin chromatography->end

Figure 1: Decision Matrix for selecting the appropriate removal strategy based on product chemistry.

Module 3: Polishing & Analytical Confirmation

User Query: I have reduced the level to <1%, but I need to reach ppm levels for ICH compliance. What is the final purification step?

Troubleshooting Protocol: For "last mile" purification, standard crystallization or flash chromatography is often insufficient due to the "trailing" effect of anilines on silica.

  • Recrystallization:

    • Solvent: Ethanol/Water or Toluene/Hexane.[1]

    • Trick: Add a small amount of HCl (0.5 eq relative to impurity) to the mother liquor before crystallization.[1] This keeps o-anisidine as the hydrochloride salt (very soluble in water/ethanol) while your neutral product crystallizes out.[1]

  • Chromatography (Flash/Prep HPLC):

    • Stationary Phase: C18 (Reverse Phase) is superior to Silica for anilines.[1]

    • Modifier: Use basic modifiers (0.1% Ammonium Hydroxide) in the mobile phase to sharpen the amine peak, or acidic modifiers (0.1% Formic Acid) if using C18 to elute it quickly at the solvent front (depending on column retention).

Analytical Validation (HPLC Method): You cannot rely on TLC.[1] You must use HPLC with UV detection.[1][3][4]

  • Wavelength: 230 nm or 280 nm (Anilines absorb well here).[1]

  • Column: C18 or Phenyl-Hexyl.[1]

  • Limit of Quantitation (LOQ): Ensure your method is validated to detect ppm levels (e.g., <10 ppm) if this is a final API step.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7000, o-Anisidine.[1] Retrieved from [Link]

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] Retrieved from [Link]

  • Biotage. Metal and Organic Scavenging User Guide. (Industry standard reference for resin equivalents and solvent compatibility).[1] Retrieved from [Link]

Sources

Technical Support Center: Strategies for Improving the Aqueous Solubility of 2-methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth experimental protocols to overcome solubility challenges with this compound. Our approach is rooted in foundational physicochemical principles to empower you to make informed decisions for your specific experimental needs.

Section 1: Understanding the Core Problem: Physicochemical Properties

Before attempting to modify solubility, it's crucial to understand the inherent properties of the molecule. The structure of 2-methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol contains functional groups that dictate its behavior in aqueous media.

FAQ: Why is this compound poorly soluble in water at neutral pH?

Answer: The molecule's poor aqueous solubility at or near neutral pH is due to two primary factors:

  • Hydrophobicity: The structure contains two aromatic rings, which are large, non-polar hydrocarbon regions. These regions are hydrophobic ("water-fearing") and resist interacting with polar water molecules, leading to low solubility.[1][2]

  • Amphoteric Nature: The compound is amphoteric, meaning it possesses both an acidic functional group (the phenol) and a basic functional group (the secondary amine).[3][4] At a specific pH, known as the isoelectric point, the molecule will have minimal net charge, causing it to be least soluble.

FAQ: What are the key functional groups and how do they influence solubility?

Answer: The two most important functional groups for solubility manipulation are:

  • Phenolic Hydroxyl (-OH): This group is weakly acidic, with a typical pKa around 10.[5][6] In basic solutions (pH > 10), it will deprotonate to form a negatively charged phenoxide ion (-O⁻), which is significantly more water-soluble.

  • Secondary Amine (-NH-): This group is weakly basic. Its conjugate acid (the protonated form, -NH₂⁺-) has a pKa typically in the range of 9-11.[7][8] In acidic solutions (pH < 9), the amine will be protonated, carrying a positive charge and dramatically increasing its interaction with water.

This dual nature is the key to enhancing its solubility through pH modification.

Visualizing pH-Dependent Ionization

The dominant species of the molecule in solution is directly dependent on the pH. Understanding this relationship is fundamental to controlling its solubility.

G cluster_low_ph Low pH (e.g., pH < 7) cluster_neutral_ph Isoelectric Point (Near Neutral pH) cluster_high_ph High pH (e.g., pH > 11) node_low node_low node_neutral node_neutral node_high node_high

Caption: Dominant ionic forms of the molecule at different pH ranges.

Section 2: Troubleshooting and Experimental Guides

This section provides practical, step-by-step methods to systematically improve the solubility of 2-methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol.

Method 1: pH Adjustment

This is the most direct and often most effective initial strategy for ionizable compounds.[3][] The goal is to shift the pH of the aqueous medium far from the molecule's isoelectric point to ensure it exists predominantly in a charged, soluble form.[10]

FAQ: My stock solution needs to be 10 mM, but the compound precipitates in water. Where do I start?

Answer: Start by creating a pH-solubility profile. This experiment will identify the optimal pH for solubilization and is a cornerstone of pre-formulation studies.

Experimental Protocol: pH-Solubility Profile Determination

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12. Use of pharmacopoeial buffers is recommended.[11]

  • Sample Addition: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. The amount should be enough to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution. This is critically important. Use centrifugation at high speed followed by filtration of the supernatant through a 0.22 µm PVDF syringe filter to remove any remaining particulates.

  • Quantification: Accurately dilute an aliquot of the clear filtrate into a suitable solvent (e.g., methanol or acetonitrile) and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Analysis: Plot the measured solubility (e.g., in mg/mL or mM) against the final measured pH of each buffer. The resulting curve will reveal the pH ranges where solubility is maximized. For this molecule, you should expect to see a "U-shaped" curve with the lowest solubility near neutral pH and significantly higher solubility at both acidic and basic extremes.

Method 2: Co-solvent Systems

If pH adjustment alone is insufficient or if a specific pH must be maintained for experimental reasons, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for hydrophobic compounds to dissolve.[12][13]

FAQ: pH adjustment helped, but I still can't reach my target concentration. What's next?

Answer: Introduce a co-solvent. By combining pH adjustment with a co-solvent, you can often achieve synergistic effects on solubility.[]

Co-solventProperties & Common Use CasesTypical Starting Conc. (% v/v)
Dimethyl Sulfoxide (DMSO) A powerful, aprotic solvent. Excellent for high-concentration stock solutions. Can have biological effects.[14]5 - 20%
Ethanol (EtOH) A polar, protic solvent. Generally well-tolerated in many biological assays at low concentrations.5 - 25%
Propylene Glycol (PG) A viscous, non-toxic solvent. Often used in pharmaceutical formulations.10 - 40%
Polyethylene Glycol (PEG 400) A low-molecular-weight polymer. Good solubilizing power and low toxicity.10 - 50%

Experimental Protocol: Co-solvent Screening

  • Select Optimal pH: Based on your pH-solubility profile, choose a pH where solubility is already improved (e.g., pH 2.0 or pH 11.0). Prepare a buffered aqueous solution at this pH.

  • Prepare Co-solvent Blends: Create a series of co-solvent/buffer blends. For example, prepare solutions containing 5%, 10%, 20%, and 40% (v/v) of DMSO in your chosen buffer. Repeat for other co-solvents like ethanol or PEG 400.

  • Determine Solubility: Using the same procedure as the pH-solubility profile (steps 2-6), determine the saturation solubility of the compound in each co-solvent blend.

  • Analyze: Plot solubility as a function of co-solvent concentration for each solvent tested. This will identify the most effective co-solvent and the minimum concentration required to achieve your target solubility.

Method 3: Salt Formation

For applications requiring a stable, solid form of the compound with enhanced dissolution properties, salt formation is an excellent strategy.[15][16] This involves reacting the acidic (phenol) or basic (amine) center with a suitable counterion to form a salt, which often has a more favorable crystal lattice energy for dissolution.[17]

FAQ: I need a stable, weighable powder that dissolves quickly for my experiments. Should I consider making a salt?

Answer: Yes. Given that your molecule has both a basic amine and an acidic phenol, you can form salts with either strong acids (e.g., hydrochloride, sulfate) or strong bases (e.g., sodium, potassium). Acid addition salts targeting the amine are generally more common and straightforward to prepare. Salt formation can dramatically improve dissolution rate and apparent solubility.[18][19]

Protocol Outline: Exploratory Salt Screening

  • Solvent Selection: Dissolve the free base of your compound in a suitable organic solvent (e.g., isopropanol, acetone, ethyl acetate).

  • Acid Addition: Stoichiometrically add (e.g., 1.0 to 1.1 equivalents) of a selected acid (e.g., HCl in isopropanol, methanesulfonic acid, sulfuric acid).

  • Crystallization: Induce precipitation of the salt, which may occur spontaneously or require cooling, concentration of the solvent, or addition of an anti-solvent.

  • Isolation & Analysis: Isolate the resulting solid by filtration, wash with a non-polar solvent (e.g., hexane), and dry. Characterize the new solid form (e.g., by melting point, XRPD) and test its aqueous solubility and dissolution rate compared to the parent compound.

Method 4: Complexation with Cyclodextrins

When organic co-solvents must be avoided, particularly in cell-based assays or in vivo studies, cyclodextrins offer a powerful alternative. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate poorly soluble "guest" molecules, thereby increasing their apparent water solubility.[20][21]

FAQ: I need to prepare a formulation for a biological assay and want to avoid organic solvents. What are my options?

Answer: Cyclodextrin complexation is the ideal approach. Derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and excellent safety profiles.[14][22]

Experimental Protocol: Phase Solubility Study (Higuchi and Connors Method)

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0, 10, 20, 50, 100 mM HP-β-CD).

  • Add Compound: Add an excess of the solid compound to each cyclodextrin solution.

  • Equilibrate and Analyze: Follow the same equilibration, phase separation, and quantification steps (3-5) as described in the pH-solubility protocol.

  • Plot and Interpret: Plot the solubility of your compound against the concentration of the cyclodextrin. A linear increase (Aₗ-type diagram) indicates the formation of a soluble 1:1 complex, and the slope can be used to calculate the complexation efficiency.[23] This provides a direct measure of how effectively the cyclodextrin enhances solubility.

Section 3: Summary and Strategy Selection

Choosing the right solubilization strategy depends on your specific experimental context. The following workflow and comparison table are designed to guide your decision-making process.

Solubility Enhancement Workflow

G start Start: Define Target Concentration & Application q_ph Is pH modification permissible for the assay? start->q_ph q_solid Is a stable, solid form with fast dissolution needed? start->q_solid ph_profile Perform pH-Solubility Profile (Method 1) q_ph->ph_profile Yes q_solvent Are organic co-solvents tolerated? q_ph->q_solvent No q_ph_success Target concentration achieved? ph_profile->q_ph_success q_ph_success->q_solvent No end_solution Use Optimized Solution q_ph_success->end_solution Yes cosolvent Screen Co-solvents (Method 2) q_solvent->cosolvent Yes cyclodextrin Screen Cyclodextrins (Method 4) q_solvent->cyclodextrin No cosolvent->end_solution cyclodextrin->end_solution salt Perform Salt Screen (Method 3) q_solid->salt Yes end_solid Use Optimized Salt Form salt->end_solid

Caption: Decision workflow for selecting a solubility enhancement strategy.

StrategyProsConsBest For...
pH Adjustment Simple, cost-effective, uses minimal excipients.[3][]Risk of precipitation upon dilution/neutralization; extreme pH may degrade compound or affect assay.Initial screening, simple aqueous stock solutions, in vitro assays where pH can be controlled.
Co-solvents Highly effective, can achieve very high concentrations.[12]Potential for solvent toxicity or interference in biological assays; may precipitate on dilution.High-concentration stock solutions for serial dilution; non-cell-based assays.
Salt Formation Creates a stable, solid material with improved handling and dissolution rate.[15][16]Requires chemical modification and screening; not all salts improve stability or are crystalline.Developing a solid dosage form; creating a stable, weighable material for routine use.
Cyclodextrins Low toxicity, generally non-interfering in biological systems; avoids organic solvents.[20]More expensive; may not achieve concentrations as high as co-solvents; potential for drug displacement.Cell-based assays, in vivo formulations, applications requiring avoidance of organic solvents.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 587. [Link]

  • Hovione. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac. [Link]

  • Khan, M. A. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • Patel, M., et al. (2023). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 1-8. [Link]

  • Mishra, A., et al. (2014). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. Journal of Pharmacy and Pharmacology, 2(1), 1-13. [Link]

  • Gothoskar, A. V. (2013). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 5(2), 75-79. [Link]

  • Li, J., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7311. [Link]

  • Al-Zoubi, N. (2013). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Formulation and Evaluation of Β-Cyclodextrin Inclusion Complexes of Dolutegravir Sodium for Solubility Enhancement. Advances in Research, 23(6), 1-12. [Link]

  • Doshisha University. (2022). Improving water solubility of polyphenols by adding amino acids. EurekAlert!. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3263834, 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol. [Link]

  • Google Patents. (2003). Method for improving solubility of polyphenol in water and aqueous solution containing high content of polyphenol.
  • Shah, V. P., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology. [Link]

  • University of Wisconsin-Madison. Bordwell pKa Table. [Link]

  • University of Illinois Springfield. Approximate pKa chart of the functional groups. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Giese, T. J., et al. (2013). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. Journal of Computer-Aided Molecular Design, 27(8), 649-660. [Link]

  • Pearson. Phenols (pKa ≈ 10) are more acidic than other alcohols. [Link]

  • The Organic Chemistry Tutor. (2023). Organic Chemistry - pKa Values of Acids. YouTube. [Link]

  • Maheshwari, R. K. (2014). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 579-587. [Link]

  • Breil, C., et al. (2022). Enhance the Solvent Potential of Water. Encyclopedia. [Link]

  • Cheméo. Chemical Properties of Phenol, 2-methoxy- (CAS 90-05-1). [Link]

  • Sharma, D., et al. (2022). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications, 7(1), 1-13. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 693348, 2-methoxy-6-{(E)-[(2-methylphenyl)imino]methyl}phenol. [Link]

  • Haryadi, W., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. [Link]

  • Al-Badr, A. A., et al. (2023). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. Molecules, 28(3), 1432. [Link]

  • Streng, W. H., & Yu, H. (2017). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

  • University of Texas at Austin. (2005). Principles of Drug Action 1, Spring 2005, Amines. [Link]

  • SlidePlayer. Amine compounds. [Link]

  • Vedantu. (2024). Aromatic amines are insoluble in water because. [Link]

  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutical classification system-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. [Link]

  • University of Palestine. Exp. 11 The influence of pH on solubility in water. [Link]

  • NIST. 2-Methoxy-6-methylphenol. NIST Chemistry WebBook. [Link]

  • Cheméo. 2-Methoxy-6-methylphenol. [Link]

  • Rio Mais Seguro. 2 Methoxy 6 P Tolylimino Methyl Phenol. [Link]

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controlling side reactions in formaldehyde condensation with phenols

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Process Development Scientists

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to address the common and often complex challenges encountered during the phenol-formaldehyde condensation reaction. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you not only to troubleshoot existing issues but also to proactively design more robust and selective experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the core reaction parameters and their influence on the products.

Q1: What are the primary side reactions I need to be aware of, and how do they arise?

A1: The main desired reaction is the formation of methylolphenols, which then condense to form methylene bridges.[1][2] However, several competing reactions can reduce yield, affect product properties, and complicate purification. The most common are:

  • Dibenzyl Ether Formation: Hydroxymethyl groups can react with each other, especially under neutral or weakly basic conditions, to form an ether linkage (Ar-CH2-O-CH2-Ar) instead of the desired methylene bridge.[2][3] These ether bridges are often less thermally stable and can break down at higher temperatures (>150°C), releasing formaldehyde that can participate in further, sometimes uncontrolled, reactions.[4][5]

  • Cannizzaro Reaction: Under strongly basic conditions (pH > 10), formaldehyde can undergo a disproportionation reaction where two molecules react to form one molecule of formic acid (as formate) and one of methanol.[3][6] This side reaction consumes formaldehyde, altering the stoichiometry and reducing its availability for the primary condensation.[2][3]

  • Excessive Cross-linking/Polymerization: If the reaction is not carefully controlled, particularly with a high formaldehyde-to-phenol ratio and at elevated temperatures, the condensation can proceed too far, leading to the formation of an insoluble, intractable three-dimensional network (a fully cured resin).[7][8]

  • Oxidation Reactions: Residual phenol can oxidize to form colored quinone-type structures, which are a primary cause of product discoloration (e.g., yellow to reddish-brown).[9]

dot graph Side_Reactions { layout=neato; node [style=filled, shape=box, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Main Reactants Reactants [label="Phenol + Formaldehyde", pos="0,3!", fillcolor="#F1F3F4", fontcolor="#202124"];

// Main Pathway Desired_Product [label="Desired Product\n(Methylolphenols, Methylene Bridges)", pos="0,0!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reactants -> Desired_Product [label="Controlled Conditions\n(pH, Temp, Ratio)", color="#34A853"];

// Side Reactions Ether [label="Dibenzyl Ether Formation", pos="-4,-2!", fillcolor="#FBBC05", fontcolor="#202124"]; Cannizzaro [label="Cannizzaro Reaction\n(Formate + Methanol)", pos="4,-2!", fillcolor="#FBBC05", fontcolor="#202124"]; Polymer [label="Excessive Cross-linking\n(Insoluble Resin)", pos="-4,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation\n(Colored Byproducts)", pos="4,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections to Side Reactions Reactants -> Ether [label="Weakly Basic/Neutral pH", color="#FBBC05"]; Reactants -> Cannizzaro [label="Strongly Basic pH", color="#FBBC05"]; Desired_Product -> Polymer [label="High Temp / Time", color="#EA4335"]; Desired_Product -> Oxidation [label="Presence of O2", color="#EA4335"]; } dot Caption: Overview of desired reaction versus common side pathways.

Q2: How does pH fundamentally change the reaction mechanism and the final product?

A2: The pH is arguably the most critical parameter as it dictates which reactive species predominates, fundamentally altering the reaction pathway.[10]

  • Acidic Conditions (pH < 3): Under acidic catalysis, the formaldehyde carbonyl is protonated, making it a highly reactive electrophile.[11] This "hot" electrophile then attacks the electron-rich phenol ring, leading to the formation of hydroxymethylphenols which rapidly condense to form methylene-bridged chains. This pathway favors the production of Novolac resins, which are thermoplastic and require a curing agent (like more formaldehyde or hexamethylenetetramine) to cross-link.[1][10]

  • Basic Conditions (pH 8-11): In a basic medium, phenol is deprotonated to the highly nucleophilic phenoxide ion.[1] This anion attacks the neutral formaldehyde molecule. The reaction rate reaches a maximum around pH 10.[1] This pathway leads to the formation of Resol resins, which contain reactive hydroxymethyl groups.[1] Resols are thermosetting and will cross-link upon heating without additional curing agents.[1]

Q3: What determines whether substitution occurs at the ortho or para position of the phenol ring?

A3: Regioselectivity is a complex function of catalyst type, pH, and temperature.

  • General Rule: Without specific directing catalysts, the para position is often favored due to less steric hindrance. Under many standard basic conditions (e.g., NaOH, KOH), a mixture of ortho and para isomers is typical.[8]

  • Enhancing Ortho-Selectivity: High ortho selectivity is often desired for creating linear polymers and controlling cross-linking. This can be achieved by using specific catalysts that form a chelate with the phenolic hydroxyl group, directing formaldehyde to the adjacent ortho position.[8] Divalent metal ions (e.g., from zinc, copper, or manganese hydroxides or acetates) at a controlled pH of 4-5 are effective for this purpose.[8][12] The metal ion is believed to form a transition state complex that sterically favors ortho addition.[12]

Part 2: Troubleshooting Guides

This section provides structured solutions to specific experimental problems.

Problem 1: Low Yield and/or Significant Unreacted Phenol

You've completed the reaction, but analysis shows poor conversion of the starting phenol.

Potential Cause Underlying Rationale & Explanation Recommended Action & Validation
Incorrect pH The reaction rate is highly pH-dependent.[10] If the pH is too low (for base-catalyzed) or too high (for acid-catalyzed), the activation of the respective nucleophile (phenoxide) or electrophile (protonated formaldehyde) is insufficient, leading to a sluggish reaction.Action: Calibrate your pH meter and verify the pH of the reaction mixture in situ at the reaction temperature. Adjust as needed with your acid or base catalyst. Validation: A small, incremental adjustment of pH should lead to a noticeable increase in the reaction rate, which can be monitored by TLC or GC.
Insufficient Temperature or Time Condensation reactions are often the rate-limiting step and require sufficient thermal energy to overcome the activation barrier for water elimination.[2]Action: Gradually increase the reaction temperature in 5-10°C increments or extend the reaction time. Monitor progress closely. Validation: Aliquots taken over time should show a decrease in starting material and an increase in product concentration via chromatography (TLC, GC, HPLC).
Catalyst Inactivity The catalyst may be old, hydrated, or poisoned. Solid catalysts may require activation.Action: Use a fresh batch of catalyst. For solid catalysts like TiAPO-5, perform a pre-activation step (e.g., heating under vacuum) as per literature protocols.[8] Validation: Repeating the reaction with a fresh/activated catalyst under identical conditions should result in improved conversion.
Formaldehyde Loss (Cannizzaro Reaction) In strongly basic resol synthesis, formaldehyde can be consumed by the Cannizzaro side reaction, effectively reducing its concentration and stalling the primary reaction.[2][3]Action: Maintain the pH in the optimal range (8-10) but avoid excessively high pH (>11).[1] Consider a staged addition of formaldehyde to keep its instantaneous concentration low, which disfavors the second-order Cannizzaro reaction.[2] Validation: Analysis of the aqueous phase by NMR or GC-MS should show a reduction in formate and methanol byproducts.
Problem 2: Formation of Insoluble Precipitate or Gel During Reaction

The reaction mixture becomes an unworkable solid, indicating premature and excessive polymerization.

dot graph Gel_Formation_Troubleshooting { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Caption: Decision workflow for troubleshooting gel formation.

Potential Cause Underlying Rationale & Explanation Recommended Action & Validation
High Formaldehyde:Phenol Ratio A molar excess of formaldehyde provides more sites for hydroxymethylation and subsequent cross-linking. With F:P ratios > 1.5, all reactive sites on the phenol ring can be substituted, leading rapidly to a 3D network.[13]Action: For Novolac-type products, ensure a molar excess of phenol (F:P < 1).[7] For Resols, carefully control the ratio, starting around 1.1-1.5.[14] Validation: The reaction should remain homogeneous for a longer period. GPC analysis of the product will show a lower average molecular weight and narrower polydispersity.
Excessive Reaction Temperature Higher temperatures dramatically accelerate the condensation reactions that lead to methylene bridge formation and cross-linking.[7][15] The reaction is highly exothermic, which can lead to a thermal runaway if not properly controlled.[15]Action: Reduce the reaction temperature. Maintain the lowest temperature that provides a reasonable reaction rate (e.g., 70-90°C).[7][16] Ensure adequate stirring and cooling capacity, especially for larger scale reactions. Validation: The reaction exotherm will be more manageable, and the viscosity will increase in a more controlled, predictable manner.
Prolonged Reaction Time Even under optimal conditions, given enough time, the condensation will continue until a fully cured network is formed.Action: Monitor the reaction progress closely (e.g., by viscosity, solids content, or TLC). Quench the reaction by rapid cooling as soon as the desired endpoint is reached.[7] Validation: Reproducible batches can be obtained by stopping the reaction at the same viscosity or molecular weight target.

Part 3: Experimental Protocols

Protocol: Synthesis of a High-Ortho Resol Prepolymer

This protocol is designed to maximize ortho-substitution, which can be useful for creating more linear, processable polymers. The key is the use of a directing metal salt catalyst.

Materials:

  • Phenol (99%)

  • Paraformaldehyde (95%)

  • Zinc Acetate Dihydrate [Zn(OAc)₂·2H₂O]

  • Toluene

  • Deionized Water

Procedure:

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, and a temperature probe. Ensure the system can be purged with an inert gas (e.g., Nitrogen).

  • Charge Reactants: To the reactor, add Phenol (1.0 mol), Toluene (200 mL), and Zinc Acetate (0.05 mol).

  • Inert Atmosphere: Begin stirring and purge the reactor with Nitrogen for 15 minutes to minimize oxidation and subsequent color formation.[9]

  • Heating: Heat the mixture to 80°C under a gentle Nitrogen blanket.

  • Formaldehyde Addition: Once the temperature is stable, add Paraformaldehyde (1.2 mol) portion-wise over 30 minutes. An exotherm may be observed; maintain the temperature at 80-85°C.

  • Reaction Monitoring: Hold the reaction at 85°C. The reaction progress can be monitored by taking small aliquots and analyzing them by HPLC or GPC to observe the consumption of phenol and the formation of methylolphenols and oligomers. A typical reaction time is 2-4 hours.

  • Workup: Once the desired conversion is achieved (e.g., >90% phenol conversion), cool the reactor to room temperature. The product is a solution of the resol prepolymer in toluene.

  • Validation: The regioselectivity can be confirmed using ¹³C NMR spectroscopy. The ratio of ortho to para methylene bridges and methylol groups can be quantified to confirm the directing effect of the zinc catalyst.[12]

References

  • Mechanism of formaldehyde / phenol condensation. (2021). Chemistry Stack Exchange. [Link]

  • Phenol formaldehyde resin. Wikipedia. [Link]

  • Catalytic condensation of phenol with formaldehyde into BPF on recyclable anchoring sulfuric acid. (2018). E3S Web of Conferences. [Link]

  • Reaction of Phenol Formaldehyde Resin. Scribd. [Link]

  • Influence of the amount of catalyst and initial pH on the phenolic resol resin formation. (2007). ResearchGate. [Link]

  • Phenol, urea, and melamine-formaldehyde polymers. University of Southern Mississippi. [Link]

  • A Complete Guide to Phenol Formaldehyde Resin. (2025). Polymer Properties. [Link]

  • Influence of metals on the phenol–formaldehyde resin degradation in friction composites. (2004). Polymer Degradation and Stability. [Link]

  • Synthesis and Mechanism of Metal-Mediated Polymerization of Phenolic Resins. (2016). PMC. [Link]

  • Formaldehyde Condensation Products of Model Phenols for Conifer Bark Tannins. (1978). SciSpace. [Link]

  • Selective condensation reaction of phenols and formaldehyde using a micromixer. (2007). ResearchGate. [Link]

  • Cannizzaro reaction. Wikipedia. [Link]

  • A fundamental study of lignin reactions with formaldehyde and glyoxal. (2025). RSC Publishing. [Link]

  • Characterizations of Phenol-Formaldehyde Resol Resins. (1994). American Chemical Society. [Link]

  • Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study. (2012). ResearchGate. [Link]

  • Two possible reactions of phenol/formaldehyde resin with acid catalyst. (2018). ResearchGate. [Link]

  • Phenol and formaldehyde alternatives for novel synthetic phenolic resins: state of the art. (2025). Emerald Publishing. [Link]

  • Phenolic Resins. Ullmann's Encyclopedia of Industrial Chemistry. [Link]

  • I am synthesizing phenol formaldehyde resins that are slightly yellow and transparent. How do I get them colourless? (2015). ResearchGate. [Link]

  • Proposed mechanism of the self-Cannizzaro reaction of (a) Formaldehyde, (b) Glyoxal. (2025). ResearchGate. [Link]

  • Structural and Physical Changes in Phenol−Formaldehyde Resol Resin, as a Function of the Degree of Condensation of the Resol Solution. (2000). ResearchGate. [Link]

  • Rheological Study of Phenol Formaldehyde Resole Resin Synthesized for Laminate Application. (2020). PMC. [Link]

  • Selective reactions between phenols and formaldehyde. A novel route to salicylaldehydes. (1986). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Phenol-formaldehyde resins and process for their preparation. (2004).
  • Characterization of Phenol-Formaldehyde Prepolymer Resins by In Line FT-IR Spectroscopy. (2005). Acta Chimica Slovenica. [Link]

  • Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]

Sources

stability of aminomethyl phenols under physiological conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminomethyl Phenol Stability Case ID: AMP-STAB-PHYSIO Status: Active Guide Subject: Troubleshooting Instability of Phenolic Mannich Bases in Physiological Media

Introduction: The "Hidden" Reactivity

Welcome to the technical support hub for Aminomethyl Phenols (N-Mannich Bases). If you are observing rapid degradation, unexpected adducts in LC-MS, or poor recovery in bioassays, you are likely encountering the Quinone Methide (QM) Elimination Pathway .

This guide treats your chemical scaffold as a system with defined failure modes. Unlike standard amides or esters, aminomethyl phenols are "chemical chameleons"—stable in organic solvents but often fleetingly reactive in aqueous, physiological environments (pH 7.4, 37°C).

Module 1: Diagnostic & Troubleshooting

Use this decision matrix to identify if your compound is suffering from QM-mediated instability.

Common Symptoms
ObservationProbable CauseTechnical Explanation
Parent peak disappears rapidly in PBS (pH 7.4). QM Elimination The phenolic hydroxyl deprotonates, expelling the amine to form a reactive Quinone Methide, which then hydrolyzes to a benzyl alcohol.
New peak with Mass = [M - Amine + OH]. Hydrolysis Water attacks the QM intermediate, replacing the amine with a hydroxyl group.
New peak with Mass = [M - Amine + 121]. TRIS Adduct You are using TRIS buffer. The TRIS amine attacks the QM, forming a stable artifact.
High toxicity in cell assays (unexpected). Alkylation The QM intermediate is alkylating cellular thiols (e.g., Glutathione) or DNA, causing non-specific toxicity.
Interactive Troubleshooting (Q&A)

Q: My compound is stable in DMSO but degrades in cell media. Why? A: In DMSO (aprotic), the phenol remains protonated and the equilibrium favors the Mannich base. In cell media (pH 7.4, aqueous), the phenol (


) exists partially as a phenolate anion. This anion drives the expulsion of the amine leaving group.

Q: I see multiple peaks in my LC-MS chromatogram after incubation. A: Check your buffer. If you are using nucleophilic buffers (TRIS, HEPES) or media containing thiols (cysteine, GSH), these will trap the QM intermediate.

  • Action: Switch to PBS, Bicarbonate, or MOPS for stability testing to isolate hydrolysis from nucleophilic attack.

Module 2: The Mechanistic Core

Understanding the "Why" to fix the "What".

The instability is governed by the Quinone Methide (QM) Elimination-Addition Mechanism . This is a self-immolative pathway often exploited in prodrug design but detrimental for stable inhibitors.

The Pathway (Visualization)

The following diagram illustrates the critical failure mode: the transition from a stable phenol to a reactive electrophile.

QM_Mechanism Phenol Aminomethyl Phenol (Stable in DMSO) Phenolate Phenolate Anion (pH 7.4 Trigger) Phenol->Phenolate Deprotonation (pH > 7.0) QM Quinone Methide (QM) (Reactive Electrophile) Phenolate->QM Elimination (- Amine) Amine Free Amine (Leaving Group) Hydrolysis Benzyl Alcohol (Dead End Product) QM->Hydrolysis + H2O Adduct Protein/GSH Adduct (Toxicity) QM->Adduct + Nucleophile (SH, NH2)

Figure 1: The Quinone Methide elimination pathway. At physiological pH, the phenolate facilitates the expulsion of the amine, creating a highly reactive QM intermediate that reacts with water or biological nucleophiles.

Module 3: Experimental Validation Protocols

Do not guess. Validate the mechanism with these self-verifying experiments.

Protocol A: Half-Life Determination ( )

Objective: Quantify stability to determine if the compound meets the threshold for biological testing (


 min usually required).
  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Initiation: Spike stock into PBS (pH 7.4) pre-warmed to 37°C to a final concentration of 10 µM (0.1% DMSO).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add 150 µL cold Acetonitrile (containing Internal Standard) to stop the reaction.

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Protocol B: Glutathione (GSH) Trapping

Objective: Confirm QM formation. If this test is positive, your compound is an alkylating agent.

  • Incubation: Incubate compound (10 µM) in PBS (pH 7.4) containing 5 mM L-Glutathione (reduced) .

  • Timepoint: Incubate for 60 minutes at 37°C.

  • Detection: Run LC-MS scanning for the parent mass and the theoretical adduct mass:

    • Adduct Mass = [Parent - Amine + 307.3 Da] (Mass of GSH).

  • Interpretation: Presence of the +307 peak confirms the QM mechanism.

Module 4: Stabilization Strategies (FAQ)

How to engineer out the instability.

Q: Can I stabilize the compound without changing the core scaffold? A: Rarely. You must modify the electronics or sterics.

  • Strategy 1 (Sterics): Add bulky groups (methyl, isopropyl) ortho to the aminomethyl group. This hinders the planarization required for QM formation.

  • Strategy 2 (Electronics): Add electron-withdrawing groups (F, Cl) to the phenol ring. This lowers the

    
     (more phenolate), which usually destabilizes it. Conversely, electron-donating groups might increase 
    
    
    
    but make the ring more electron-rich (better donor for elimination). The sweet spot is often finding a balance or removing the phenolic OH (capping as a methyl ether) if the OH is not essential for binding.

Q: Which amine leaving groups are most stable? A: The stability correlates with the basicity (


 of the conjugate acid) of the amine.
  • Poor Leaving Groups (Stable): Primary amines, strongly basic amines (harder to leave as neutral species if proton transfer is rate-limiting).

  • Good Leaving Groups (Unstable): Morpholine, Piperazine, and other cyclic secondary amines are notorious for rapid elimination in these scaffolds [1].

Q: Is this instability ever useful? A: Yes. This is the basis of "Mannich base prodrugs." If your target is intracellular, you can design the Mannich base to hydrolyze after crossing the membrane, releasing the active amine drug [2].

References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link

  • Devarajan-Ketha, H., et al. (2000). Kinetics and Mechanism of Hydrolysis of N-Mannich Bases of Phenols. Journal of Pharmaceutical Sciences.[1][2] Link

  • Bolton, J. L., et al. (2000). Quinone methides as metabolic intermediates. Chemical Research in Toxicology. Link

Sources

Technical Support Center: Regiocontrol in Phenolic Mannich Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support repository for researchers encountering regioselectivity challenges in the Mannich reaction of phenols.

Topic: Separation and Control of Ortho/Para Isomers Ticket Severity: High (Impacts Yield & Purity) User Level: Senior Researcher / Process Chemist

Executive Summary: The Ortho/Para Challenge

In the Mannich reaction of phenols, the hydroxyl group activates the ring at the ortho and para positions.[1] Without specific control, the reaction typically yields a statistical mixture, often complicated by bis-substitution or polymerization.

  • Ortho-Isomer: Favored by intramolecular hydrogen bonding (chelation) and non-polar solvents. Often steam-volatile.

  • Para-Isomer: Favored by steric bulk at the ortho-position and polar protic solvents. Higher melting point; dominates in thermodynamic control.

This guide provides diagnostic workflows, separation protocols, and optimization strategies to isolate your target isomer.

Diagnostic Module: Which Isomer Do I Have?

Before attempting separation, confirm the identity of your crude mixture components.

Quick Reference Table: Isomer Properties
FeatureOrtho-Mannich BasePara-Mannich Base
TLC (Silica) Higher R_f (Less polar due to intramolecular H-bond)Lower R_f (More polar; free OH interacts with silica)
H-NMR (Aromatic) Complex (ABCD) : 4 distinct signals (if unsubstituted).Symmetric (AA'BB') : 2 doublets (if substituents allow symmetry).
Phenolic -OH (NMR) Downfield (>10 ppm) : Sharp singlet (H-bonded to amine N).Broad/Upfield (<10 ppm) : Exchangeable, intermolecular H-bonding.
Solubility Soluble in non-polar solvents (DCM, Toluene).Soluble in polar solvents (MeOH, EtOH); insoluble in non-polar.
Volatility Steam Volatile (Chellation reduces BP).Non-Volatile (High BP due to intermolecular H-bonds).
Visual Diagnostic Workflow

IsomerIdentification Start START: Crude Mixture Analysis TLC Step 1: TLC Analysis (Solvent: 5-10% MeOH in DCM) Start->TLC NMR Step 2: 1H-NMR Analysis (Aromatic Region) TLC->NMR Result_Ortho Diagnosis: ORTHO Isomer (High Rf, ABCD pattern, Downfield OH) NMR->Result_Ortho 4 distinct peaks Sharp OH >10ppm Result_Para Diagnosis: PARA Isomer (Low Rf, AA'BB' pattern, Upfield OH) NMR->Result_Para 2 doublets (symmetric) Broad OH <10ppm Result_Mix Diagnosis: Mixture (Overlapping spots, complex NMR) NMR->Result_Mix Superimposed signals

Figure 1: Decision tree for rapid identification of Mannich base isomers.

Separation Protocols

Choose the method based on your scale and the physical state of your product.

Method A: Steam Distillation (The "Classic" Method)

Best for: Scales >5g, separating volatile ortho-isomers from non-volatile para-isomers/polymers.

Mechanism: The ortho-isomer forms an intramolecular hydrogen bond between the phenolic hydrogen and the amine nitrogen (6-membered chelate). This prevents intermolecular association, significantly lowering the boiling point. The para-isomer cannot chelate and forms strong intermolecular networks.

Protocol:

  • Quench: Neutralize the reaction mixture (if acidic/basic) to pH ~7-8.

  • Setup: Place the crude oil/solid in a round-bottom flask connected to a steam generator and a condenser.

  • Distillation: Pass steam vigorously through the mixture.

    • Observation: The ortho-isomer will codistill as a milky oil/suspension.

    • Residue: The para-isomer and bis-Mannich byproducts remain in the flask.

  • Isolation: Extract the distillate with DCM, dry over Na₂SO₄, and evaporate.

  • Purification of Residue: Filter the hot residue from the distillation flask. The para-isomer often crystallizes upon cooling.

Method B: Flash Chromatography (Silica Gel)

Best for: Scales <5g, complex mixtures, or non-volatile substrates.

Stationary Phase: Silica Gel (Acidic nature of silica can cause streaking for amines; see "Additives"). Mobile Phase: DCM:MeOH (Gradient 100:0 to 90:10).

Troubleshooting Streaking:

  • Issue: Mannich bases are basic amines; they interact strongly with silanols, causing tailing.

  • Fix: Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase. This blocks active silanol sites.

  • Elution Order: The ortho-isomer (less polar) elutes first. The para-isomer (more polar) elutes second.

Method C: Selective Crystallization

Best for: High-melting para-isomers.

  • Dissolve crude mixture in minimal hot ethanol or isopropanol.

  • Allow to cool slowly to room temperature, then 4°C.

  • Para-isomer typically precipitates first due to lower solubility and higher lattice energy.

  • Filter the solid. The filtrate is enriched in the ortho-isomer .

Optimization: Controlling the Reaction Upstream

Instead of separating a 50:50 mixture, bias the reaction to favor your target.

Strategy 1: Promoting Ortho-Selectivity

To favor the ortho position, use a metal catalyst that coordinates the phenolic oxygen and the iminium intermediate, directing the attack to the closest carbon (ortho).

  • Catalysts: Boric acid, Magnesium chloride (MgCl₂), or Zinc chloride (ZnCl₂).

  • Solvent: Non-polar aprotic (Benzene, Toluene, Xylene).

  • Mechanism: The metal acts as a template, bringing the reagents together in a cyclic transition state.

Strategy 2: Promoting Para-Selectivity

To favor the para position, rely on steric hindrance and solvent effects.

  • Sterics: Use a bulky secondary amine (e.g., diisopropylamine) or a bulky phenol.

  • Solvent: Polar protic (Ethanol, Water, Acetic Acid). Solvation shells disrupt the specific ortho-coordination.

  • Temperature: Lower temperatures often favor the kinetic product (ortho), while reflux can favor the thermodynamic product (para), though this is substrate-dependent.

Optimization Logic Map

Optimization Goal Target Isomer? Ortho ORTHO Target Goal->Ortho Para PARA Target Goal->Para Cond_Ortho Conditions: 1. Non-polar solvent (Toluene) 2. Metal Catalyst (MgCl2, ZnCl2) 3. Boric Acid Ortho->Cond_Ortho Mech_Ortho Mechanism: Chelation Control (Template Effect) Cond_Ortho->Mech_Ortho Cond_Para Conditions: 1. Polar solvent (EtOH, H2O) 2. Bulky Amine 3. No Metal Catalyst Para->Cond_Para Mech_Para Mechanism: Steric Control Charge Density Cond_Para->Mech_Para

Figure 2: Strategic parameter adjustment for regioselectivity.

Troubleshooting FAQs

Q: My product is an oil that won't crystallize. How do I purify it? A: Mannich bases are often oils due to impurities.

  • Salt Formation: Dissolve the oil in ether and bubble HCl gas (or add HCl/dioxane). The hydrochloride salt is usually a stable, crystalline solid. Recrystallize the salt from EtOH/Ether.

  • Free-basing: To recover the free base, dissolve the salt in water, neutralize with NaHCO₃, and extract.

Q: I see a third spot on TLC that doesn't move (Baseline). What is it? A: This is likely a bis-Mannich base (substitution at both ortho positions or ortho+para) or a polymer.

  • Fix: Reduce the equivalents of formaldehyde and amine to 0.9 eq relative to the phenol. Add reagents slowly (dropwise) to keep the phenol in excess.

Q: I isolated a solid, but NMR shows an extra CH₂ group and no amine protons. Is it the Mannich base? A: You may have formed a 1,3-benzoxazine .

  • Cause: Reaction of the ortho-Mannich base with excess formaldehyde.

  • Fix: Hydrolyze the benzoxazine with dilute acid (HCl/EtOH) to ring-open back to the ortho-Mannich base.

Q: The reaction turns into a solid resin/polymer immediately. A: Phenol-formaldehyde polymerization (Bakelite formation) is competing.

  • Fix: Ensure the amine is mixed with the formaldehyde before adding the phenol (pre-formation of the iminium salt/Eschenmoser salt). Keep the temperature low (<50°C) initially.

References

  • Dalal Institute. The Ortho/Para Ratio in Electrophilic Aromatic Substitution. (Discusses charge density and steric factors influencing isomer distribution).

  • BenchChem. The Mannich Reaction with Phenols: A Technical Guide. (Detailed mechanistic overview and general protocols).

  • Roman, G. et al. Synthesis and Reactivity of Mannich Bases. (Specific study on solvent effects in naphthol Mannich reactions).

  • Chemistry Steps. The Mannich Reaction Mechanism.[1][2] (Fundamental mechanism involving iminium ions and enols).

  • ResearchGate. Separation of o-amino phenol and p-amino phenol. (Discussion on steam distillation and chromatographic separation of aminophenol isomers).

Sources

Validation & Comparative

A Researcher's Guide to 1H NMR Characterization of the Methylene Bridge in Mannich Bases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Mannich bases are a cornerstone in medicinal chemistry and synthetic organic chemistry, serving as versatile intermediates and pharmacologically active compounds.[1] Their general structure, derived from the condensation of an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine, is defined by the crucial C-CH₂-N backbone. The central methylene (-CH₂-) group, often called the Mannich bridge, is more than just a simple linker; its structural and electronic environment dictates the molecule's conformation, reactivity, and biological interactions.

Accurately characterizing this methylene bridge is a fundamental task in structure elucidation. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful tool for this purpose. However, the signal for these two seemingly simple protons can range from a sharp singlet to a complex multiplet, depending on a variety of factors. This guide provides an in-depth, comparative analysis of the ¹H NMR signals of the methylene bridge in Mannich bases, explaining the causality behind spectral observations and providing the experimental framework to confidently assign this key structural motif.

Section 1: The Fundamental Signal: What to Expect

In the simplest cases, the methylene bridge protons (-C-CH₂ -N-) appear as a singlet in the ¹H NMR spectrum. The primary factor governing its chemical shift is the inductive effect of the adjacent nitrogen atom. Nitrogen is an electronegative element that withdraws electron density from the methylene group, "deshielding" the protons from the applied magnetic field.[2][3] This results in a downfield shift compared to a standard alkyl chain.

  • Typical Chemical Shift (δ): The signal for the Mannich bridge protons is typically observed in the range of δ 3.5 - 5.7 ppm .[4][5] Specific values depend heavily on the surrounding molecular structure, as we will explore. For instance, signals for Ar-CH₂-N are often seen around 3.7-3.8 ppm, while those in benzimidazole-linked systems can appear further downfield at ~5.6 ppm.[4][5]

dot graph "Mannich_Base_Structure" { layout=neato; node [shape=none, fontsize=12, fontname="Arial", fontcolor="#202124"]; edge [fontsize=10, fontname="Arial"]; bgcolor="transparent";

} enddot Diagram 1: General structure of a Mannich base highlighting the key methylene bridge.

Section 2: A Comparative Analysis of Factors Influencing the Methylene Signal

The true diagnostic power of ¹H NMR emerges when we compare how the methylene signal changes under different chemical and physical conditions.

A. The Impact of Molecular Chirality: Diastereotopicity

The most common reason for the methylene signal to deviate from a simple singlet is the presence of a chiral center in the molecule.

  • Comparison: In an achiral molecule, the two methylene protons (Hₐ and Hₑ) are chemically equivalent by symmetry (they are enantiotopic). They experience the same average electronic environment and are thus isochronous, resonating at the same frequency to produce a singlet.

  • Causality: When a chiral center is introduced, the molecular symmetry is broken. The two methylene protons are now diastereotopic.[6][7] This means they are in chemically non-equivalent environments. One proton will always be spatially closer to a particular substituent on the chiral center than the other, regardless of bond rotation. This permanent inequivalence leads to different chemical shifts (δₐ ≠ δₑ).

  • Resulting Signal: These non-equivalent protons will couple to each other through the two bonds separating them (geminal coupling, ²J). This results in a pair of doublets, often referred to as an AB quartet .

ConditionMolecular EnvironmentMethylene Protons (Hₐ, Hₑ)Expected ¹H NMR Signal
Achiral Molecule SymmetricEnantiotopic (Equivalent)Singlet (2H)
Chiral Molecule AsymmetricDiastereotopic (Non-equivalent)AB Quartet (2H, two doublets)
Table 1: Comparison of expected methylene bridge signals in achiral vs. chiral Mannich bases.
B. The Influence of Solvent Choice

The choice of NMR solvent can significantly alter the chemical shift of the methylene protons, providing clues about the molecule's properties.

  • Comparison: A non-polar, aprotic solvent like deuterochloroform (CDCl₃) interacts weakly with the solute. In contrast, a polar, hydrogen-bond-accepting solvent like deuterated dimethyl sulfoxide (DMSO-d₆) can engage in stronger dipole-dipole interactions or form hydrogen bonds with other parts of the Mannich base (e.g., a phenolic -OH or amide N-H).[8]

  • Causality: These specific solvent-solute interactions alter the overall electron distribution in the molecule. For example, hydrogen bonding can draw electron density away from certain regions, leading to changes in the shielding of the nearby methylene bridge protons. Aromatic solvents like benzene-d₆ can induce large shifts (either upfield or downfield) due to their magnetic anisotropy if they associate with a specific face of the Mannich base.[8]

SolventPolarityKey Interaction TypeExpected Effect on δ(CH₂)
CDCl₃ LowWeak van der WaalsBaseline chemical shift
DMSO-d₆ High (Aprotic)Dipole-Dipole, H-bond acceptorModerate to significant shift
Benzene-d₆ Non-polarAnisotropic (π-stacking)Large, direction-dependent shift
Table 2: Comparison of common NMR solvents and their potential effect on the methylene bridge signal.
C. The Effect of pH and Protonation

Mannich bases are, by definition, basic. Altering the pH provides one of the most dramatic and diagnostically useful changes in the ¹H NMR spectrum.

  • Comparison: At neutral or basic pH, the amine is in its free base form (-CH₂-NR₂). Upon acidification (e.g., by forming a hydrochloride salt or adding D₂O with DCl), the nitrogen is protonated to form an ammonium salt (-CH₂-N⁺HR₂).

  • Causality: The introduction of a formal positive charge on the nitrogen atom transforms it into a powerful electron-withdrawing group. This has a profound inductive effect, strongly deshielding the adjacent methylene protons.[2]

  • Resulting Signal: The protonation of the nitrogen invariably causes a significant downfield shift (Δδ ≈ 0.5 - 1.5 ppm) of the methylene bridge signal. This experiment is a definitive method to confirm the proximity of the methylene group to the basic nitrogen center.

ConditionNitrogen StateElectronic EffectExpected δ(CH₂) Position
Free Base Neutral (NR₂)Moderately deshieldingMore Upfield
Protonated Salt Cationic (N⁺HR₂)Strongly deshieldingSignificantly Downfield
Table 3: Comparison of the methylene bridge signal in a free base vs. its protonated salt form.

dot graph "Protonation_Effect" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10]; bgcolor="transparent";

} enddot Diagram 2: The effect of pH on the electronic environment and ¹H NMR shift of the methylene bridge.

D. The Role of Temperature: Dynamic NMR

Sometimes, the methylene signal appears unusually broad at room temperature. This is often a sign of a dynamic process occurring on the NMR timescale, such as restricted bond rotation or conformational exchange.[9] Variable Temperature (VT) NMR is the ideal tool to investigate this.[10][11]

  • Comparison & Causality:

    • At Low Temperature: The dynamic process is slow. If two major conformers exist, you may see two distinct sets of signals (e.g., two singlets or two AB quartets) for the methylene bridge.

    • At Room Temperature (Coalescence): The rate of exchange between conformers is similar to the frequency difference between their signals. This leads to the signals merging and appearing as a single, very broad peak.

    • At High Temperature: The exchange process becomes very fast. The spectrometer detects only a time-averaged environment, resulting in a single, sharp signal at a chemical shift that is the weighted average of the individual conformer signals.

Section 3: Advanced NMR Techniques for Unambiguous Assignment

For complex molecules or to confirm assignments, 2D NMR spectroscopy is indispensable.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling.[12] A COSY spectrum will show a cross-peak between the two protons of a diastereotopic AB quartet, confirming their geminal coupling. It will also show correlations to any other protons three bonds away (³J coupling), definitively placing the methylene bridge within the spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the definitive experiment for connecting a proton to its carbon.[12][13] An HSQC spectrum shows a correlation peak between the methylene protons and the single carbon atom they are directly attached to. This provides the ¹³C chemical shift of the bridge carbon and confirms the ¹H assignment with absolute certainty.

dot graph "NMR_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10]; bgcolor="transparent";

} enddot Diagram 3: A decision workflow for characterizing the methylene bridge ¹H NMR signal.

Section 4: Experimental Protocols

Scientific integrity relies on reproducible methodology. Follow these standard protocols for reliable data acquisition.

Protocol 1: Standard ¹H NMR Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 5-10 mg of the purified Mannich base directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) using a clean pipette.[14]

  • Dissolution: Cap the tube and gently invert it several times to dissolve the sample. If necessary, use a vortex mixer or brief sonication. Ensure the solution is clear and free of suspended particles.

  • Transfer and Setup: Wipe the outside of the NMR tube clean and place it in a spinner turbine, adjusting the depth according to the spectrometer's gauge. Insert the sample into the NMR magnet.

  • Spectrometer Setup: Lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.

  • Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans for good signal-to-noise).

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 ppm).

Protocol 2: Basic Variable Temperature (VT) NMR Experiment

Note: Always follow specific instrument safety guidelines. Use only appropriate NMR tubes (e.g., Pyrex) and spinners designed for VT work.[10]

  • Prepare Sample: Prepare a sample as described in Protocol 1, ensuring the compound is stable at the target temperatures. Use a solvent with a suitable temperature range (e.g., toluene-d₈ or DMSO-d₆).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Set Target Temperature: Access the spectrometer's temperature control unit. Set the target temperature, changing it in increments of 10-20 K to avoid thermal shock to the probe.[10]

  • Equilibration: Allow the sample temperature to fully equilibrate. This can take 10-15 minutes. The spectrometer software will typically indicate when the temperature is stable.

  • Re-shim: The magnetic field homogeneity is temperature-dependent. Re-shim the spectrometer at the new temperature before acquisition.

  • Acquire Spectrum: Acquire the ¹H NMR spectrum at the new temperature.

  • Repeat: Repeat steps 3-6 for each desired temperature point (e.g., 273 K, 253 K, 323 K, 343 K) to observe the full range of dynamic behavior.

References

  • Gheorghiu, M. D. (n.d.). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • 1 H NMR data of Mannich bases and their Zinc complexes. (n.d.). ResearchGate. Available at: [Link]

  • Roman, G. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Available at: [Link] ETHANONE

  • 1 H and 13 C NMR of Mannich Base Ligand (L). (n.d.). ResearchGate. Available at: [Link]

  • Gupta, V., & Kant, R. (n.d.). Novel synthesis of 2-naphthol Mannich bases and their NMR behaviour. Canadian Journal of Chemistry. Available at: [Link]

  • Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives. (2013). National Center for Biotechnology Information. Available at: [Link]

  • Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. (n.d.). Royal Society of Chemistry. Available at: [Link]

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  • Maya, J. D., & Morello, A. (n.d.). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Repositorio UCHILE. Available at: [Link]

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A Senior Application Scientist's Guide to IR Spectroscopy: Distinguishing Phenolic O-H and Amine N-H Bands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the infrared (IR) spectroscopy signatures of phenolic hydroxyl (O-H) and amine (N-H) functional groups. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple frequency tables to explore the underlying principles that dictate band shape, position, and intensity. We will delve into the causal effects of hydrogen bonding and molecular structure, providing field-proven insights to elevate your spectral interpretation from basic identification to nuanced structural elucidation.

Section 1: The Fundamentals of O-H and N-H Vibrational Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes. The bonds within a molecule are not rigid; they can stretch, bend, and rock at specific frequencies determined by the masses of the atoms and the strength of the bonds connecting them. For the purpose of this guide, the most diagnostic vibrations are the stretching modes of the O-H and N-H bonds.

These bonds involve a hydrogen atom bonded to a highly electronegative atom (oxygen or nitrogen). This significant polarity results in strong dipole moments, leading to intense absorptions in the IR spectrum. Furthermore, their ability to act as hydrogen bond donors profoundly influences their spectral appearance, providing a powerful tool for probing intermolecular and intramolecular interactions.

Section 2: The Signature of a Phenolic O-H Group

The hydroxyl group of a phenol exhibits one of the most recognizable bands in IR spectroscopy. Its appearance is dominated by the effects of hydrogen bonding.

Key Vibrational Modes and Frequencies
  • O-H Stretching: This is the most characteristic vibration. Its position and shape are highly sensitive to the sample's environment.

    • Free (Non-H-bonded) O-H: In a very dilute solution with a non-polar solvent, a sharp, relatively weak peak appears around 3600-3650 cm⁻¹.[1][2][3] This represents the vibration of an isolated phenol molecule, uninfluenced by its neighbors.

    • Intermolecular H-bonded O-H: In concentrated solutions or as a neat liquid/solid, the spectrum is dominated by a very strong and characteristically broad absorption band spanning from approximately 3200 to 3600 cm⁻¹.[4][5][6]

  • C-O Stretching: This vibration provides confirmatory evidence for a phenol, appearing as a strong band around 1220 cm⁻¹. This helps distinguish phenols from aliphatic alcohols, whose C-O stretch occurs at a lower wavenumber (1050–1150 cm⁻¹).[4]

Causality Corner: Why is the H-bonded O-H Band So Broad?

The immense breadth of the hydrogen-bonded O-H peak is a direct consequence of the dynamic nature of these bonds in a bulk sample.[5][7][8] At any given moment, the sample contains a vast population of phenol molecules engaged in hydrogen bonds of slightly different lengths and strengths. This creates a continuum of vibrational energy levels rather than a single discrete one. The IR spectrum, therefore, records the sum of all these slightly different absorptions, which merge into one broad, intense envelope.[7][8][9] The stronger the hydrogen bond, the weaker the O-H covalent bond becomes, shifting its absorption to a lower frequency (wavenumber).[10][11]

Visualizing the Effect of Hydrogen Bonding on Phenolic O-H Bands

cluster_state Sample State cluster_interaction Dominant Interaction cluster_spectrum Resulting IR Spectrum Feature (O-H Stretch) Dilute Dilute Solution (Non-polar solvent) Free Minimal H-Bonding Dilute->Free Molecules are isolated Concentrated Concentrated Sample (Neat liquid or solid) Hbond Extensive H-Bonding Concentrated->Hbond Molecules interact Sharp Sharp, Weak Peak (~3600 cm⁻¹) Free->Sharp Broad Broad, Strong Peak (3200-3600 cm⁻¹) Hbond->Broad

Caption: Workflow illustrating how sample concentration dictates the dominant intermolecular interaction and the resulting O-H band shape in the IR spectrum of a phenol.

Section 3: Decoding the N-H Bands of Amines

Unlike the single O-H bond of a phenol, the amine functional group can have one, two, or no N-H bonds, providing a clear method for distinguishing between primary, secondary, and tertiary amines.

Key Vibrational Modes and Frequencies
  • N-H Stretching (3300-3500 cm⁻¹): This is the primary diagnostic region for amines. The bands here are typically weaker and sharper than the O-H bands found in the same region.[8][12][13]

    • Primary (1°) Amines (R-NH₂): Exhibit two distinct bands.[6][14][15] The higher frequency band is the asymmetric stretch, and the lower frequency band is the symmetric stretch.

    • Secondary (2°) Amines (R₂-NH): Show only one band in this region, as there is only one N-H bond.[6][12][14]

    • Tertiary (3°) Amines (R₃-N): Show no absorption in this region due to the absence of an N-H bond.[12][14][16]

  • N-H Bending:

    • Primary Amines: A moderately strong "scissoring" vibration is observed between 1580-1650 cm⁻¹.[12][13]

    • Primary and Secondary Amines: A broad, strong "wagging" band can appear in the 665-910 cm⁻¹ range.[12]

  • C-N Stretching: This vibration is less diagnostic but provides supporting evidence. It appears at 1020-1250 cm⁻¹ for aliphatic amines and at a higher frequency of 1250-1335 cm⁻¹ for aromatic amines due to the increased bond strength from resonance.[12][13][17]

Causality Corner: Why Two Stretching Bands for Primary Amines?

A primary amine's -NH₂ group has two N-H bonds, and their vibrations can couple. This coupling results in two distinct stretching modes:

  • Asymmetric Stretch: The two N-H bonds stretch out of phase—one contracts while the other extends. This requires more energy and thus appears at a higher frequency.

  • Symmetric Stretch: The two N-H bonds stretch in phase—both extending or contracting simultaneously. This requires less energy and appears at a lower frequency.

This predictable pattern is a reliable way to identify a primary amine.

Visualizing the Identification of Amine Classes

cluster_peaks cluster_id Start Examine IR Spectrum (3300-3500 cm⁻¹ region) TwoPeaks Two Peaks Observed Start->TwoPeaks Asymmetric & Symmetric Stretch OnePeak One Peak Observed Start->OnePeak Single N-H Stretch NoPeak No Peak Observed Start->NoPeak No N-H Bond Primary Primary Amine (R-NH₂) TwoPeaks->Primary Secondary Secondary Amine (R₂-NH) OnePeak->Secondary Tertiary Tertiary Amine (R₃-N) NoPeak->Tertiary

Caption: Decision tree for identifying amine classes based on the number of N-H stretching peaks in the 3300-3500 cm⁻¹ region of an IR spectrum.

Section 4: Comparative Data Summary

For rapid reference, the key distinguishing features of phenolic O-H and amine N-H bands are summarized below.

FeaturePhenolic O-HPrimary Amine N-H₂Secondary Amine N-HTertiary Amine
Stretching Region (cm⁻¹) 3200-36003300-35003300-3500N/A
Stretching Band Shape Very Broad (H-bonded)Two sharp peaksOne sharp peakN/A
Stretching Intensity Strong to Very StrongWeak to MediumWeakN/A
Bending Region (cm⁻¹) ~1350 (in-plane)1580-1650 (scissoring)Weak or absentN/A
Confirmatory Peak Strong C-O at ~1220 cm⁻¹C-N at 1020-1335 cm⁻¹C-N at 1020-1335 cm⁻¹C-N at 1020-1335 cm⁻¹
Key Identifier Extreme broadness of the O-H stretch.Two distinct peaks in the N-H stretch region.A single, sharp peak in the N-H stretch region.Complete absence of a peak in the N-H stretch region.

Section 5: Experimental Protocols

The quality of an IR spectrum is critically dependent on proper sample preparation. The choice of method depends on the physical state of the analyte.

Protocol 1: Liquid Film (Neat Liquids)

This is the simplest method for liquid samples and is ideal for observing the effects of intermolecular hydrogen bonding in a pure substance.

  • Preparation: Ensure two salt plates (e.g., KBr or NaCl) are clean and dry.

  • Application: Place one small drop of the liquid amine or phenol onto the center of one plate.

  • Assembly: Place the second plate on top and gently rotate it a quarter turn to spread the liquid into a thin, uniform film. The film should appear translucent, not opaque.

  • Analysis: Immediately place the assembled plates into the spectrometer's sample holder and acquire the spectrum.

  • Cleaning: After analysis, disassemble the plates and clean them thoroughly with a suitable dry solvent (e.g., methylene chloride or acetone), followed by a final rinse with ethanol, and polish them.[18]

Protocol 2: KBr Pellet (Solid Samples)

This technique is used for solid samples, dispersing the analyte in a solid matrix that is transparent to IR radiation.

  • Drying: Gently heat potassium bromide (KBr) powder in an oven to remove any absorbed water, which has a strong O-H absorption that can interfere with the spectrum.[10][18]

  • Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the solid sample until it is a fine, glossy powder. This minimizes light scattering.

  • Mixing: Add approximately 100-200 mg of the dry KBr to the mortar. Gently mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.[19]

  • Pressing: Transfer the powder mixture into a pellet-pressing die. Place the die into a hydraulic press and apply pressure for several minutes to form a thin, transparent, or translucent pellet. An opaque or cloudy pellet will yield a poor-quality spectrum.[19]

  • Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder for analysis.

Visualizing the Sample Preparation Workflow

Start Analyte Sample Decision Is the sample a liquid or solid? Start->Decision Liquid Use Liquid Film (Neat) Protocol Decision->Liquid Liquid Solid Use KBr Pellet Protocol Decision->Solid Solid Acquire Acquire IR Spectrum Liquid->Acquire Solid->Acquire

Caption: A simplified workflow for selecting the appropriate IR sample preparation technique based on the physical state of the analyte.

References

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  • DTIC. (2016, January 20). Computations of Vibrational Infrared Frequencies of Selected Amines.
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  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values.
  • ACS Publications. (2000, August 4). Vibrational Relaxation of OH and OD Stretching Vibrations of Phenol and Its Clusters Studied by IR−UV Pump−Probe Spectroscopy | The Journal of Physical Chemistry A.
  • NIH. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC.
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  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
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  • (N.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
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  • ERIC. (2014, December). EJ1048348 - Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry, Journal of Chemical Education, 2014-Dec.
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  • ResearchGate. (n.d.). How to prepare IR samples?
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Unveiling the Solid-State Architecture: A Comparative Crystallographic Guide to 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, a molecule's three-dimensional structure is a critical determinant of its function. For the promising scaffold, 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol, understanding its precise solid-state conformation through X-ray crystallography is paramount for rational drug design and the development of novel materials. While a dedicated crystallographic report for this specific molecule is not publicly available, a wealth of data from structurally analogous compounds provides a robust framework for predicting its behavior and guiding future experimental work.

This guide presents a comparative analysis of the X-ray crystallography data of closely related Schiff base compounds. By examining these structures, we can infer the likely crystallographic parameters, molecular geometry, and intermolecular interactions of 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol. This approach not only offers valuable predictive insights but also underscores the importance of structural databases in modern chemical research.

The Power of Analogy: Comparative Crystallographic Data

The solid-state structures of several Schiff bases derived from substituted salicylaldehydes and anilines have been meticulously determined. These analogs offer a window into the expected structural features of our target molecule. Below is a curated comparison of their key crystallographic parameters.

Compound NameMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
2-Methoxy-6-[(Z)-[(5-methyl-2-pyridyl)iminomethyl]phenol C₁₄H₁₄N₂O₂MonoclinicP2₁/c11.5995(6)4.9546(2)23.9983(12)117.6090(4)4[1]
3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol C₁₇H₁₉NO₂MonoclinicP2₁/c25.9845(12)7.3318(4)16.3543(8)100.713(4)8[2]
(E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol C₁₅H₁₄BrNO₂OrthorhombicPbca-----[3]
6-Methoxy-2-[(E)-phenyliminomethyl]phenol C₁₄H₁₃NO₂OrthorhombicP2₁2₁2₁6.0882(4)9.1862(5)21.0800(12)904[4]

Table 1: Comparative Crystallographic Data of Structurally Similar Compounds.

The data reveals a prevalence of monoclinic and orthorhombic crystal systems, which are common for organic molecules of this nature. The variation in unit cell parameters is directly attributable to the different substituents on the phenyl rings, which influence the efficiency of crystal packing. For instance, the bulkier trimethylphenyl group in 3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol leads to a significantly larger unit cell volume.

Experimental Workflow: From Synthesis to Structure Solution

The path to obtaining single-crystal X-ray diffraction data is a multi-step process that demands precision and expertise. The following protocol outlines a typical workflow for the synthesis and crystallographic analysis of a Schiff base like 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol, based on established methodologies for analogous compounds.[2][5]

Part 1: Synthesis and Crystallization
  • Condensation Reaction: The synthesis typically involves a Schiff base condensation. Equimolar amounts of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) and 2-methoxyaniline are dissolved in a suitable solvent, such as ethanol or methanol.

  • Reaction Conditions: The mixture is then refluxed for several hours to drive the reaction to completion.[2] The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation and Purification: Upon cooling, the product often precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under a vacuum.

  • Single Crystal Growth: The key to successful X-ray diffraction analysis is the growth of high-quality single crystals. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or dichloromethane/hexane). The process may take several days to weeks.

Part 2: X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is then placed in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.[1]

  • Structure Solution: The collected diffraction data is used to solve the crystal structure. This is typically achieved using direct methods or Patterson methods, which determine the positions of the atoms in the unit cell.[3]

  • Structure Refinement: The initial structural model is then refined using a least-squares method. This process optimizes the atomic coordinates and thermal parameters to achieve the best possible fit between the observed and calculated diffraction data.[1]

  • Validation and Deposition: The final structure is validated using software tools like PLATON and is typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC) to make the data publicly available.[2][3]

G cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Crystallography s1 Reactants: o-vanillin & 2-methoxyaniline s2 Condensation Reaction (e.g., in Ethanol) s1->s2 s3 Purification s2->s3 s4 Single Crystal Growth (Slow Evaporation) s3->s4 x1 Crystal Mounting s4->x1 High-Quality Single Crystal x2 X-ray Data Collection x1->x2 x3 Structure Solution (Direct Methods) x2->x3 x4 Structure Refinement x3->x4 x5 Validation & Deposition (e.g., CCDC) x4->x5

Figure 1: A generalized workflow for the synthesis and X-ray crystallographic analysis of Schiff base compounds.

Structural Insights and Molecular Conformation

A critical aspect of the crystallographic analysis is the determination of the molecule's conformation and the nature of its intermolecular interactions. For Schiff bases of this type, several key features are consistently observed:

  • Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is typically formed between the phenolic hydroxyl group and the imine nitrogen atom. This interaction plays a crucial role in stabilizing the molecular conformation and is a hallmark of this class of compounds.[1][6]

  • Planarity and Torsion Angles: The molecule is generally not perfectly planar. The dihedral angle between the two aromatic rings is a key conformational parameter. This angle is influenced by the steric bulk of the substituents on the rings. For example, in 6-Methoxy-2-[(E)-phenyliminomethyl]phenol, the dihedral angle is 30.57(10)°.[4] In contrast, the presence of bulky ortho substituents would be expected to lead to a larger dihedral angle to minimize steric hindrance.

  • Intermolecular Interactions: In the crystal lattice, molecules are held together by a network of weaker intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings. These interactions dictate the overall crystal packing and influence the material's physical properties, such as its melting point and solubility.[1][4]

G cluster_intra Intramolecular H-Bond a Phenolic Ring b Aniline Ring h_bond O-H···N c C-H···O Bonds d π-π Stacking

Figure 2: Key structural features influencing the solid-state architecture of the target molecule and its analogs.

Alternative and Complementary Analytical Techniques

While single-crystal X-ray diffraction provides the most definitive structural information, other analytical techniques can offer valuable and complementary data, especially when suitable single crystals cannot be obtained.

  • Powder X-ray Diffraction (PXRD): PXRD can be used to analyze polycrystalline materials. While it does not provide the same level of atomic detail as single-crystal XRD, it is an excellent tool for phase identification, purity assessment, and studying polymorphism.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized compound in solution.[2] NOESY experiments can provide information about through-space proximity of protons, offering insights into the solution-state conformation, which can then be compared to the solid-state structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The characteristic C=N imine stretch and the broad O-H stretch are key diagnostic peaks for this class of compounds.[5]

  • Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict the optimized geometry, electronic properties, and spectroscopic features of the molecule.[7] These theoretical models can be benchmarked against experimental data from analogous compounds to enhance their predictive accuracy for the target molecule.

Conclusion

In the absence of a dedicated crystal structure for 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol, a comparative analysis of its structural analogs provides a powerful and scientifically rigorous approach to understanding its likely solid-state properties. The available data strongly suggests that the molecule will adopt a non-planar conformation stabilized by a prominent intramolecular hydrogen bond and will pack in the solid state through a network of weaker intermolecular forces. The experimental protocols and analytical strategies outlined in this guide provide a clear roadmap for researchers seeking to elucidate the definitive crystal structure of this and other related compounds. Such structural knowledge is an indispensable cornerstone for the advancement of drug discovery and the rational design of new functional materials.

References

  • 2-Methoxy-6-[(Z)-[(5-methyl-2-pyridyl)iminomethyl]phenol - PMC. (n.d.). Retrieved February 13, 2024, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2969986/
  • Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies - PMC. (2022, August 5). Retrieved February 13, 2024, from [Link]

  • Investigating the New Schiff Base (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol Using Synthesis, XRD, DFT, FTI. (2022, November 1). Retrieved February 13, 2024, from [Link]

  • (PDF) 2-[(2-Methoxybenzylidene)amino]phenol - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]

  • CCDC 2365767: Experimental Crystal Structure Determination - University of Toyama. (n.d.). Retrieved February 13, 2024, from [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press. (2021, April 22). Retrieved February 13, 2024, from [Link]

  • 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol - PubChem. (n.d.). Retrieved February 13, 2024, from [Link]

  • (PDF) 6-Methoxy-2-[(E)-phenyliminomethyl]phenol - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]

  • N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol - Semantic Scholar. (2021, August 31). Retrieved February 13, 2024, from [Link]

  • (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile - ResearchGate. (2025, August 7). Retrieved February 13, 2024, from [Link]

  • Crystal structure of (E)-2,6-dimethoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol - NIH. (2018, November 1). Retrieved February 13, 2024, from [Link]

  • CSD MOF Collection - CCDC. (n.d.). Retrieved February 13, 2024, from [Link]

  • (PDF) Crystal Structure of N-2-Methoxyph - Amanote Research. (2008, January 1). Retrieved February 13, 2024, from [Link]

Sources

A Comparative Analysis of the Antioxidant Potency of 2,6-Di-tert-butyl-4-(methoxymethyl)phenol and Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of antioxidant chemistry, the synthetic phenolic antioxidants Butylated Hydroxytoluene (BHT) and its structural analogs are of significant interest due to their widespread applications in preventing oxidative degradation in various materials, including pharmaceuticals, food, and industrial products. This guide provides a detailed comparative analysis of the antioxidant potency of the well-established BHT against a structurally related compound, 2,6-Di-tert-butyl-4-(methoxymethyl)phenol (DBMP).

Initial investigations into the compound designated by CAS 1019489-58-7 revealed no traceable scientific literature or chemical database entries, suggesting the number may be erroneous or pertain to a compound not in the public domain. Consequently, this guide will focus on a scientifically relevant comparison between BHT and the structurally analogous DBMP.

Introduction to the Compared Antioxidants

Butylated Hydroxytoluene (BHT) , or 2,6-di-tert-butyl-4-methylphenol, is a synthetic phenolic antioxidant characterized by a hydroxyl group and two bulky tert-butyl groups ortho to it on a phenol ring. This steric hindrance is a key feature of its antioxidant mechanism.[1] BHT is a lipophilic, white crystalline solid that is practically insoluble in water but soluble in organic solvents.

2,6-Di-tert-butyl-4-(methoxymethyl)phenol (DBMP) is a derivative of BHT where the methyl group at the para-position is replaced by a methoxymethyl group. This modification can influence the compound's polarity and, potentially, its antioxidant activity. Like BHT, DBMP is a hindered phenolic antioxidant.[2]

Mechanism of Antioxidant Action

Both BHT and DBMP function as primary antioxidants, primarily through a free-radical scavenging mechanism. The core of their antioxidant activity lies in the ability of the phenolic hydroxyl group to donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.[3]

The general mechanism can be depicted as follows:

ROO• + ArOH → ROOH + ArO•

Where ROO• is a peroxyl radical and ArOH represents the phenolic antioxidant (BHT or DBMP). The resulting phenoxyl radical (ArO•) is relatively stable due to resonance delocalization of the unpaired electron into the aromatic ring and the steric hindrance provided by the two ortho-tert-butyl groups.[1] This stability prevents the phenoxyl radical from initiating new oxidation chains, making these compounds effective chain-breaking antioxidants.

Comparative Antioxidant Potency: A Data-Driven Analysis

The potency of an antioxidant is typically evaluated using various in vitro assays that measure its ability to scavenge specific free radicals. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays. The results are often expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the radicals) or in terms of Trolox Equivalents (TE), a water-soluble analog of vitamin E used as a standard.

AntioxidantAssayMetricResultReference
BHT DPPHIC500.011 mg/mL[4]
DPPHIC50139.4 µg/mL
ORACµmol TE/g0.16 ± 0.01[5]
DBMP --Data not available in reviewed literature-

Note: IC50 values are inversely proportional to antioxidant strength (a lower IC50 indicates higher potency). ORAC values are directly proportional to antioxidant capacity.

Unfortunately, specific quantitative data for the antioxidant activity of 2,6-Di-tert-butyl-4-(methoxymethyl)phenol from DPPH, ABTS, or ORAC assays were not found in the currently available scientific literature. Therefore, a direct quantitative comparison is not possible at this time. However, based on the structural similarities and the known structure-activity relationships of phenolic antioxidants, it is hypothesized that the methoxymethyl group in DBMP may have a modest influence on its antioxidant activity compared to the methyl group in BHT. Further experimental investigation is required to confirm this.

Experimental Protocols for Antioxidant Potency Assessment

To facilitate further research and a direct comparison, detailed protocols for the most common antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The color change is measured spectrophotometrically.

Workflow for DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH solution in methanol Mix Mix sample/standard with DPPH solution in a 96-well plate DPPH_sol->Mix Sample_sol Prepare stock solutions of test compounds and standards Serial_dil Perform serial dilutions of test compounds Serial_dil->Mix Incubate Incubate in the dark at room temperature for 30 minutes Mix->Incubate Measure Measure absorbance at ~517 nm Incubate->Measure Calculate Calculate % inhibition Measure->Calculate IC50 Determine IC50 value Calculate->IC50

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

    • Prepare stock solutions of the test compounds (BHT and DBMP) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in a suitable solvent (e.g., methanol).

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard at various concentrations to different wells.

    • Add the DPPH solution to each well to initiate the reaction. A control well containing only the solvent and DPPH solution should be included.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Analysis:

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • Plot the percentage of inhibition against the concentration of the antioxidant to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a blue-green color.

Workflow for ABTS Assay

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock Prepare ABTS•+ stock solution (ABTS + K2S2O8) Incubate_dark Incubate stock solution in the dark for 12-16h ABTS_stock->Incubate_dark ABTS_working Dilute stock to an absorbance of ~0.7 at 734 nm Incubate_dark->ABTS_working Mix Mix sample/standard with ABTS•+ working solution ABTS_working->Mix Sample_sol Prepare sample and standard solutions Sample_sol->Mix Incubate_rt Incubate at room temperature for 6 min Mix->Incubate_rt Measure Measure absorbance at ~734 nm Incubate_rt->Measure Calculate Calculate % inhibition or TEAC value Measure->Calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions of the test compounds and a standard (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the test compound or standard at various concentrations to a microplate well.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement and Analysis:

    • Measure the absorbance at approximately 734 nm.

    • Calculate the percentage of inhibition as in the DPPH assay or determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Workflow for ORAC Assay

ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare fluorescein, AAPH, and Trolox standard solutions Plate_prep Add fluorescein, sample/ standard to a black 96-well plate Reagents->Plate_prep Samples Prepare sample solutions Samples->Plate_prep Incubate_37 Incubate at 37°C Plate_prep->Incubate_37 Add_AAPH Add AAPH to initiate the reaction Incubate_37->Add_AAPH Measure Measure fluorescence kinetically over time Add_AAPH->Measure Calculate_AUC Calculate the Area Under the Curve (AUC) Measure->Calculate_AUC Determine_ORAC Determine ORAC value (in Trolox Equivalents) Calculate_AUC->Determine_ORAC

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a fluorescein working solution in 75 mM phosphate buffer (pH 7.4).

    • Prepare an AAPH solution in the same buffer. This solution should be made fresh daily.

    • Prepare a series of Trolox standards.

  • Assay Procedure:

    • In a black 96-well microplate, add the test compound or Trolox standard, followed by the fluorescein solution.

    • Incubate the plate at 37°C for a short period.

    • Initiate the reaction by adding the AAPH solution to all wells.

  • Measurement and Analysis:

    • Immediately begin measuring the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.

    • Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of each sample or standard.

    • A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then calculated from this curve and expressed as Trolox Equivalents.[6]

Conclusion and Future Directions

This guide outlines the fundamental principles and methodologies for comparing the antioxidant potency of BHT and its structural analog, DBMP. While a direct quantitative comparison is currently hindered by the lack of published data for DBMP in standardized antioxidant assays, the provided protocols offer a clear framework for researchers to conduct such a comparative study.

Future research should focus on performing direct, side-by-side evaluations of BHT and DBMP using the DPPH, ABTS, and ORAC assays under identical experimental conditions. This will provide a definitive comparison of their antioxidant potency and elucidate the impact of the para-substituent on the radical scavenging activity of these hindered phenolic antioxidants. Such studies will be invaluable for the rational design of new and more effective antioxidants for a wide range of applications.

References

Please note that as CAS 1019489-58-7 could not be identified, the references below pertain to BHT, DBMP, and general antioxidant assay methodologies.

  • Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. (2012). UM Research Repository. [Link]

  • Comparative analysis of the antioxidant capacity of some natural and synthetic antioxidants added to palm oil. (2023). [Link]

  • Mechanisms of cytotoxicity of 2-or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. (2025). ResearchGate. [Link]

  • 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. (n.d.). National Center for Biotechnology Information. [Link]

  • Development and validation of oxygen radical absorbance capacity assay for lipophilic antioxidants using randomly methylated beta-cyclodextrin as the solubility enhancer. (2002). PubMed. [Link]

  • Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. (2015). PubMed. [Link]

  • Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety. (2020). [Link]

  • Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. (n.d.). National Center for Biotechnology Information. [Link]

  • 2,6-Di-tert-butylphenol. (n.d.). Wikipedia. [Link]

  • 2,6-DI-TERT-BUTYL-4-METHYLPHENOL. (n.d.). Ataman Kimya. [Link]

  • ANTIOXIDANT POTENTIAL OF BUTYLATED HYDROXYTOLUENE (BHT) – A THEORETICAL STUDY. (n.d.). [Link]

  • ANTIOXIDANT BHT. (n.d.). [Link]

  • A comparison of cell death mechanisms of antioxidants, butylated hydroxyanisole and butylated hydroxytoluene. (2021). PubMed. [Link]

  • Antioxidant. (n.d.).
  • 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. (n.d.). PubChem. [Link]

  • 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. (n.d.). ResearchGate. [Link]

  • Radical scavenger and Antioxidant activities of extracts and fractions from Bulgarian Ononis spinosa L. and GC-MS analysis of Ethanol extract. (2008). ISPUB.com. [Link]

  • Hydrophilic oxygen radical absorbance capacity values of low-molecular-weight phenolic compounds containing carbon, hydrogen, and oxygen. (2022). ResearchGate. [Link]

  • Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitropheny. (2021). Research Trend. [Link]

  • Antioxidant capacities of ABTS˙⁺ and DPPH radical scavenging activity... (n.d.). ResearchGate. [Link]

  • Free radical intermediates during peroxidase oxidation of 2-t-butyl-4-methoxyphenol, 2,6-di-t-butyl-4-methylphenol, and related phenol compounds. (n.d.). PubMed. [Link]

  • USDA Database for the Oxygen Radical Absorbance Capacity (ORAC) of Selected Foods. (n.d.). [Link]

Sources

A Guide to Elemental Analysis Standards for C₁₅H₁₇NO₃ Derivatives in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous characterization of a new chemical entity (NCE) is a foundational requirement. For a molecule such as a C₁₅H₁₇NO₃ derivative, confirming its elemental composition is a critical step in verifying its identity and, crucially, its purity. This guide provides an in-depth comparison of the standards, methodologies, and data interpretation protocols for the elemental analysis of such compounds, grounding every recommendation in established scientific principles.

Section 1: The Foundational Principle: Combustion Analysis

Elemental analysis for organic compounds, particularly in the pharmaceutical sector, almost exclusively refers to the determination of the mass fractions of Carbon (C), Hydrogen (H), and Nitrogen (N).[1] The universally accepted gold standard for this task is Combustion Analysis , a technique rooted in the Dumas method.[2][3][4]

The causality of this method is elegant and robust:

  • Flash Combustion: A small, precisely weighed sample of the C₁₅H₁₇NO₃ derivative is combusted in a furnace at high temperatures (typically 950-1060°C) within a pure oxygen environment.[5] This process ensures the complete and instantaneous oxidation of the sample.

  • Conversion to Gaseous Oxides: The combustion breaks down the molecule, converting its constituent elements into simple, stable gases: Carbon becomes carbon dioxide (CO₂), Hydrogen becomes water (H₂O), and Nitrogen is converted into elemental nitrogen (N₂) or its oxides (NOx), which are subsequently reduced to N₂.[1][2]

  • Separation and Detection: These combustion products are carried by an inert gas (typically helium) through a separation column. The distinct gases are then quantified by a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the carrier gas as each analyte gas passes through.[5][6] The resulting signal is proportional to the concentration of the element in the original sample.

This method is endorsed by official organizations and is favored for its precision, reliability, and the small sample size required.[5][7]

Section 2: The Experimental Workflow: A Self-Validating System

To ensure the trustworthiness of results, the entire experimental process must be treated as a self-validating system. This involves meticulous sample preparation, instrument calibration, and system suitability checks before analyzing the compound of interest.

Elemental_Analysis_Workflow cluster_prep Phase 1: Preparation & Calculation cluster_validation Phase 2: System Validation cluster_analysis Phase 3: Sample Analysis & Reporting TheoCalc Step 1: Calculate Theoretical %C, %H, %N for C₁₅H₁₇NO₃ SamplePrep Step 2: Prepare Homogeneous, Dry Sample TheoCalc->SamplePrep Weighing Step 3: Accurately Weigh 1-3 mg using a Microbalance SamplePrep->Weighing StdPrep Step 4: Prepare Certified Standard (e.g., Sulfanilamide) RunSample Step 7: Analyze C₁₅H₁₇NO₃ Derivative (n=3) Weighing->RunSample Proceed if Validated Calibrate Step 5: Calibrate Instrument with Standard StdPrep->Calibrate CheckStd Step 6: Run Standard as Unknown to Verify Accuracy Calibrate->CheckStd DataProcess Step 8: Process Data & Calculate Experimental % RunSample->DataProcess Compare Step 9: Compare Experimental vs. Theoretical Values DataProcess->Compare Report Step 10: Generate Report with Pass/Fail Assessment Compare->Report

Caption: Workflow for Elemental Analysis Validation.

Detailed Experimental Protocol

1. Theoretical Calculation (The Benchmark)

Before any experimental work, calculate the theoretical elemental composition of the target molecule, C₁₅H₁₇NO₃.

  • Molar Mass: (15 × 12.011) + (17 × 1.008) + (1 × 14.007) + (3 × 15.999) = 259.30 g/mol

  • % Carbon (C): (15 × 12.011 / 259.30) × 100 = 69.47%

  • % Hydrogen (H): (17 × 1.008 / 259.30) × 100 = 6.62%

  • % Nitrogen (N): (1 × 14.007 / 259.30) × 100 = 5.40%

These theoretical values are the absolute standard against which the experimental results will be judged.

2. Sample Preparation and Weighing (The Foundation of Accuracy)

  • Homogeneity: Ensure the sample is homogeneous. If necessary, gently grind the sample with a mortar and pestle. Inhomogeneity is a primary source of error.

  • Drying: The sample must be free of residual solvents and water, which will drastically alter the C and H percentages.[8] Dry the sample under a high vacuum to a constant weight.

  • Weighing: Due to the small sample sizes required (typically 1-3 mg), a highly accurate microbalance with a readability of at least 0.001 mg is mandatory.[7][9] The accuracy of the final percentage is directly dependent on the accuracy of this initial weight measurement.

3. Instrument Calibration and Suitability (The Trustworthiness Check)

  • Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition. Sulfanilamide (C₆H₈N₂O₂S) is a widely used and trusted standard for this purpose.[10]

  • System Suitability: After calibration, analyze the same standard material as an "unknown" sample. The results obtained must fall within the certified acceptance limits for that standard, confirming the instrument is performing correctly before committing the actual sample.

4. Sample Analysis

  • Encapsulate the precisely weighed C₁₅H₁₇NO₃ derivative sample in a tin or silver capsule.

  • Introduce the capsule into the elemental analyzer's autosampler.

  • It is best practice to perform the analysis in triplicate to assess the precision of the measurement and identify any potential outliers.[8]

Section 3: Data Interpretation and The Gold Standard of Acceptance

The core of establishing the purity and identity of the compound lies in comparing the experimental results to the theoretical values.

The ±0.4% Acceptance Criterion

For decades, the accepted standard in academic and pharmaceutical chemistry has been that the experimentally determined values for C, H, and N must be within ±0.4% (absolute) of the calculated theoretical values.[8][11] This tolerance accounts for minor, unavoidable instrumental and sample-handling variations.[8] A compound that meets this criterion is considered to be of >95% purity.[11]

ElementTheoretical Value (%)Lower Acceptance Limit (%)Upper Acceptance Limit (%)
Carbon (C)69.4769.0769.87
Hydrogen (H)6.626.227.02
Nitrogen (N)5.405.005.80

Authoritative Context: While the ±0.4% rule is the established benchmark required by many scientific journals for publication, recent studies have sparked a debate about its rigidity.[11][12] Some research suggests that typical deviations for high-purity commercial compounds can be in the 0.05-0.20% range, and that a stricter criterion may not always be realistic.[8] Conversely, other work proposes that a slightly wider margin of ±0.7% may be more representative of real-world performance across multiple labs and instruments.[12][13] For formal reporting and regulatory submissions, adherence to the ±0.4% standard remains the most authoritative and defensible position.

Section 4: Troubleshooting and Best Practices

  • Deviation in C & H: Often indicates the presence of residual solvent or water. Ensure the sample is rigorously dried.

  • Deviation in N: Can be caused by incomplete combustion of N-heterocycles or nitro groups. Optimizing combustion parameters or using specific catalysts (e.g., tungsten oxide) can mitigate this.

  • Poor Precision (wide range in triplicate results): Almost always points to a non-homogeneous sample. Re-homogenize the bulk material before re-weighing.

  • All values are systematically low: This may indicate the presence of an inorganic impurity (e.g., silica from chromatography, salts) that does not combust.

By adhering to this comprehensive framework of meticulous preparation, system validation, and clear acceptance criteria, researchers can generate elemental analysis data for C₁₅H₁₇NO₃ derivatives that is not only accurate but also scientifically defensible and trustworthy.

References

  • Institute of Chemistry. (2026, January 15).
  • ResearchGate. (n.d.).
  • Mettler Toledo. (n.d.).
  • Measurlabs. (n.d.). CHN(O)S Elemental Analysis.
  • Thermo Fisher Scientific. (n.d.).
  • Elementar. (n.d.).
  • Kowol, C. R., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 235-241.
  • Wikipedia. (n.d.). Combustion analysis.
  • Exeter Analytical. (n.d.).
  • Element Lab Solutions. (n.d.).
  • ResearchGate. (2021, September 22).
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
  • Newman, D. J., & Cragg, G. M. (2016). An International Study Evaluating Elemental Analysis.
  • Melen, R. L. (2022, September 28).
  • ACS Central Science. (2022, December 14).
  • Mettler Toledo. (n.d.).

Sources

Advanced Characterization of Phenolic-Metal Complexes via UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Pharmaceutical Scientists, Chemical Engineers Estimated Read Time: 12 Minutes

Executive Summary & Scientific Rationale

The complexation of phenolic ligands (flavonoids, phenolic acids, tannins) with transition metal ions is a critical interaction in drug development, metallo-pharmaceuticals, and antioxidant mechanism studies. UV-Visible spectroscopy remains the most accessible yet powerful tool for characterizing these interactions.

This guide moves beyond basic spectral observation. It provides a comparative analysis of spectral behaviors across different metal-ligand systems and details self-validating protocols for determining stoichiometry and stability constants.

Core Principle: The formation of a metal-phenolate complex alters the electronic distribution of the ligand, typically lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This results in a bathochromic (red) shift of the primary absorption bands and the emergence of Ligand-to-Metal Charge Transfer (LMCT) bands.

Comparative Analysis: Spectral Signatures of Metal Complexes

This section compares the UV-Vis performance of different phenolic classes when complexed with biologically relevant metals.

2.1 Case Study: Flavonoids (Quercetin) vs. Phenolic Acids (Gallic Acid)

Quercetin (QCT): The Multi-Site Chelator Quercetin exhibits two major absorption bands: Band II (~255 nm, Benzoyl system) and Band I (~370 nm, Cinnamoyl system).

  • Performance: Upon complexation, Band I is the primary diagnostic marker.

  • Observation: Chelation with Cu(II) or Fe(III) causes Band I to shift significantly (420–450 nm) and decrease in intensity, often accompanied by a new LMCT band >500 nm.

  • Mechanism: The metal binds primarily to the 3-hydroxy-4-carbonyl site or the 5-hydroxy-4-carbonyl site, extending the conjugated

    
    -system.
    

Gallic Acid (GA): The Simple Phenol Gallic acid shows peaks at ~215 nm and ~265 nm (


).
  • Performance: It lacks the visible region absorption of flavonoids, making it colorless.

  • Observation: Complexation with Fe(III) generates a distinct broad band at 560–600 nm (blue/purple color).

  • Mechanism: This is almost exclusively an LMCT transition from the phenolate oxygen to the d-orbitals of Fe(III).

2.2 Metal Ion Impact: Hard vs. Borderline Acids
FeatureIron (Fe

) Complexes
Copper (Cu

) Complexes
Zinc (Zn

) Complexes
Lewis Acid Character Hard AcidBorderline AcidBorderline/Soft Acid
Spectral Dominance Strong LMCT Bands. Distinct new peaks in visible region (500–700 nm).Bathochromic Shift. Shifts existing ligand bands; weak d-d transitions often obscured.Minor Shift / Hyperchromic. Zn is

(colorless). Shifts are due solely to ligand deprotonation/conformational rigidity.
Stoichiometry (Typical) Often 1:1, 1:2, or 1:3 (pH dependent).Predominantly 1:1 or 1:2.Predominantly 1:1 or 1:2.
Detection Limit High Sensitivity (Colorimetric).Moderate Sensitivity.Low Sensitivity (UV region only).
Mechanistic Visualization

The following diagram illustrates the electronic transitions and experimental workflow for characterizing these complexes.

G Ligand Free Phenolic Ligand (HOMO-LUMO Gap: High) Complex Metal-Phenolic Complex (HOMO-LUMO Gap: Low) Ligand->Complex Chelation Metal Metal Ion (Empty d-orbitals) Metal->Complex Coordination Spectrum UV-Vis Spectrum Complex->Spectrum Analysis Shift Bathochromic Shift (Red Shift) Spectrum->Shift Band I Movement LMCT LMCT Band (Visible Color) Spectrum->LMCT New Band Formation Conjugation Extension Conjugation Extension Shift->Conjugation Extension e- Transfer (Ligand->Metal) e- Transfer (Ligand->Metal) LMCT->e- Transfer (Ligand->Metal)

Caption: Mechanism of spectral modulation upon metal-phenolic complexation. Chelation reduces the HOMO-LUMO gap, causing the characteristic red shift.

Validated Experimental Protocols
Protocol A: Determination of Stoichiometry (Job’s Method)

Objective: Determine the binding ratio (


) of Ligand (L) to Metal (M).

Reagents:

  • Ligand Stock Solution (

    
     M in Methanol/Buffer).
    
  • Metal Salt Stock Solution (

    
     M in Water/Buffer).
    
  • Critical: Both solutions must have the exact same molar concentration.

Workflow:

  • Preparation: Prepare a series of 10 flasks where the total volume (

    
    ) is constant, but the mole fraction (
    
    
    
    ) varies from 0.1 to 0.9.
    • Example: Flask 1: 1 mL L + 9 mL M (

      
      ). Flask 5: 5 mL L + 5 mL M (
      
      
      
      ).
  • Measurement: Record the absorbance (

    
    ) of each solution at the 
    
    
    
    of the complex (not the free ligand).
  • Correction: If the metal or ligand absorbs at this wavelength, calculate the corrected absorbance:

    
    
    
  • Plotting: Plot

    
     vs. 
    
    
    
    .
  • Analysis: The peak of the curve indicates the stoichiometry.[1][2]

    • Peak at

      
       1:1 Complex.[3]
      
    • Peak at

      
       1:2 Complex (M:L).
      

JobsMethod Start Start: Equimolar Solutions (Metal & Ligand) Mix Mix varying ratios (Keep Total Vol Constant) Start->Mix Measure Measure Absorbance (at Complex Lambda max) Mix->Measure Correct Subtract Absorbance of Free Species Measure->Correct Plot Plot A vs. Mole Fraction (X) Correct->Plot Result Identify Maxima (Stoichiometry) Plot->Result

Caption: Step-by-step workflow for Job's Method of Continuous Variation.

Protocol B: Binding Constant Determination (Benesi-Hildebrand)

Objective: Calculate the equilibrium association constant (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


).

Workflow:

  • Fixed Host: Keep Metal concentration constant (e.g.,

    
    ) in all cuvettes.
    
  • Varying Guest: Add increasing concentrations of Ligand (e.g.,

    
     to 
    
    
    
    ).
  • Scan: Record spectra. Note the presence of an Isosbestic Point (a specific wavelength where absorbance remains constant). Presence of a clean isosbestic point confirms a simple equilibrium between two species (Free

    
     Bound).
    
  • Calculation: Use the Benesi-Hildebrand equation for a 1:1 complex:

    
    
    
    • Plot

      
       vs. 
      
      
      
      .
    • 
      .
      
Quantitative Data Summary

Table 2: UV-Vis Spectral Parameters of Selected Phenolic-Metal Complexes

LigandMetal IonSolvent/pH

Free (nm)

Complex (nm)
Shift TypeRef
Quercetin Cu(II)MeOH/pH 7.4372 (Band I)440Bathochromic[1]
Quercetin Zn(II)MeOH376425Bathochromic[2]
Quercetin Fe(III)Water/pH 5370420 (sh), 500+LMCT[3]
Gallic Acid Fe(III)Water/pH 7265560 (Broad)LMCT[4]
Luteolin Cu(II)Water348405Bathochromic[5]

(Note: "sh" indicates a shoulder peak. Exact values vary by solvent polarity and pH.)

References
  • Bukhari, S. B., et al. (2009). Synthesis, characterization and antioxidant activity of quercetin-copper(II) complex. Spectrochimica Acta Part A. Link

  • Raza, A., et al. (2016). Spectroscopic and electrochemical studies of the interaction of quercetin-zinc(II) complex with DNA. Journal of Photochemistry and Photobiology B: Biology. Link

  • Espina, Y., et al. (2022).[4] Unlocking the Potential of Gallic Acid-Based Metal Phenolic Networks.[4] ResearchGate. Link

  • Papan, P., et al. (2025). UV-Vis absorption spectra of the complex between Fe3+ and gallic acid.[5] Scientific Reports. Link

  • Jomova, K., et al. (2019). Spectroscopic analysis of luteolin-metal complexes. Journal of Inorganic Biochemistry. Link

  • Benesi, H. A., & Hildebrand, J. H. (1949). A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons. Journal of the American Chemical Society. Link

Sources

A Researcher's Guide to Differentiating 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol from Structurally Similar Schiff Bases

Author: BenchChem Technical Support Team. Date: February 2026

The Structural Conundrum: Mannich Base vs. Schiff Base

At first glance, the structures of a Mannich base like 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol and a Schiff base derived from similar precursors can appear quite similar. Both contain phenolic and methoxyphenyl moieties. The critical distinction lies in the linkage between the two aromatic rings: the Mannich base possesses a saturated methylene bridge (-CH₂-NH-), a product of aminomethylation, whereas a Schiff base features an unsaturated imine or azomethine group (-CH=N-), formed through the condensation of an amine and an aldehyde.[1][2][3][4] This seemingly minor difference has profound implications for the molecule's conformation, electronic properties, and, consequently, its spectroscopic signature.

Structural_Comparison cluster_mannich 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (Mannich Base) cluster_schiff Analogous Schiff Base mannich mannich schiff schiff

Figure 1. Comparison of a Mannich base and a Schiff base.

The Analytical Toolkit: A Multi-Pronged Approach

A combination of spectroscopic techniques is essential for a definitive structural assignment. Each method probes different aspects of the molecular structure, and together they provide a self-validating system for identification.

Analytical_Workflow Sample Unknown Compound (Mannich Base or Schiff Base?) NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR Key Differentiator: -CH₂- vs. -CH=N- signals IR Infrared (IR) Spectroscopy Sample->IR Confirmatory Evidence: C-N vs. C=N stretching MS Mass Spectrometry (MS) Sample->MS Fragmentation Analysis: Benzylic vs. Imine cleavage UVVis UV-Vis Spectroscopy Sample->UVVis Electronic Structure Insight: Conjugation Effects Conclusion Unambiguous Structural Identification NMR->Conclusion IR->Conclusion MS->Conclusion UVVis->Conclusion

Figure 2. Recommended analytical workflow.

¹H and ¹³C NMR Spectroscopy: The Definitive Diagnostic Tool

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for distinguishing between these two classes of compounds. The chemical environment of the protons and carbons in the linking bridge is markedly different, leading to highly diagnostic signals.

The Causality Behind the Chemical Shift

The key to differentiation lies in the hybridization of the carbon atom in the bridge. In the Mannich base, the methylene carbon (-CH₂-) is sp³ hybridized, while the methine carbon (-CH=) in the Schiff base is sp² hybridized. This difference in hybridization, along with the electron-withdrawing effect of the adjacent nitrogen, results in distinct chemical shifts.

Expected ¹H NMR Signals
Functional Group Compound Type Proton Signal Expected Chemical Shift (δ, ppm) Rationale
Methylene BridgeMannich Base-CH₂ -NH-~3.5 - 4.1[1]Protons on an sp³ carbon adjacent to a nitrogen and an aromatic ring. The signal is typically a singlet if there is no coupling to the NH proton.
Azomethine GroupSchiff Base-CH =N-~8.0 - 8.9[5]Proton on an sp² carbon, significantly deshielded by the C=N double bond and the aromatic system.
AmineMannich Base-CH₂-NH -Broad, variable (often ~4-6)The chemical shift is concentration and solvent-dependent. May exchange with D₂O.
Phenolic HydroxylBoth-OH Broad, variable (often ~9-14)The chemical shift is highly dependent on hydrogen bonding.
Expected ¹³C NMR Signals
Functional Group Compound Type Carbon Signal Expected Chemical Shift (δ, ppm) Rationale
Methylene BridgeMannich Base-C H₂-NH-~58 - 63[6]Typical range for an sp³ carbon bonded to a nitrogen and an aromatic ring.
Azomethine GroupSchiff Base-C H=N-~158 - 165[7]The sp² hybridization and the double bond to nitrogen cause a significant downfield shift into the aromatic/olefinic region.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters on a 400 MHz spectrometer: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 3-4 seconds.

    • To confirm the presence of exchangeable protons (OH, NH), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these protons will diminish or disappear.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.[8]

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra, paying close attention to the key differentiating regions outlined in the tables above.

Infrared (IR) Spectroscopy: Corroborating Evidence

IR spectroscopy provides a rapid and straightforward method to confirm the nature of the carbon-nitrogen bond.

The Vibrational Distinction

The C=N double bond in a Schiff base is stronger and stiffer than the C-N single bonds in a Mannich base. This results in a higher frequency stretching vibration for the C=N bond.

Functional Group Compound Type Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
Imine/AzomethineSchiff BaseC=N stretch~1600 - 1650[5][7]Medium to strong, sharp peak.
Secondary AmineMannich BaseC-N stretch~1250 - 1350Medium intensity.
Secondary AmineMannich BaseN-H stretch~3300 - 3500Weak to medium, sharp peak.
Phenolic HydroxylBothO-H stretch~3200 - 3600Broad, strong peak due to hydrogen bonding.
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Analysis:

    • Identify and label the key absorption bands, focusing on the 1600-1650 cm⁻¹ region for the C=N stretch and the 3300-3500 cm⁻¹ region for the N-H stretch.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pathways of a molecule upon ionization. The different linkages in Mannich and Schiff bases lead to distinct and predictable fragmentation patterns.

The Logic of Fragmentation

In electron ionization mass spectrometry (EI-MS), the molecular ion is formed, which then fragments into smaller, charged species. The fragmentation pathways are dictated by the stability of the resulting ions and neutral fragments. The benzylic C-C bond alpha to the nitrogen in the Mannich base is a common cleavage point due to the formation of a stabilized benzylic cation.[3][4]

Mannich Base Fragmentation:

A key fragmentation pathway for benzylic amines is the cleavage of the C-C bond adjacent to the C-N bond (alpha-cleavage). This results in the formation of a resonance-stabilized iminium cation. For 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol, a prominent fragment would arise from the cleavage between the benzylic carbon and the phenolic ring.

Mannich_Fragmentation Parent [M]⁺˙ Fragment1 Benzylic Cleavage Parent->Fragment1 α-cleavage Product1 Resonance-stabilized Iminium Cation Fragment1->Product1 Product2 Phenolic Radical Fragment1->Product2

Figure 3. Key fragmentation of the Mannich base.

Schiff Base Fragmentation:

Aromatic Schiff bases are generally more stable due to conjugation. Fragmentation often involves cleavage of bonds on the amine side of the C=N bond or cleavage within the aromatic rings. Retro-aldol type fragmentation can also be observed.[9] The molecular ion peak is often more intense compared to the corresponding Mannich base.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV to induce fragmentation.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-500) to detect the molecular ion and fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺·).

    • Analyze the major fragment ions and propose fragmentation pathways consistent with either a Mannich base or a Schiff base structure. Look for characteristic losses and the formation of stable ions like the tropylium ion (m/z 91) if a benzyl group is present.[10]

UV-Vis Spectroscopy: Insights into Electronic Transitions

UV-Vis spectroscopy provides information about the electronic conjugation within a molecule. The extended π-system in a Schiff base, which includes the C=N double bond, typically results in a bathochromic (red) shift of the absorption maximum compared to the less conjugated Mannich base.

Compound Type Key Chromophore Expected λₘₐₓ Rationale
Mannich BaseIsolated aromatic ringsShorter wavelengthThe -CH₂- linker interrupts the conjugation between the two aromatic systems.
Schiff BaseExtended conjugated system (Ar-CH=N-Ar)Longer wavelengthThe π-systems of the aromatic rings and the C=N double bond are in conjugation, lowering the energy required for electronic transitions.

Conclusion

The differentiation between 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol and its analogous Schiff bases is a critical step in ensuring the integrity of research in drug discovery and development. While each of the discussed analytical techniques provides valuable information, ¹H and ¹³C NMR spectroscopy stand out as the most definitive methods due to the highly characteristic signals of the methylene (-CH₂-) and azomethine (-CH=) groups. Infrared spectroscopy offers rapid and reliable confirmation, while mass spectrometry provides detailed structural information through fragmentation analysis. By employing this multi-technique approach, researchers can confidently and accurately characterize their synthesized compounds, paving the way for reliable downstream biological evaluation.

References

  • Peres de A. L., et al. (2014). Synthesis and Reactivity of Mannich Bases. Part 32. Phenolic Mannich Bases of 1-(1-Hydroxynaphthalen-2-yl)ethanone. Revista de Chimie, 65(2), 157-163.
  • Dal, H., et al. (2012). Synthesis and characterization of phenolic Mannich bases and effects of these compounds on human carbonic anhydrase isozymes I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 856-861.
  • DeJongh, D. C., et al. (1975). Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Canadian Journal of Chemistry, 53(21), 3175-3183.
  • Guner, J., et al. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 21(10), 1693-1701.
  • Guner, J., et al. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Yaylayan, V. A., & Hartwick, R. A. (2020). Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products.
  • PubChem. (n.d.). 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2006). Synthesis and Spectroscopic Studies of New Schiff Bases. Molecules, 11(3), 206-213.
  • Berber, H., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188.
  • Duru, C. E., et al. (2022). Computational Investigation of Infrared Vibrational Frequency Shift Modes in Schiff Base-Transition Metal Complexes. Journal of Applied Organometallic Chemistry, 2(2), 59-67.
  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 13.5: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). 2-Methoxy-6-methylphenol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • S. P., et al. (2014). Spectroscopic Properties and Antimicrobial Activity of Synthesized Mannich Bases: 1-phenylaminomethyl-naphthalen-2-ol and (2-{[2-hydroxy ethyl) amino] methyl}phenyl) Phenyl Peroxyanhydride. American-Eurasian Journal of Scientific Research, 9(4), 78-84.
  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

Sources

A Comparative Guide to the Thermal Decomposition Analysis (TGA) of Aminophenol Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminophenol-based structures are pivotal in coordination chemistry and are integral to the development of many pharmaceutical compounds. Their thermal stability is a critical parameter, directly influencing manufacturing processes, formulation strategies, shelf-life, and overall drug product safety and efficacy.[1][2] Thermogravimetric Analysis (TGA) is an essential technique for quantifying this stability.[3][4] This guide provides an in-depth comparison of the thermal decomposition behavior of aminophenol ligands, grounded in experimental principles. We will explore the causal relationships between molecular structure and thermal stability, detail standardized analytical protocols, and examine the decomposition of these ligands both in their free state and within metal complexes.

The Foundational Role of TGA in Pharmaceutical Ligand Analysis

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] For drug development professionals, this is not merely an abstract measurement. It provides critical data for:

  • Stability Assessment: Determining the temperature at which a drug substance or ligand begins to degrade is vital for defining storage conditions and predicting shelf-life.[2][4]

  • Formulation Development: TGA helps screen for incompatibilities between an active pharmaceutical ingredient (API) and excipients, ensuring that the final formulation is thermally stable.[5]

  • Purity and Compositional Analysis: The technique can accurately quantify the content of volatiles, such as water or residual solvents, which can impact the stability and crystal structure of a compound.[1][4][5]

Aminophenol ligands, with their reactive amino (-NH₂) and hydroxyl (-OH) groups, present unique stability challenges. Understanding their decomposition profile is paramount to harnessing their full potential in pharmaceutical applications.

Structural Causality: The Impact of Isomerism on Thermal Stability

The position of the amino and hydroxyl groups on the benzene ring significantly influences the thermal stability of aminophenol isomers. This is primarily due to the interplay of intramolecular and intermolecular hydrogen bonding.

  • Ortho-Aminophenol (2-Aminophenol): This isomer exhibits intramolecular hydrogen bonding between the adjacent -OH and -NH₂ groups. This internal bonding satisfies some of the hydrogen bonding potential of the functional groups, which can lead to a lower boiling point and, in some cases, a different decomposition pathway compared to its isomers.[6] However, the chelation-like effect of this internal bond can also lend a degree of thermal stability once decomposition begins.

  • Para-Aminophenol (4-Aminophenol): In this isomer, the functional groups are at opposite ends of the ring, making intramolecular hydrogen bonding impossible. Instead, strong intermolecular hydrogen bonds form between molecules. This extensive network requires more energy to disrupt, often resulting in a higher melting point and greater thermal stability compared to the ortho isomer.[6]

  • Meta-Aminophenol (3-Aminophenol): The meta isomer cannot form intramolecular hydrogen bonds and its intermolecular hydrogen bonding network is often considered less ordered than that of the para isomer. Its stability typically falls between the ortho and para isomers.

The following diagram illustrates the key difference in hydrogen bonding between the ortho and para isomers.

Caption: Standardized workflow for Thermogravimetric Analysis (TGA) of aminophenol ligands.

Conclusion

The thermal stability of aminophenol ligands is a complex but quantifiable property that is fundamental to their application in pharmaceutical and materials science. TGA provides an indispensable tool for this characterization. Key determinants of stability include the isomeric position of functional groups, which dictates the nature of hydrogen bonding, and coordination to a metal center, which typically enhances thermal robustness. Advanced hyphenated techniques like TGA-FTIR further elucidate decomposition mechanisms by identifying gaseous byproducts. By employing standardized TGA protocols, researchers and drug development professionals can generate reliable, comparative data to guide formulation, ensure product stability, and meet regulatory requirements.

References

  • Linz Instrument. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Retrieved from [Link]

  • Leelavathy, N., & Saravanan, N. (2016). Structural Elucidation of Some Coordination Compounds with Reference to Thermal Studies. International Journal of Innovative Research in Technology, 2(10), 133-140. Retrieved from [Link]

  • Husna Syaima, et al. (2023). Novel Metal Coordination Complexes Based on 4-Aminophenol: Spectroscopic Analysis and Antibacterial Test. Indonesian Journal of Chemistry. Retrieved from [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • CeramXpert. (2026, February 2). Thermal Analysis in Drug Development: DSC and TGA. Retrieved from [Link]

  • Sivasankaran Nair, M., & Arish, D. (2004). Physico-chemical Studies, Thermal Decomposition Kinetics and Anti-fungal Studies of Some Bivalent Metal Complexes of Camphor-2-aminophenol. Asian Journal of Chemistry, 16(2), 756-762. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA thermogram of control and treated o-aminophenol. Retrieved from [Link]

  • Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

  • Dorazco-González, A. (2016). Structure-Property/Activity Correlations of Coordination Compounds, Supramolecular Molecular Assemblies and Materials, with Possibilities of Becoming Drugs, Catalysts, and/or Sensors. Journal of the Mexican Chemical Society, 60(4). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the coordination chemistry of aminophenol ligands. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, February 7). Why is o-aminophenol more acidic than p-aminophenol. Retrieved from [Link]

  • ResearchGate. (2015, May 21). How can I separate o-amino phenol and p-amino phenol?. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of isomers of aminophenol. Retrieved from [Link]

  • Trivedi, M. K., et al. (2015). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated O-Aminophenol. Pharmaceutica Analytica Acta, 6(10). Retrieved from [Link]

  • IJMRA. (n.d.). TGA Analysis of Transition Metal Complexes Derived from Phenothiazine Ligands. Retrieved from [Link]

  • PIKE Technologies. (n.d.). TGA-FTIR for Material Decomposition Analysis. Retrieved from [Link]

  • Ndou, R., et al. (2022). Trace Metals, Crude Protein, and TGA-FTIR Analysis of Evolved Gas Products in the Thermal Decomposition of Roasted Mopane Worms, Sweet Corn, and Peanuts. Journal of Food Quality. Retrieved from [Link]

  • Yildiz, Z., & Rzayev, Z. M. O. (2023). TGA-FTIR Analysis of Biomass Samples Based on the Thermal Decomposition Behavior of Hemicellulose, Cellulose, and Lignin. Polymers, 15(9), 2073. Retrieved from [Link]

Sources

Safety Operating Guide

2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Before the "How"

As researchers, we often treat waste disposal as a janitorial task rather than an experimental variable. This is a critical error. The compound 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol is not generic organic waste. It is a hybrid ligand precursor (structurally a reduced Schiff base derived from o-vanillin and o-anisidine) containing both an acidic phenolic proton and a basic secondary amine.

The Risk: This amphoteric nature creates a unique reactivity profile. If disposed of in a generic "Acid Waste" stream, it will form salts exothermically. If mixed with strong oxidizers (like nitric acid waste), the electron-rich anisole rings make it highly susceptible to electrophilic aromatic substitution or uncontrolled oxidation, presenting a fire or explosion hazard.

The Directive: Treat this substance as a Toxic Non-Halogenated Organic . The protocol below is designed to neutralize its reactivity risks before it ever leaves your fume hood.

Chemical Profile & Hazard Assessment

Before handling, you must understand the functional groups driving the disposal logic.

FeatureChemical LogicSafety Implication
Phenolic Hydroxyl Weakly acidic (

)
Incompatible with strong bases; skin/eye corrosive.
Secondary Amine Basic / NucleophilicCRITICAL: Do not mix with nitrosating agents (e.g., nitrites) to avoid forming carcinogenic nitrosamines.
Anisole Rings Electron-rich aromaticsHigh susceptibility to vigorous reaction with oxidizers (e.g., Nitric Acid, Piranha solution).
Physical State Likely Solid/CrystallineDust inhalation hazard. Do not dispose of dry solids in liquid carboys.

Immediate Containment & Segregation Strategy

The following decision matrix dictates your immediate actions. This is a self-validating system: if you cannot answer "Yes" to the compatibility check, you do not proceed.

Disposal Decision Tree (Visualization)

DisposalWorkflow Start Waste Generation: 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline residue StateCheck->Solid Solid Liquid Dissolved in Solvent StateCheck->Liquid Liquid SolidAction Double-bag in chemically resistant poly bag Solid->SolidAction SolventCheck Is Solvent Halogenated? Liquid->SolventCheck TagSolid Tag: 'Toxic Solid Organic' (List specific chemical name) SolidAction->TagSolid NonHalo Non-Halogenated (e.g., MeOH, EtOH, DMSO) SolventCheck->NonHalo No Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo Yes CompatCheck CRITICAL CHECK: Is Oxidizer/Acid present? NonHalo->CompatCheck Halo->CompatCheck SafeStream Stream A: Non-Halogenated Organic CompatCheck->SafeStream No (Safe) HaloStream Stream B: Halogenated Organic CompatCheck->HaloStream No (Safe) Fail STOP: Segregate into Separate Waste Bottle CompatCheck->Fail Yes (Danger)

Caption: Operational workflow for segregating amine-substituted phenol waste. Note the critical stop-point regarding oxidizers.

Step-by-Step Disposal Protocol

Phase 1: Preparation (The "Cold" Zone)
  • PPE Verification: Standard nitrile gloves are insufficient for prolonged contact with anisidines.

    • Requirement: Double-glove (Nitrile outer / Laminate inner if handling concentrated stock) + Lab Coat + Safety Goggles.

  • Vessel Check: Ensure your waste carboy is HDPE (High-Density Polyethylene) or Glass . Avoid LDPE for phenolic compounds as they can soften the plastic over time.

Phase 2: Solid Waste (Pure Compound)

Do not dissolve solid waste just to pour it out. This increases volume and spill risk.

  • Collect crystals/powder using a dedicated spatula.

  • Transfer to a clear, sealable polyethylene bag.

  • The "Overpack" Step: Place the sealed bag inside a second bag or a wide-mouth plastic jar.

  • Labeling: Adhere a hazardous waste tag.

    • Constituents: "2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol"[1]

    • Hazards: Toxic, Irritant.[2][3]

Phase 3: Liquid Waste (Mother Liquors/Reaction Mixtures)
  • pH Check (The Self-Validating Step): Before pouring, dip a pH strip into your waste solution.

    • If pH < 3: Neutralize slowly with Sodium Bicarbonate (

      
      ) to pH 5-9. Why?  Dumping acidic amine solutions into a general organic waste container (which often contains basic residues) can cause heat generation and pressure buildup.
      
  • Solvent Identification:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste Stream .
      
    • If dissolved in Methanol/Ethanol/DMSO

      
      Non-Halogenated Waste Stream .
      
  • The Pour: Use a funnel. Do not "glug" the container.

  • Log It: Immediately update the waste log attached to the carboy. Unidentified phenols are a nightmare for waste disposal contractors.

Emergency Contingencies

Scenario A: Spill on Benchtop (Solid)

  • Do NOT sweep dry dust (inhalation risk).

  • Protocol: Cover with wet paper towels (water or ethanol) to dampen the powder. Wipe up and dispose of towels as solid hazardous waste.

Scenario B: Skin Contact

  • Mechanism: Phenols penetrate skin rapidly and act as local anesthetics (numbing the pain while burning the tissue).

  • Protocol: Flush with water for 15 minutes. If available, use PEG-300 or PEG-400 (Polyethylene Glycol) wash immediately, as it solubilizes phenols better than water alone.

References

  • National Research Council (US) Committee on Hazardous Substances in the Laboratory. (1981). Prudent Practices for Handling Hazardous Chemicals in Laboratories. National Academies Press (US).

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. (Regulations regarding P and U listed wastes and characteristic toxicity).

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: 29 CFR 1910.1200. (Classification of aminophenols and anisidines).

  • PubChem. (n.d.). Compound Summary: 2-Methoxy-6-aminomethylphenol derivatives. National Library of Medicine.

Sources

Personal protective equipment for handling 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol

For research and development professionals, the integrity of our work and the safety of our team are paramount. This guide provides essential safety and logistical information for handling 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol, a compound utilized in advanced drug development. The following protocols are grounded in established safety principles for related chemical structures, ensuring a cautious and proactive approach to laboratory safety.

Hazard Assessment: Understanding the Risks

Based on data from analogous compounds, 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol should be handled as a substance that is likely to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Some related phenolic and amino compounds are also classified as toxic if swallowed or upon skin contact.[4] Therefore, minimizing all routes of exposure is the primary objective.

Anticipated Hazard Profile:

Hazard ClassAnticipated EffectRationale
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]Phenolic compounds are known skin irritants.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]A common hazard for many organic chemicals.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][5]Inhalation of dust or aerosols can irritate the respiratory tract.
Acute Toxicity (Oral/Dermal) Potentially harmful if swallowed or in contact with skin.[4]A conservative precaution based on related structures.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent contact and inhalation. The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

Hand Protection

Wear chemical-resistant gloves at all times when handling the compound. Nitrile gloves are a suitable initial choice, but it is crucial to consult the glove manufacturer's compatibility data for the specific chemicals being used. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.[2][6]

Eye and Face Protection

Safety glasses with side shields are the minimum requirement.[2] However, for procedures with a higher risk of splashes or aerosol generation, such as weighing, transferring, or preparing solutions, chemical safety goggles and a face shield are strongly recommended to provide comprehensive protection.[2][6]

Respiratory Protection

All handling of solid 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol that may generate dust, or any procedure involving its solutions that could create aerosols, must be conducted in a certified chemical fume hood. If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][6]

Skin and Body Protection

A laboratory coat is mandatory to protect against incidental contact.[2] For larger-scale operations or when there is a significant risk of splashes, consider wearing additional protective clothing, such as chemically resistant aprons or coveralls.[6] Ensure that footwear is fully enclosed.

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for minimizing risk and ensuring regulatory compliance.

Engineering Controls and Safe Handling
  • Preparation : Before handling the compound, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. An eyewash station and safety shower must be accessible in the immediate work area.[5]

  • Weighing and Transfer : Conduct all weighing and transfer of the solid compound within the fume hood to contain any dust. Use a spatula for transfers and avoid creating dust clouds.

  • Solution Preparation : When dissolving the compound, add it slowly to the solvent to prevent splashing.

  • General Hygiene : Avoid eating, drinking, or smoking in the laboratory.[1] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2]

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][5] Seek medical attention if irritation persists.[2]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[1][5] If they are not breathing, provide artificial respiration. Seek medical attention.[5]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Plan

All waste containing 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol, including empty containers, contaminated gloves, and other disposable materials, must be treated as hazardous waste.

  • Waste Collection : Collect all chemical waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Labeling : Label waste containers with "Hazardous Waste" and the full chemical name.

  • Disposal : Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][2][5]

Visualizing the Workflow

To ensure clarity and adherence to safety protocols, the following flowchart outlines the critical steps for safely handling 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_emergency Locate Emergency Equipment (Eyewash, Shower) prep_hood->prep_emergency handle_weigh Weigh Solid Compound prep_emergency->handle_weigh handle_transfer Transfer to Vessel handle_weigh->handle_transfer handle_dissolve Prepare Solution handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: Workflow for Handling 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol

Conclusion: A Culture of Safety

By adhering to these guidelines, researchers can confidently and safely work with 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol. The principles of proactive hazard assessment, correct use of personal protective equipment, and diligent adherence to safe handling and disposal procedures are the cornerstones of a robust safety culture in any research environment.

References

  • CPAchem Ltd. (2024, February 9). Safety Data Sheet: 2-Methylphenol. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Guaiacol (2-Methoxyphenol). Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Guaiacol (2-Methoxyphenol). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.